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  • Product: 7-Chloro-1H-indazole-4-boronic acid
  • CAS: 1451393-20-6

Core Science & Biosynthesis

Foundational

Introduction: A Key Architectural Element in Modern Drug Discovery

An In-Depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Properties, Reactivity, and Applications 7-Chloro-1H-indazole-4-boronic acid (CAS No. 1451393-20-6) is a heterocyclic building block of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Properties, Reactivity, and Applications

7-Chloro-1H-indazole-4-boronic acid (CAS No. 1451393-20-6) is a heterocyclic building block of significant interest to the medicinal chemistry community.[1] Its structure marries two highly valuable chemical motifs: the indazole core and the boronic acid functional group. The indazole scaffold is a "privileged" structure in drug discovery, recognized as a versatile bioisostere for other aromatic systems like phenols, offering potential improvements in metabolic stability and lipophilicity.[1] Indazole-containing compounds have demonstrated a wide spectrum of biological activities, with a particular prominence in the development of novel anticancer agents, such as kinase inhibitors, as well as anti-inflammatory and analgesic drugs.[1][2]

The boronic acid moiety imparts a unique and powerful reactivity, primarily serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient formation of carbon-carbon bonds, enabling chemists to construct complex molecular architectures that would be challenging to assemble through other means. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this high-value intermediate.

Physicochemical & Structural Properties

The fundamental properties of 7-Chloro-1H-indazole-4-boronic acid are summarized below. These data are critical for experimental design, including stoichiometry calculations, solvent selection, and analytical characterization.

PropertyValueSource
CAS Number 1451393-20-6[1]
IUPAC Name (7-chloro-1H-indazol-4-yl)boronic acid[1]
Molecular Formula C₇H₆BClN₂O₂[1]
Molecular Weight 196.41 g/mol Calculated
Appearance Typically an off-white to light yellow solidInferred from similar compounds
Purity Often supplied at ≥97% purity for R&D purposes[1]
InChI Key Data not available in search results
SMILES OB(O)c1ccc2c(c1Cl)cnn2Inferred from structure

Synthesis and Purification: A Plausible Pathway

While a specific, published synthesis for 7-Chloro-1H-indazole-4-boronic acid was not found in the initial search, a plausible and efficient synthetic route can be designed based on established organometallic methodologies for the functionalization of heterocyclic systems.[3][4] The most direct approach involves the regioselective borylation of a 7-chloro-1H-indazole precursor.

The causality behind this proposed pathway lies in the ability to deprotonate specific positions on an aromatic ring using a strong base (like n-Butyllithium), creating a nucleophilic organolithium species. This intermediate can then react with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid. Protecting the indazole nitrogen (e.g., with a SEM or THP group) is often crucial to prevent side reactions and direct the lithiation to the desired C4 position.[3]

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Borylation cluster_2 Step 3: Deprotection & Hydrolysis A 7-Chloro-1H-indazole B N-Protected 7-Chloro-1H-indazole A->B  Protecting Agent (e.g., SEM-Cl) C Lithiation at -78°C (n-BuLi or t-BuLi) B->C D Quench with Boron Electrophile B(O-iPr)₃ C->D E Protected Boronate Ester D->E F Acidic Workup (e.g., aq. HCl) E->F G 7-Chloro-1H-indazole-4-boronic acid F->G

Caption: Plausible synthetic workflow for 7-Chloro-1H-indazole-4-boronic acid.

Purification Insights: Boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition.[5] Common strategies include:

  • Recrystallization: If the product is sufficiently crystalline, this is often the preferred method.

  • Acid/Base Extraction: Exploiting the acidic nature of the boronic acid group to move it between aqueous and organic layers can remove neutral impurities.

  • Formation of Stable Adducts: Temporarily converting the boronic acid to a more stable derivative, such as a diethanolamine (DABO) boronate, can facilitate purification before releasing the free acid.[5]

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Engine

The primary utility of 7-Chloro-1H-indazole-4-boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds in modern organic synthesis.[6][7]

Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for success.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).

  • Transmetalation: The boronic acid must first be activated by a base (e.g., Na₂CO₃, K₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 7-chloro-1H-indazol-4-yl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA R-X ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' TM->ArPdAr_prime RE Reductive Elimination RE->center R-Ar' ArPdX->TM Ar'-B(OH)₂ + Base ArPdAr_prime->RE

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and halides make it a cornerstone of modern synthetic strategy, particularly in drug discovery where complex molecules are routinely assembled.[6][7]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura reaction using 7-Chloro-1H-indazole-4-boronic acid.

Objective: To couple 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide (Ar-Br).

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)

  • Aryl Bromide (Ar-Br) (1.1 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)[2]

  • Base (e.g., Sodium Carbonate, Na₂CO₃) (2.5 equiv)[2]

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)[2]

  • Inert Gas (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 7-Chloro-1H-indazole-4-boronic acid (0.1 mmol, 1.0 equiv), the aryl bromide (0.11 mmol, 1.1 equiv), sodium carbonate (0.25 mmol, 2.5 equiv), and the palladium catalyst (0.005 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is essential for catalytic turnover.

  • Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes. Add the solvent (2 mL) to the flask via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the limiting starting material indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 7-Chloro-1H-indazole-4-boronic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[8]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes.[8][11]

    • Skin: Wash with plenty of soap and water.[8][11]

    • Inhalation: Remove person to fresh air.[8][11]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] It is often recommended to store boronic acids under an inert atmosphere to prevent potential degradation over long periods.

Conclusion

7-Chloro-1H-indazole-4-boronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a biologically relevant indazole core and a synthetically powerful boronic acid handle makes it an ideal starting point for the construction of complex molecules. A thorough understanding of its properties, reactivity—particularly in Suzuki-Miyaura coupling—and handling requirements empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Kemix Pty Ltd. (n.d.). 7-Chloro-1H-indazole-4-boronic acid pinacol ester. Retrieved from [Link]

  • Boujdi, K., et al. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from: [Link]

  • ResearchGate. (2025, August 7). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ScienceOpen. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Retrieved from [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2021, February 1). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

Sources

Exploratory

The Strategic Synthesis of 7-Chloro-1H-indazole-4-boronic Acid: A Technical Guide for Advanced Drug Discovery

Introduction: 7-Chloro-1H-indazole-4-boronic acid is a key building block in contemporary medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents.[1] The indazole scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Chloro-1H-indazole-4-boronic acid is a key building block in contemporary medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents.[1] The indazole scaffold is a privileged structure, frequently utilized as a bioisostere for other aromatic systems, offering unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This guide provides an in-depth exploration of a robust and strategic synthetic route to this valuable compound, designed for researchers and professionals in drug development. The methodology presented herein is grounded in established principles of organic synthesis, emphasizing rational design and procedural integrity.

Core Synthetic Strategy: A Multi-pronged Approach

The synthesis of 7-Chloro-1H-indazole-4-boronic acid is most effectively approached through a multi-step sequence that first establishes the core 7-chloro-1H-indazole heterocycle, followed by the regioselective introduction of the boronic acid functionality at the C4 position. This strategy allows for greater control over the final product's structure and purity. Two primary methodologies for the crucial C-H functionalization step will be explored: Directed ortho-Metalation (DoM) and Iridium-catalyzed C-H Borylation.

Part 1: Construction of the 7-Chloro-1H-indazole Core

The initial phase of the synthesis focuses on the formation of the indazole ring system with the desired chlorine substituent at the 7-position. A common and effective method involves the cyclization of a suitably substituted aniline derivative.

Experimental Protocol: Synthesis of 7-Chloro-1H-indazole

A plausible route to the 7-chloro-1H-indazole core begins with a commercially available substituted 2-chloroaniline precursor. The following protocol is a representative example of such a transformation.

  • Diazotization: 2-Amino-6-chlorotoluene is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction and Cyclization: The in situ generated diazonium salt is then reduced, typically using a reducing agent like stannous chloride or sodium sulfite. This reduction initiates an intramolecular cyclization to form the 7-chloro-1H-indazole ring.

  • Workup and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification by column chromatography or recrystallization yields pure 7-chloro-1H-indazole.

Part 2: Regioselective Borylation of the Indazole Core

With the 7-chloro-1H-indazole scaffold in hand, the next critical step is the introduction of the boronic acid group at the C4 position. This requires a regioselective C-H activation/functionalization strategy.

Methodology A: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent.[2] The resulting organolithium species can then be trapped with an electrophile, in this case, a boron-containing electrophile.

Causality Behind Experimental Choices:

  • N-Protection: The acidic N-H proton of the indazole must be protected to prevent it from quenching the organolithium base. The choice of protecting group is critical; it must be stable to the strongly basic conditions of the lithiation and easily removable in a subsequent step. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group or a carbamate.

  • Directing Group: The protecting group on the indazole nitrogen also serves as the directing group for the ortho-lithiation. The lone pairs on the nitrogen or oxygen atoms of the protecting group coordinate to the lithium cation of the organolithium base, positioning it for deprotonation of the sterically accessible and electronically activated C4 proton.

  • Organolithium Base: A strong, non-nucleophilic base is required for the deprotonation. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly employed, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and break up organolithium aggregates.[2]

  • Boron Electrophile: Triisopropyl borate is a widely used boron electrophile. Its reaction with the aryllithium intermediate forms a boronate ester, which upon acidic workup, hydrolyzes to the desired boronic acid.

Experimental Workflow: DoM Approach

Caption: Iridium-catalyzed C-H borylation workflow for the synthesis of 7-Chloro-1H-indazole-4-boronic acid.

Data Summary and Comparison of Methods

ParameterDirected ortho-Metalation (DoM)Iridium-Catalyzed C-H Borylation
Regioselectivity High, directed by the N-protecting groupGenerally sterically controlled, can be influenced by protecting group and ligands
Reaction Conditions Cryogenic temperatures (-78 °C), strictly anhydrousMilder temperatures, less sensitive to trace water
Reagents Stoichiometric strong base (organolithium)Catalytic amount of iridium, stoichiometric boron source
Functional Group Tolerance Limited by the strong basic conditionsGenerally higher functional group tolerance
Scalability Can be challenging on a large scaleMore amenable to large-scale synthesis

Conclusion

The synthesis of 7-Chloro-1H-indazole-4-boronic acid is a critical process for the advancement of drug discovery programs. Both Directed ortho-Metalation and Iridium-catalyzed C-H borylation offer viable and effective pathways to this important building block. The choice between these two methodologies will depend on the specific requirements of the synthesis, including the desired scale, available starting materials, and the functional group tolerance needed. By understanding the underlying principles and experimental nuances of each approach, researchers can confidently and efficiently produce this valuable compound for the development of next-generation therapeutics.

References

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Hartwig, J. F. Iridium-Catalyzed Borylation of C–H Bonds. Acc. Chem. Res.2012 , 45 (6), 864–873. [Link]

  • Egan, B. A.; Burton, P. M. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Adv., 2014 , 4, 27726-27729. [Link]

  • Asad, N. et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. 2024 . [Link]

Sources

Foundational

An In-Depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid (CAS 2121512-04-5): A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 7-Chloro-1H-indazole-4-boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Chloro-1H-indazole-4-boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthetic utility, and critical role in constructing complex molecular architectures, particularly for targeted therapies.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and capacity for diverse chemical modifications have made it a cornerstone in the development of numerous therapeutic agents, especially kinase inhibitors.[2][3] Functionalizing this core with a boronic acid group, as in 7-Chloro-1H-indazole-4-boronic acid, creates a powerful and versatile intermediate, primed for palladium-catalyzed cross-coupling reactions—most notably, the Suzuki-Miyaura reaction.[4][5] This reaction is a paramount tool in modern drug discovery for forging carbon-carbon bonds with exceptional precision and functional group tolerance.[6]

Section 1: Physicochemical Properties and Specifications

7-Chloro-1H-indazole-4-boronic acid is a stable, solid compound under standard laboratory conditions. Its structure combines the indazole heterocycle with two key functional groups: a chloro substituent at the 7-position and a boronic acid at the 4-position. This specific arrangement offers distinct steric and electronic properties that can be exploited in molecular design.

PropertyValueSource(s)
CAS Number 2121512-04-5
Molecular Formula C₇H₆BClN₂O₂[7]
Molecular Weight 196.40 g/mol [7]
IUPAC Name (7-chloro-1H-indazol-4-yl)boronic acid[8]
Appearance Off-white to light yellow solid (Typical)Supplier Data
Purity ≥97% (Typical)[7]
Storage Store at 2-8°C, protect from light and moistureSupplier Data

Section 2: Synthesis and Reactivity Insights

The synthesis of indazolylboronic esters is often achieved through palladium-catalyzed coupling between a haloindazole and a boron source like bis(pinacolato)diboron.[9] While the exact synthesis of 7-Chloro-1H-indazole-4-boronic acid is proprietary to manufacturers, a plausible and established route involves the regioselective functionalization of a 7-chloro-1H-indazole precursor.

A general workflow for preparing such a compound would logically proceed as follows:

Synthesis_Workflow A Start: 7-Chloro-1H-indazole B Step 1: C4-Halogenation (e.g., Bromination with NBS) A->B Reagents: N-Bromosuccinimide C Intermediate: 4-Bromo-7-chloro-1H-indazole B->C D Step 2: Palladium-Catalyzed Borylation (e.g., Miyaura Borylation) C->D Reagents: Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) E Product: 7-Chloro-1H-indazole-4-boronic acid pinacol ester D->E F Step 3: Hydrolysis (Acidic or Basic workup) E->F Reagents: e.g., HCl or NaOH G Final Product: 7-Chloro-1H-indazole-4-boronic acid F->G

Caption: A plausible synthetic workflow for 7-Chloro-1H-indazole-4-boronic acid.

Causality in Synthesis: The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(dppf)Cl₂ are often favored for their efficiency in coupling reactions involving heterocyclic substrates.[5] The use of a pinacol ester intermediate provides a stable, easily purified compound before hydrolysis to the final, more reactive boronic acid.[9]

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 7-Chloro-1H-indazole-4-boronic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction enables the formation of a C-C bond between the C4 position of the indazole and an sp²-hybridized carbon of an aryl or heteroaryl halide.

Field-Proven Experimental Protocol:

This protocol provides a robust, self-validating starting point for coupling 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide.

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)[5]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)[5]

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)[10]

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-Chloro-1H-indazole-4-boronic acid, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the palladium(0) species in the catalytic cycle is oxygen-sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (the boronic acid) indicates reaction completion, typically within 8-12 hours.[4]

  • Workup: Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_reactants Inputs center Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-X Pd0->PdII R-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII->PdII_Ar2 [Ar²-B(OH)₃]⁻ PdII_Ar2->Pd0 RedElim Reductive Elimination PdII_Ar2->RedElim Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Role in Modern Drug Discovery

The 7-chloro-1H-indazole moiety is a valuable pharmacophore. The chlorine atom at the 7-position can engage in specific halogen bonding or occupy a hydrophobic pocket within a biological target, such as the ATP-binding site of a protein kinase.[3] This strategic placement can enhance binding affinity and selectivity.

While direct public-domain examples citing CAS 2121512-04-5 in a specific, named drug synthesis are limited, its structural motif is highly relevant. For instance, many potent kinase inhibitors feature a substituted indazole core. This building block is ideally suited for the synthesis of libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Drug_Discovery_Logic A Building Block: 7-Chloro-1H-indazole-4-boronic acid B Core Reaction: Suzuki-Miyaura Coupling A->B C Intermediate Scaffolds: 4-Aryl-7-chloro-1H-indazoles B->C with diverse aryl halides D Further Functionalization (e.g., N-alkylation, amination) C->D E Final Compounds: Library of Kinase Inhibitor Candidates D->E F Biological Screening: Identify Lead Compounds E->F

Caption: Logical workflow from building block to lead compound identification.

This compound serves as a critical starting point for creating molecules that could potentially target kinases implicated in cancers and inflammatory diseases. The ability to rapidly diversify the 4-position substituent via Suzuki coupling makes it an invaluable tool for exploring the chemical space around the indazole scaffold.[1][11]

Section 5: Quality Control & Analytical Characterization

Verifying the identity and purity of 7-Chloro-1H-indazole-4-boronic acid is essential for reproducible results. Standard analytical techniques are employed.

Analysis MethodExpected Observations
¹H NMR Aromatic protons of the indazole ring, a broad singlet for the N-H proton, and broad singlets for the -B(OH)₂ protons.
¹³C NMR Signals corresponding to the seven carbons of the indazole core. The carbon attached to the boron atom will show a characteristic broad signal.
Mass Spec (LC-MS) The expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 196.40.
Purity (HPLC) A major peak with >97% area under the curve.

Note: Specific spectral data should be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.[7]

Section 6: Handling, Storage, and Safety

Handling: Boronic acids are generally considered stable but can be hygroscopic and susceptible to dehydration, which can lead to the formation of boroxine anhydrides. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, away from moisture and direct light.

Safety: While specific toxicity data is not widely available, standard precautions for handling laboratory chemicals should be observed. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
  • (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate.
  • yl)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
  • 7-Chloro-1H-indazole-4-boronic Acid|CAS 1451393-20-6. Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.
  • 6-Chloro-1H-indazole-4-boronic acid. Sigma-Aldrich.
  • The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Unknown Source.
  • CAS 1451393-20-6 | 7-Chloro-1H-indazole-4-boronic acid. Halochem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. ResearchGate.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing.
  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.

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Exploratory

An In-depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block in Modern Drug Discovery 7-Chloro-1H-indazole-4-boronic acid is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

7-Chloro-1H-indazole-4-boronic acid is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a chlorinated indazole core functionalized with a boronic acid moiety, makes it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1] The indazole scaffold is a well-recognized bioisostere of indole, often imparting favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity to drug candidates.[1] Consequently, indazole derivatives have shown a wide spectrum of biological activities, with notable applications in the development of anticancer agents.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Chloro-1H-indazole-4-boronic acid, its reactivity profile, and practical guidance for its application in synthetic chemistry, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in the laboratory. The following table summarizes the key physical and chemical identifiers for 7-Chloro-1H-indazole-4-boronic acid.

PropertyValueSource
CAS Number 1451393-20-6[1][3]
Molecular Formula C₇H₆BClN₂O₂[1][3]
Molecular Weight 196.40 g/mol [1][3]
Appearance Off-white to light yellow solid (Typical)General knowledge
Purity ≥97% (Typical)[1]
Melting Point Data not available
Solubility Soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents. (Predicted based on related compounds)[4]
Stability Stable under recommended storage conditions. Sensitive to moisture and strong oxidizing agents. Boronic acids, in general, can be prone to decomposition.[5]

Storage and Handling: To ensure the integrity of 7-Chloro-1H-indazole-4-boronic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[5] For long-term storage, refrigeration is recommended. Handle in accordance with good industrial hygiene and safety practices.[5]

Spectroscopic Characterization: Verifying Identity and Purity

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the chloro and boronic acid substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the seven carbon atoms of the indazole ring. The carbon atom attached to the boron will likely exhibit a broad signal due to quadrupolar relaxation.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is anticipated to show characteristic absorption bands for the N-H stretch of the indazole ring (around 3200-3400 cm⁻¹), O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Chemical Properties and Reactivity: A Gateway to Molecular Diversity

The chemical reactivity of 7-Chloro-1H-indazole-4-boronic acid is dominated by the boronic acid functionality, which serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The most prominent application of 7-Chloro-1H-indazole-4-boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the indazole core and a variety of organic halides or triflates (Ar-X), providing access to a diverse array of substituted indazole derivatives.[1]

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.[6][7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new organopalladium(II) complex.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[6][7]

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)L_n C Ar-Pd(II)-X(L_n) A->C B Oxidative Addition (Ar-X) E Ar-Pd(II)-R(L_n) C->E D Transmetalation (R-B(OH)₂) E->A G Ar-R E->G F Reductive Elimination ArX Ar-X RBOH2 R-B(OH)₂ + Base

Sources

Foundational

A Technical Guide to the Structural Analysis of 7-Chloro-1H-indazole-4-boronic acid

This guide provides an in-depth technical analysis of 7-Chloro-1H-indazole-4-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 7-Chloro-1H-indazole-4-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged structures in pharmacology, forming the core of numerous therapeutic agents.[1][2] The incorporation of a boronic acid moiety at the 4-position and a chlorine atom at the 7-position introduces unique chemical properties and potential for diverse applications, including as a key building block in the synthesis of complex molecules such as kinase inhibitors.[1][3]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the compound's structural features, predictive analysis of its spectral characteristics, and robust, field-proven protocols for its empirical analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

7-Chloro-1H-indazole-4-boronic acid is a bicyclic heteroaromatic compound. The core is a 1H-indazole system, which consists of a benzene ring fused to a pyrazole ring.[4] The 1H-tautomer is generally the more thermodynamically stable form compared to the 2H-indazole.[4] Substituents on this core dictate its chemical reactivity and biological activity.

Key Structural Features:

  • 1H-Indazole Core: A robust aromatic system that provides a scaffold for various functionalizations.

  • Boronic Acid Group (-B(OH)₂): Located at the 4-position, this group is a versatile functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and can form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery.[5]

  • Chloro Group (-Cl): Positioned at the 7-position, the chlorine atom influences the electronic properties of the indazole ring and can serve as a site for further chemical modification.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Indazole-based Boronic Acids

Property1H-Indazole-4-boronic acid7-Chloro-1H-indazole-4-boronic acid (Predicted)Data Source(s)
Molecular Formula C₇H₇BN₂O₂C₇H₆BClN₂O₂
Molecular Weight 161.95 g/mol 196.40 g/mol
Appearance SolidExpected to be a solid
InChI Key BGZZJZIZRARGGZ-UHFFFAOYSA-NN/A

Predictive Spectroscopic Analysis

In the absence of published spectra for 7-Chloro-1H-indazole-4-boronic acid, a predictive analysis based on the known spectral characteristics of its constituent parts provides a strong hypothetical framework for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the boronic acid and the indazole N-H.

  • Aromatic Region (δ 7.0-8.5 ppm): Three aromatic protons are expected on the benzene portion of the indazole ring. The chlorine at C7 and the boronic acid at C4 will influence their chemical shifts. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C6 will be a triplet (or doublet of doublets), coupled to the protons at C5 and C7 (if present and coupled). The proton at C3 of the pyrazole ring will likely appear as a singlet.

  • N-H Proton (δ 10.0-13.0 ppm): The indazole N-H proton is typically broad and shifted downfield.

  • B(OH)₂ Protons (δ 4.0-6.0 ppm): The boronic acid protons are exchangeable and may appear as a broad singlet. Their visibility can be solvent-dependent.[6]

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons (δ 110-150 ppm): Seven distinct carbon signals are expected for the indazole ring. The carbon attached to the chlorine (C7) will be influenced by the halogen's electronegativity. The carbon attached to the boronic acid group (C4) will also show a characteristic shift.

  • The C-B bond can sometimes lead to peak broadening.

¹¹B NMR Spectroscopy: This technique is highly informative for boron-containing compounds.

  • Boronic Acid Signal (δ 20-35 ppm): The ¹¹B NMR spectrum is expected to show a broad signal in the region typical for sp²-hybridized boron in boronic acids.[5][7] The chemical shift can be sensitive to pH and the presence of diols.[5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg of Compound Solvent 0.6 mL DMSO-d6 or CD3OD Sample->Solvent Dissolve Vial NMR Tube Solvent->Vial Dissolve Spectrometer 400-600 MHz NMR Spectrometer Vial->Spectrometer Insert H1_NMR ¹H NMR Spectrometer->H1_NMR Acquire C13_NMR ¹³C NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing B11_NMR ¹¹B NMR COSY 2D COSY HSQC 2D HSQC Integration Peak Integration (¹H NMR) Processing->Integration Shift_Analysis Chemical Shift Analysis Processing->Shift_Analysis Coupling_Analysis Coupling Constant Analysis Processing->Coupling_Analysis Structure_Elucidation Structure Confirmation Integration->Structure_Elucidation Shift_Analysis->Structure_Elucidation Coupling_Analysis->Structure_Elucidation

Caption: Workflow for comprehensive NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[8][9]

  • Key Fragments: Common fragmentation pathways for indazoles may involve the loss of N₂ or HCN. The boronic acid group may lose water (H₂O) or the entire B(OH)₂ group.

Logical Flow for Mass Spectrometry Analysis

MS_Logic Start Introduce Sample (e.g., ESI or EI) Ionization Generate Molecular Ion [C₇H₆BClN₂O₂]⁺ Start->Ionization Isotope_Pattern Observe M⁺ and M+2 Peaks (Ratio ~3:1) Ionization->Isotope_Pattern Fragmentation Induce Fragmentation Isotope_Pattern->Fragmentation Confirmed Cl presence Fragment_1 Loss of H₂O from Boronic Acid Fragmentation->Fragment_1 Fragment_2 Loss of B(OH)₂ Fragmentation->Fragment_2 Fragment_3 Indazole Ring Fragmentation (e.g., -N₂) Fragmentation->Fragment_3 Analysis Correlate Fragments to Structure Fragment_1->Analysis Fragment_2->Analysis Fragment_3->Analysis

Caption: Decision logic for interpreting the mass spectrum of the title compound.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[10]

Expected Structural Features from Crystallography:

  • Planarity: The indazole ring system is expected to be largely planar.

  • Bond Lengths and Angles: Precise measurements of bond lengths and angles will confirm the connectivity and hybridization of all atoms.

  • Intermolecular Interactions: The crystal packing will likely be influenced by hydrogen bonding involving the indazole N-H group, the boronic acid hydroxyl groups, and potentially the nitrogen atom of the pyrazole ring.[11]

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for small molecule characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 7-Chloro-1H-indazole-4-boronic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial. Using methanol can help break up potential boronic acid anhydride trimers (boroxines), which can complicate spectra.[6]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • If available, record a ¹¹B NMR spectrum.

    • For more detailed structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze coupling constants (J-values) to infer proton connectivity.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF - Time of Flight, or Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire data over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument software to calculate the elemental composition based on the accurate mass and the characteristic 3:1 isotopic pattern for chlorine.[12]

    • If fragmentation data (MS/MS) is acquired, propose fragment structures consistent with the parent molecule.

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Grow single crystals of the compound. This is often the most challenging step.[10]

    • Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

  • Data Collection:

    • Select a high-quality single crystal and mount it on a diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, and bond angles.[13]

Conclusion

The structural analysis of 7-Chloro-1H-indazole-4-boronic acid requires a multi-technique approach. While this guide provides a predictive framework based on established chemical principles, empirical data obtained through the described protocols is essential for definitive characterization. The combination of NMR spectroscopy for mapping the molecular framework, mass spectrometry for confirming molecular weight and elemental formula, and X-ray crystallography for elucidating the three-dimensional structure provides a comprehensive and robust analytical workflow. This rigorous characterization is fundamental for its application in drug discovery and development, ensuring the identity, purity, and structural integrity of this valuable chemical building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Wiper, D. C., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Semantic Scholar.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • ECHEMI. (n.d.). Mass spectrometry analysis of multiple halogen atoms.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • Smith, P. T., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives.
  • PubChem. (n.d.). 1H-Indazole.
  • ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles.
  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-4-boronic acid.
  • Boron Molecular. (n.d.). 4-Chloro-1H-indazole.
  • NIH. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Biosynth. (n.d.). 7-Fluoro-1H-indazole-4-boronic acid pinacol ester.
  • BoronPharm. (n.d.). 1H-Indazole-7-boronic acid.

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Exploratory

Solubility Profile of 7-Chloro-1H-indazole-4-boronic acid in Organic Solvents

An In-depth Technical Guide for Researchers Abstract 7-Chloro-1H-indazole-4-boronic acid is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architecture...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

7-Chloro-1H-indazole-4-boronic acid is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[1] Despite its widespread use, a comprehensive guide on its solubility characteristics—a critical parameter for reaction optimization, purification, and formulation—is conspicuously absent from the public domain. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 7-Chloro-1H-indazole-4-boronic acid. We will explore the physicochemical principles governing its solubility, offer a predicted solubility profile across a range of common organic solvents, and provide detailed, actionable protocols for researchers to determine solubility experimentally in their own laboratories.

Introduction: The "Why" of Solubility

In the realm of synthetic chemistry, particularly in the context of drug development, a reagent's solubility is not a mere physical constant; it is a cornerstone of process efficiency, reaction kinetics, and product purity. For 7-Chloro-1H-indazole-4-boronic acid, a versatile intermediate frequently employed in Suzuki-Miyaura cross-coupling reactions, understanding its behavior in various solvents is paramount.[2]

An optimal solvent system ensures that the reagent is sufficiently available in the solution phase to participate in the catalytic cycle. Poor solubility can lead to sluggish or incomplete reactions, necessitating harsher conditions that may compromise the stability of other functional groups. Conversely, a well-understood solubility profile enables rational solvent selection for downstream processes like crystallization, chromatography, and final product formulation. This guide is designed to empower researchers by bridging the gap between theoretical principles and practical, in-lab application.

Physicochemical Drivers of Solubility

The solubility of 7-Chloro-1H-indazole-4-boronic acid is dictated by its unique molecular structure, which features three key components: the polar heterocyclic indazole core, the electron-withdrawing chloro group, and the hydrogen-bonding-capable boronic acid moiety. The interplay of these features determines how the molecule interacts with a given solvent, a concept often simplified by the adage "like dissolves like."[3]

  • Indazole Ring System: The bicyclic indazole structure is aromatic and contains two nitrogen atoms, contributing to its polarity and ability to participate in π-stacking and dipole-dipole interactions. The NH group is a hydrogen bond donor.

  • Boronic Acid Group (-B(OH)₂): This is the most significant contributor to the molecule's polarity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar protic solvents (e.g., methanol, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Chloro Substituent (-Cl): The electronegative chlorine atom enhances the molecule's overall polarity through induction but also contributes to its lipophilicity.

Based on these features, we can anticipate that highly polar solvents will be most effective at dissolving this compound. The general solubility trend for arylboronic acids often follows: polar aprotic > polar protic > ethers > halogenated hydrocarbons > non-polar hydrocarbons.[4][5]

Predicted Qualitative Solubility Profile

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh Strong hydrogen bond acceptors and high polarity effectively solvate the boronic acid and indazole NH groups.
Polar Protic Methanol, EthanolMedium to High Capable of hydrogen bonding, but the non-polar alkyl chain may reduce efficiency compared to DMSO.
Ethers THF, 1,4-DioxaneLow to Medium Moderate polarity and can act as hydrogen bond acceptors. Often used in Suzuki reactions, sometimes with co-solvents or heat to improve solubility.[9]
Halogenated DCM, ChloroformLow Moderate polarity but are poor hydrogen bonders, leading to less effective solvation of the boronic acid group.[4][5]
Aromatic TolueneVery Low Primarily non-polar, unable to effectively disrupt the intermolecular forces (especially hydrogen bonding) of the solid solute.
Non-Polar Alkanes Hexane, HeptaneInsoluble Lacks the polarity and hydrogen bonding capability required to dissolve the compound.[4][5]

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, experimental verification is essential. The following protocols are designed to be robust and self-validating.

Protocol 1: Rapid Qualitative Screening

This method allows for a quick assessment of solubility in a range of solvents, ideal for initial screening.[10]

Methodology:

  • Dispense ~5 mg of 7-Chloro-1H-indazole-4-boronic acid into a small, dry vial (e.g., 4 mL).

  • Add the selected solvent in 0.1 mL increments.

  • After each addition, cap the vial and vortex vigorously for 60 seconds.

  • Visually inspect for the complete dissolution of the solid against a dark background.

  • Continue adding solvent up to a total volume of 1.0 mL.

  • Categorize the solubility:

    • Soluble: Dissolves in < 0.5 mL.

    • Sparingly Soluble: Dissolves between 0.5 mL and 1.0 mL.

    • Insoluble: Solid remains after adding 1.0 mL.

Protocol 2: Quantitative Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility, providing precise quantitative data (e.g., in mg/mL).[3]

Methodology:

  • Preparation: Add an excess amount of 7-Chloro-1H-indazole-4-boronic acid to a vial containing a known volume of the test solvent (e.g., 20 mg in 2.0 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Quantification:

    • Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent completely under a stream of nitrogen or in a vacuum oven, and weigh the remaining solid residue. Calculate the concentration (mg/mL).

    • Chromatographic Method (Recommended): Dilute the filtered aliquot with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound. This method is more accurate and less prone to errors from non-volatile impurities.

Below is a visual representation of the quantitative workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification prep1 Add excess solid to known volume of solvent equil1 Seal and agitate at constant T for 24h prep1->equil1 Ensure saturation sep1 Settle or Centrifuge to pellet excess solid equil1->sep1 Reach equilibrium quant1 Filter supernatant (0.22 µm PTFE) sep1->quant1 Remove particulates quant2 Analyze by HPLC-UV or Gravimetric Method quant1->quant2 Determine concentration

Caption: Workflow for the quantitative shake-flask solubility determination.

Visualizing Solute-Solvent Interactions

The underlying principle of solubility is the balance of intermolecular forces. A solute dissolves when the energy gained from new solute-solvent interactions is sufficient to overcome the energy of the solute-solute (crystal lattice) and solvent-solvent interactions.

G cluster_polar High Solubility System (e.g., in DMSO) cluster_nonpolar Low Solubility System (e.g., in Hexane) Solute_P 7-Chloro-1H-indazole-4-boronic acid H-Bond Donor/Acceptor Interaction_P Strong H-Bonding & Dipole-Dipole Interactions Solute_P->Interaction_P Solvent_P DMSO Strong H-Bond Acceptor Solvent_P->Interaction_P Solute_NP 7-Chloro-1H-indazole-4-boronic acid Polar Interaction_NP Weak van der Waals Forces Only (Insufficient to break lattice) Solute_NP->Interaction_NP Solvent_NP Hexane Non-Polar Solvent_NP->Interaction_NP

Caption: Favorable (left) vs. unfavorable (right) solute-solvent interactions.

Implications for Suzuki-Miyaura Reactions

The choice of solvent for a Suzuki-Miyaura coupling is a critical decision.[11] Reactions are frequently performed in mixtures like 1,4-dioxane/water or solvents like DMF, with a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.[2][9]

  • Reagent Availability: The solubility of 7-Chloro-1H-indazole-4-boronic acid in the chosen solvent system directly impacts its concentration and availability to the palladium catalyst, influencing reaction rates.

  • Co-solvents: If solubility is low in an ideal reaction solvent (like THF or dioxane), adding a polar co-solvent (like water or DMF) can significantly improve it. Water can also play a beneficial role in the catalytic cycle.

  • Temperature: For sparingly soluble systems, increasing the reaction temperature is a common strategy to enhance solubility and drive the reaction to completion. However, this must be balanced with the thermal stability of the boronic acid, as protodeboronation can become a significant side reaction at elevated temperatures.[9]

Safety and Handling of Boronic Acids

As a class of compounds, boronic acids require careful handling to ensure user safety and maintain reagent integrity.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[12][13]

  • Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust, which can cause respiratory irritation.[13][14][15] Avoid contact with skin and eyes.[13]

  • Storage: 7-Chloro-1H-indazole-4-boronic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[16] For long-term storage and to prevent potential degradation via dehydration (forming boroxines) or oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[16]

Conclusion

While specific quantitative solubility data for 7-Chloro-1H-indazole-4-boronic acid is not publicly cataloged, a robust understanding of its physicochemical properties allows for strong, rational predictions of its behavior in various organic solvents. This guide provides the theoretical foundation, a predicted solubility profile, and most importantly, detailed experimental protocols for researchers to generate their own high-quality data. By applying these principles and methods, scientists can optimize solvent selection, enhance reaction efficiency, and streamline purification processes, ultimately accelerating the pace of research and development.

References

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Leszczyńska, A., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

  • IsoLab. (n.d.). Boric Acid - Standard Operating Procedure. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Image]. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813-826. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]

  • ResearchGate. (2017). (PDF) Solubility of phenylboronic compounds in water. Retrieved from [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7553. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Nejad, F. G. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813-826. [Link]

Sources

Foundational

7-Chloro-1H-indazole-4-boronic acid molecular weight and formula

An In-Depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides an in-depth analysis of 7-Chlor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 7-Chloro-1H-indazole-4-boronic acid, a key building block for researchers and scientists in the field of medicinal chemistry and organic synthesis. We will explore its fundamental properties, applications in drug development, and detailed protocols for its use.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in pharmacologically active compounds.[1] Among these, the indazole ring system is of particular interest due to its versatile biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] 7-Chloro-1H-indazole-4-boronic acid emerges as a highly valuable reagent, combining the privileged indazole core with the synthetic versatility of a boronic acid functional group.

This unique combination makes it a crucial intermediate for constructing complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions.[2] Its application is prominent in the synthesis of potential Active Pharmaceutical Ingredients (APIs), where the indazole moiety can serve as a bioisostere for other functional groups, potentially improving properties like lipophilicity and metabolic stability.[2]

Core Molecular and Physical Properties

A precise understanding of the physicochemical properties of a reagent is critical for experimental design, ensuring reproducibility and safety.

PropertyValueSource
IUPAC Name (7-chloro-1H-indazol-4-yl)boronic acid[2]
CAS Number 1451393-20-6[2]
Molecular Formula C₇H₆BClN₂O₂[2]
Molecular Weight 196.40 g/mol Calculated
Purity Typically ≥97%[2]
Appearance Solid (Form may vary)

Note: The pinacol ester of this compound (7-Chloro-1H-indazole-4-boronic acid pinacol ester) is also commonly used and has a CAS number of 1186334-62-2 and a molecular weight of 278.54 g/mol .[3][4][5]

Synthesis and Chemical Reactivity

While specific, detailed synthesis routes for 7-Chloro-1H-indazole-4-boronic acid are proprietary or found within patent literature, the general synthesis of substituted indazoles often involves cyclization reactions. For instance, a common strategy for forming the indazole ring involves the reaction of a suitably substituted benzonitrile with hydrazine.[6]

The primary utility of this compound stems from the reactivity of the boronic acid group. It is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Mechanism of Action: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The boronic acid first undergoes transmetalation with the palladium complex, followed by reductive elimination to form the new C-C bond and regenerate the catalyst. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Miyaura_Coupling reagent reagent catalyst catalyst intermediate intermediate product product Indazole 7-Chloro-1H-indazole-4-boronic acid Transmetal Transmetalation Indazole->Transmetal ArylHalide Aryl/Heteroaryl Halide (R-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd_cat Pd(0) Catalyst Pd_cat->OxAdd Catalytic Cycle Start Base Base (e.g., K₂CO₃) Base->Transmetal OxAdd->Transmetal [R-Pd(II)-X] RedElim Reductive Elimination Transmetal->RedElim [R-Pd(II)-Ar] RedElim->Pd_cat Regenerates Catalyst FinalProduct Coupled Product RedElim->FinalProduct

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are increasingly recognized for their significant role in drug discovery, moving beyond simple synthetic intermediates to become integral parts of therapeutic agents.[7][8][9] The incorporation of a boron atom can facilitate unique interactions with biological targets.[7]

7-Chloro-1H-indazole-4-boronic acid is a precursor for synthesizing a diverse range of molecules with potential therapeutic value. The indazole core itself is present in numerous biologically active compounds, including potent inhibitors of protein kinases, which are crucial targets in oncology.[1] For example, Linifanib is a tyrosine kinase inhibitor containing a 3-aminoindazole scaffold used to suppress tumor growth.[6] While not a direct precursor, this illustrates the importance of the indazole scaffold in developing potent pharmaceuticals.

The synthesis of complex heterocyclic fragments is critical for modern drug development. For instance, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a powerful capsid inhibitor for treating HIV-1 infections.[6][10] This highlights the strategic value of halogenated indazoles in constructing next-generation therapeutics.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for using 7-Chloro-1H-indazole-4-boronic acid in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a biaryl compound by coupling 7-Chloro-1H-indazole-4-boronic acid with an aryl bromide.

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Chloro-1H-indazole-4-boronic acid, the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. Degassing the solvent (by sparging with nitrogen or using freeze-pump-thaw cycles) is essential for maintaining catalytic activity.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Experimental_Workflow step step action action result result A 1. Reagent Loading A_detail Combine Boronic Acid, Aryl Halide, Catalyst, Ligand, and Base A->A_detail B 2. Inert Atmosphere Purge B_detail Evacuate and backfill with N₂/Ar (3x) B->B_detail C 3. Solvent Addition C_detail Add degassed Dioxane/Water C->C_detail D 4. Heating & Reaction D_detail Heat to 80-100 °C and monitor by TLC/LC-MS D->D_detail E 5. Work-up & Extraction E_detail Cool, dilute with EtOAc, wash with H₂O/brine E->E_detail F 6. Purification F_detail Dry, concentrate, and perform column chromatography F->F_detail G Pure Coupled Product A_detail->B B_detail->C C_detail->D D_detail->E E_detail->F F_detail->G

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Safety and Handling

Proper handling of 7-Chloro-1H-indazole-4-boronic acid is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]

  • Health Hazards: The compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[11][13]

    • In case of eye contact: Rinse cautiously with water for several minutes.[11][14]

    • In case of skin contact: Wash with plenty of soap and water.[11][14]

    • If inhaled: Move the person to fresh air.[11][14]

    • If swallowed: Call a poison center or doctor if you feel unwell.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from sources of ignition.[12]

Conclusion

7-Chloro-1H-indazole-4-boronic acid is a sophisticated and highly useful building block in modern organic and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions, combined with the desirable pharmacological properties of the indazole scaffold, makes it a reagent of choice for the synthesis of novel compounds with significant therapeutic potential. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its effective and safe utilization in a research setting.

References

  • BoronPharm. (n.d.). 1186334-62-2 | 7-Chloro-1H-indazole-4-boronic acid pinacol ester.
  • Kemix Pty Ltd. (n.d.). 7-Chloro-1H-indazole-4-boronic acid pinacol ester.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Benchchem. (n.d.). 7-Chloro-1H-indazole-4-boronic Acid | CAS 1451393-20-6.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Asad, N., et al. (2024).
  • ChemicalBook. (2025). 7-Chloro-1H-indazole-4-boronic acid pinacol ester | 1186334-62-2.
  • Guidechem. (n.d.). What are the synthesis methods of 7-chloro-1h-indazole-3-carboxylic acid.
  • BLD Pharm. (n.d.). 1257738-46-7 | (1H-Indazol-5-yl)boronic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-4-boronic acid.
  • Asad, N., et al. (2024).
  • de Oliveira, R. B., et al. (2022).
  • Das, B.C., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(10), 1461.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. (2023). RSC Publishing.
  • BoronPharm. (n.d.). 915411-01-7 | 1H-Indazole-7-boronic acid.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
  • Das, B.C., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Boron Molecular. (n.d.). Buy 4-Chloro-1H-indazole.
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Exploratory

A Technical Guide to the Stability and Storage of 7-Chloro-1H-indazole-4-boronic acid

Abstract 7-Chloro-1H-indazole-4-boronic acid is a pivotal building block in medicinal chemistry and organic synthesis, valued for its role in constructing complex molecular architectures through reactions like Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloro-1H-indazole-4-boronic acid is a pivotal building block in medicinal chemistry and organic synthesis, valued for its role in constructing complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling.[1] The indazole scaffold is a recognized bioisostere for other functional groups, often imparting favorable pharmacokinetic properties.[1] However, the utility of this and other arylboronic acids is intrinsically linked to their chemical integrity. The boronic acid functional group is susceptible to several degradation pathways that can compromise sample purity, impact reaction stoichiometry, and ultimately affect research outcomes. This guide provides an in-depth analysis of the factors governing the stability of 7-Chloro-1H-indazole-4-boronic acid, outlines field-proven protocols for its optimal storage and handling, and details methodologies for assessing its purity over time.

The Chemical Rationale: Understanding Instability in Arylboronic Acids

The stability of any boronic acid is a function of its inherent chemical reactivity. As Lewis acids, they possess an electron-deficient boron atom, making them susceptible to nucleophilic attack.[2][3] This fundamental property, while key to their synthetic utility, also opens the door to degradation. For 7-Chloro-1H-indazole-4-boronic acid, three primary degradation pathways must be considered.

Protodeboronation

This is a common decomposition route where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of 7-chloro-1H-indazole.[4] This reaction is often facilitated by moisture and can be accelerated by acidic or basic conditions, as well as the presence of certain transition metals.[4][5] The mechanism involves the protonation of the aromatic ring, followed by the departure of the boronic acid group.

Oxidation

Arylboronic acids can undergo oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents, to yield the corresponding phenol (7-chloro-1H-indazol-4-ol).[4][6] This process can be particularly problematic in solution but can also occur slowly in the solid state upon prolonged exposure to air. The susceptibility to oxidation underscores the importance of handling the compound under an inert atmosphere.[7]

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered anhydride ring known as a boroxine.[4][8] While this process is often reversible upon exposure to water, the formation of boroxines can complicate analysis and stoichiometry.[4][8] If a sample contains a significant fraction of its boroxine form, its apparent molecular weight will be different, leading to errors in weighing and molar calculations.

DegradationPathways cluster_main 7-Chloro-1H-indazole-4-boronic acid cluster_stressors Stress Factors cluster_products Degradation Products main Main Compound protodeboronated Protodeboronated Impurity (7-Chloro-1H-indazole) main->protodeboronated Protodeboronation oxidized Oxidized Impurity (7-Chloro-1H-indazol-4-ol) main->oxidized Oxidation boroxine Boroxine Trimer main->boroxine Dehydration H2O Moisture / Protic Solvents H2O->protodeboronated O2 Oxygen / Oxidants O2->oxidized Heat Heat / Anhydrous Conditions Heat->boroxine

Caption: Primary degradation pathways for 7-Chloro-1H-indazole-4-boronic acid.

Recommended Handling and Storage Protocols

Proper handling and storage are critical to preserving the integrity of 7-Chloro-1H-indazole-4-boronic acid. The following protocols are based on a synthesis of information from safety data sheets (SDS) and the known chemistry of arylboronic acids.

Immediate Handling Upon Receipt
  • Work Environment : Always handle the compound in a well-ventilated area, preferably within a fume hood to avoid inhalation of fine dust.[9][10]

  • Inert Atmosphere : For transfers and weighing, especially for material intended for long-term storage or sensitive applications, perform operations inside a glovebox or glove bag under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to both moisture and oxygen.[11]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Storage Conditions

The primary goal of storage is to mitigate the environmental factors that promote degradation: moisture, air, heat, and light.

ParameterShort-Term Storage (Working Stock, < 1 month)Long-Term Storage (Archival, > 1 month)Rationale
Temperature 2–8 °C (Refrigerated)[12]-20 °C (Frozen)[10]Reduces the rate of all chemical degradation pathways. Freezing is preferred for long-term to significantly slow molecular motion.
Atmosphere Tightly sealed container.[9][11]Inert gas (N₂ or Ar) blanketed, tightly sealed.[10][11]Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[7]
Moisture Store in a desiccator.Store in a desiccator inside the freezer.Prevents hydrolysis, protodeboronation, and potential reversal of boroxine formation.[4][11]
Light Amber glass vial or opaque container.Amber glass vial or opaque container.Protects against potential photolytic degradation, a general best practice for complex organic molecules.
Container Tightly sealed glass vial (e.g., with a PTFE-lined cap).Tightly sealed glass vial, potentially sealed with paraffin film for extra protection.Glass is inert. A tight seal is paramount to maintaining the internal atmosphere.[13]

Workflow for Stability Assessment

Verifying the purity of 7-Chloro-1H-indazole-4-boronic acid before use is a self-validating step that ensures the reliability of experimental results. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective technique for this purpose.

Causality Behind the Experimental Design

The analysis of boronic acids by RP-HPLC is challenging due to their potential for on-column hydrolysis or interaction with the stationary phase.[14][15] The chosen methodology is designed to minimize these effects:

  • Stationary Phase : A column with low residual silanol activity is selected to reduce unwanted interactions that can cause peak tailing and degradation.[15]

  • Mobile Phase : An unbuffered or minimally buffered mobile phase (e.g., water/acetonitrile) is used. Acidic modifiers like formic acid can sometimes accelerate hydrolysis for certain boronic esters, and while less impactful for the free acid, starting with a simple system is prudent.[15]

  • Diluent : The sample should be dissolved in the mobile phase or a high percentage of organic solvent (e.g., acetonitrile) immediately before analysis to minimize degradation in the dissolution solvent.

StabilityWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh ~1 mg of boronic acid dissolve Dissolve in Acetonitrile to 1 mg/mL prep_sample->dissolve dilute Dilute to ~0.1 mg/mL with Mobile Phase A/B dissolve->dilute inject Inject onto RP-HPLC System dilute->inject separate Gradient Elution inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate compare Compare to Reference Standard / Initial Data calculate->compare

Caption: Experimental workflow for HPLC-based stability assessment.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol provides a robust starting point for method development.

  • Instrumentation and Columns:

    • HPLC system with UV detector.

    • Column: Waters XTerra MS C18, 150 x 4.6 mm, 3.5 µm, or equivalent column with low silanol activity.[15]

  • Reagents and Mobile Phase:

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Diluent: Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing approximately 5 mg of 7-Chloro-1H-indazole-4-boronic acid and dissolving it in 5.0 mL of acetonitrile to get a 1 mg/mL solution.

    • Immediately before injection, dilute this stock solution 1:10 with a 50:50 mixture of Mobile Phase A and B to yield a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 5 µL

    • Detection Wavelength : 254 nm (or an appropriate wavelength determined by a UV scan)

    • Gradient Program :

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis and Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • A significant decrease in the main peak area % or the appearance of new peaks corresponding to the potential degradation products (protodeboronated or oxidized species) over time indicates instability.

Conclusion

The chemical integrity of 7-Chloro-1H-indazole-4-boronic acid is paramount for its successful application in research and development. Its stability is governed by a susceptibility to protodeboronation, oxidation, and boroxine formation. By understanding these intrinsic chemical liabilities, researchers can implement rational handling and storage protocols. Adherence to storage at low temperatures (-20 °C for long-term), under a dry, inert atmosphere, and in sealed, opaque containers provides the most effective defense against degradation. Furthermore, routine analytical verification via a carefully designed HPLC method serves as a critical quality control step, ensuring that the material's purity is known and appropriate for its intended synthetic purpose.

References

  • Gonzalez, J., et al. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(1), 136-141. Available at: [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

  • Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]

  • Forster, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126. Available at: [Link]

  • Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1373-1378. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet for (2-Methyl-2H-indazol-4-yl)boronic acid. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Diagram]. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Available at: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1719-1733. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7559-7561. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2549. Available at: [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 7-Chloro-1H-indazole-4-boronic acid

This guide provides a comprehensive overview of the safety considerations and handling protocols for 7-Chloro-1H-indazole-4-boronic acid (CAS 1451393-20-6). As a crucial building block in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for 7-Chloro-1H-indazole-4-boronic acid (CAS 1451393-20-6). As a crucial building block in medicinal chemistry, particularly in the synthesis of complex pharmaceutical intermediates, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Chemical Identity and Inherent Hazards

7-Chloro-1H-indazole-4-boronic acid is a heterocyclic organic compound containing an indazole core, a chloro substituent, and a boronic acid functional group. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the hazards can be reliably inferred from its structural motifs and data from analogous compounds.

The primary hazards associated with indazole boronic acid derivatives include:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[2][3]

The boronic acid group itself is known for its ability to form reversible covalent bonds, a property leveraged in its chemical applications but also a consideration in its biological interactions.[4] The indazole moiety is a common scaffold in biologically active compounds, and while this speaks to its utility, it also underscores the need for careful handling to avoid unintended biological effects.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1451393-20-6[1]
Molecular Formula C₇H₆BClN₂O₂[1]
Molecular Weight 196.40 g/mol Inferred from Formula
Appearance Solid (Typical for boronic acids)
Storage Temperature 2-8°C[5]
Exposure Control and Personal Protection: A Proactive Approach

Given the identified hazards, a stringent personal protective equipment (PPE) regimen is mandatory. The rationale is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Core PPE Requirements:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. This is crucial as the compound can cause serious eye irritation.[2][3][6] Standard safety glasses are insufficient.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[2] Gloves must be inspected before use and disposed of properly after handling.[2] Contaminated clothing should be removed immediately.[7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5][6] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][6]

Safe Handling and Storage Protocols

The stability and reactivity of 7-Chloro-1H-indazole-4-boronic acid dictate the necessary handling and storage procedures.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Prevent dust and aerosol formation.[2][5]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][5]

  • Use this compound for research and development purposes only.[1][5]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][6]

  • Store at a recommended temperature of 2-8°C.[5]

  • This compound may be sensitive to moisture and air; consider storage under an inert atmosphere.[6]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Prepare Work Area Prepare Work Area Verify Fume Hood Operation->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Monitor Reaction Monitor Reaction Dissolve/React->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Clean Glassware Clean Glassware Dispose of Waste->Clean Glassware Store Securely Store Securely Clean Glassware->Store Securely

Caption: A typical workflow for handling 7-Chloro-1H-indazole-4-boronic acid.

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5][6] Seek immediate medical attention from an ophthalmologist.

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5][6] If skin irritation persists, call a physician.[6] Remove all contaminated clothing.[7]

  • If inhaled: Move the person into fresh air.[2][3][5] If not breathing, give artificial respiration.[2][5] Consult a physician.[2][5]

  • If swallowed: Rinse mouth with water.[2][5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[2][5] Call a physician or poison control center immediately.[3]

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3] Clean the affected area thoroughly. Do not let the product enter drains.[2]

Emergency Response Flowchart:

G Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Rinse Eyes (15 min) Rinse Eyes (15 min) Eye Contact->Rinse Eyes (15 min) Wash Skin (15 min) Wash Skin (15 min) Skin Contact->Wash Skin (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Rinse Eyes (15 min)->Seek Medical Attention Wash Skin (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Immediate actions following an exposure event.

Firefighting and Disposal Considerations

Firefighting Measures: This compound is not expected to be highly flammable. In case of a fire in the surrounding area, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus.[2] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[6]

Disposal: Dispose of this material and its container at a licensed professional waste disposal service. Do not allow it to enter the environment. All disposal practices must be in accordance with local, state, and federal regulations.

References

  • 7-Chloro-1H-indazole-4-boronic Acid|CAS 1451393-20-6 - Benchchem. (n.d.).
  • Safety data sheet - Carl ROTH. (2023, January 23).
  • 7-Chloro-1H-indazole-4-boronic acid pinacol ester | 1186334-62-2 - ChemicalBook. (2025, October 14).
  • 7-Chloro-1H-indazole-4-boronic acid pinacol ester - Kemix Pty Ltd. (n.d.).
  • BLD Pharmatech Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 27).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • Indazole-4-boronic acid 1023595-17-6 - Sigma-Aldrich. (n.d.).
  • 1H-indazol-7-ylboronic acid - CymitQuimica. (n.d.).

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Exploratory

A Technical Guide to 7-Chloro-1H-indazole-4-boronic acid: Commercial Availability, Synthesis, and Characterization for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Chloro-1H-indazole-4-boronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indazole-4-boronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical compounds. Its indazole core is a privileged scaffold found in numerous biologically active molecules, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions[1]. This guide provides an in-depth overview of its commercial availability, outlines a plausible synthetic route, and details essential purification and quality control methodologies.

Commercial Availability and Supplier Information

7-Chloro-1H-indazole-4-boronic acid (CAS No. 1451393-20-6) is readily available from a variety of chemical suppliers catering to the research and development sector. Its pinacol ester derivative, 7-Chloro-1H-indazole-4-boronic acid pinacol ester (CAS No. 1186334-62-2), is also commercially accessible and often preferred for its enhanced stability.

Compound Name CAS Number Molecular Formula Molecular Weight Typical Purity
7-Chloro-1H-indazole-4-boronic acid1451393-20-6C₇H₆BClN₂O₂196.40 g/mol ≥97%[1]
7-Chloro-1H-indazole-4-boronic acid pinacol ester1186334-62-2C₁₃H₁₆BClN₂O₂278.54 g/mol ≥95%

Key Commercial Suppliers:

  • BenchChem[1]

  • Halochem

  • Kemix Pty Ltd

  • Fluorochem

Strategic Importance in Drug Discovery

The indazole nucleus is a bioisostere of indole and is recognized for its wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties[1]. The incorporation of a boronic acid at the 4-position of the 7-chloroindazole scaffold provides a reactive site for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. This makes 7-Chloro-1H-indazole-4-boronic acid a valuable intermediate in the synthesis of targeted therapies, such as kinase inhibitors.

Synthesis and Purification

Proposed Synthetic Pathway

G A 4-Chloro-1H-indazole B N-Protected 4-Chloro-1H-indazole A->B Protection (e.g., SEM-Cl, NaH) C Directed ortho-Metalation Intermediate B->C Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) D Boronate Ester Intermediate C->D Borylation (e.g., Triisopropyl borate) E 7-Chloro-1H-indazole-4-boronic acid D->E Deprotection & Hydrolysis (e.g., HCl)

Figure 1. Proposed synthetic workflow for 7-Chloro-1H-indazole-4-boronic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Protection of 4-Chloro-1H-indazole

A crucial initial step is the protection of the indazole nitrogen to prevent side reactions and to direct the subsequent metalation. A removable protecting group such as a silyl group (e.g., SEM) is a suitable choice.

  • To a stirred solution of 4-chloro-1H-indazole in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (argon or nitrogen), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Directed ortho-Metalation and Borylation

The protected 4-chloro-1H-indazole can then undergo directed ortho-metalation followed by borylation.

  • Dissolve the N-protected 4-chloro-1H-indazole in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Deprotection and Hydrolysis

The final step involves the deprotection of the indazole nitrogen and hydrolysis of the boronate ester to yield the desired boronic acid.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M).

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 7-Chloro-1H-indazole-4-boronic acid.

Purification of 7-Chloro-1H-indazole-4-boronic acid

Arylboronic acids can be challenging to purify due to their amphiphilic nature and tendency to form anhydrides (boroxines). Several methods can be employed for the purification of the target compound:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or aqueous ethanol) should be determined empirically.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with HCl to precipitate the pure boronic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Specialized Column Chromatography: If chromatography is necessary, using boric acid-impregnated silica gel can help to minimize the on-column degradation that is often observed with standard silica gel.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of 7-Chloro-1H-indazole-4-boronic acid before its use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indazole ring system and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the boron will typically have a broad signal due to quadrupolar relaxation.

While specific NMR data for 7-Chloro-1H-indazole-4-boronic acid is not widely published, data for the related Indazole-4-boronic acid hydrochloride can be used as a reference for expected chemical shift ranges of the indazole core protons and carbons[2].

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

  • Methodology: A reversed-phase HPLC method is typically employed. Due to the potential for on-column hydrolysis of the boronic acid, careful method development is required. Using a mobile phase with a high pH can sometimes stabilize boronic acids during analysis.

  • Typical Conditions (to be optimized):

    • Column: C18 stationary phase

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid).

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. It is important to be aware that boronic acids can form adducts with solvents or dehydrate to form boroxines (cyclic trimers), which can complicate spectral interpretation.

Physicochemical Properties and Handling

  • Solubility: Based on the properties of similar arylboronic acids, 7-Chloro-1H-indazole-4-boronic acid is expected to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, and limited solubility in nonpolar solvents like hexanes. Its solubility in water is likely to be low.

  • Stability and Storage: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). It is recommended to store 7-Chloro-1H-indazole-4-boronic acid in a cool, dry place under an inert atmosphere to minimize degradation.

  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

References

(The references will be consolidated and listed here in the final document)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 7-Chloro-1H-indazole-4-boronic Acid for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, the indazole scaffold has been identified as a "privileged" structure, forming the core of several commercially successful anticancer drugs like Pazopanib and Axitinib.[1][2][3]

The indazole ring system is particularly effective because it can engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4] This foundational interaction provides a strong anchor for the inhibitor, while substitutions on the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5]

7-Chloro-1H-indazole-4-boronic acid is a versatile and highly valuable building block for medicinal chemists.[6] Its boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7] This enables the efficient and modular construction of a diverse library of potential kinase inhibitors by coupling the indazole core with various aryl and heteroaryl partners. This guide provides a detailed overview of the properties of this reagent and a comprehensive protocol for its application in synthesizing next-generation kinase inhibitors.

Physicochemical and Handling Properties

Properly understanding the starting material is fundamental to successful synthesis. 7-Chloro-1H-indazole-4-boronic acid is a stable solid, but like most boronic acids, requires specific handling to ensure its integrity and reactivity.

PropertyValueReference
Chemical Name (7-chloro-1H-indazol-4-yl)boronic acid[6]
CAS Number 1451393-20-6[6]
Molecular Formula C₇H₆BClN₂O₂[6]
Molecular Weight 196.40 g/mol
Appearance Off-white to light yellow solid
Common Derivative 7-Chloro-1H-indazole-4-boronic acid, pinacol ester
Derivative CAS 1186334-62-2[8]

Storage and Handling: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[9] Boronic acids can be sensitive to moisture and air, which can lead to degradation (protodeboronation). For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended. Always handle the compound in a fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for incorporating the 7-chloro-1H-indazole scaffold into target molecules. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), offering high functional group tolerance and generally excellent yields.[7][12]

Reaction Mechanism Overview

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition boronic_acid R2-B(OR)2 (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[13]

  • Transmetalation: The organic group (R²) from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[13]

Detailed Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of 7-Chloro-1H-indazole-4-boronic acid with a representative heteroaryl bromide.

Materials and Equipment
  • 7-Chloro-1H-indazole-4-boronic acid (1.0 eq)

  • Heteroaryl bromide (e.g., 2-bromo-4-methylpyridine) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

protocol_workflow setup 1. Setup & Reagent Prep (Inert Atmosphere) reagents Combine Boronic Acid, Aryl Halide, Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction 2. Reaction Heat to 80-110°C (2-16h or MW 30-60 min) catalyst->reaction workup 3. Workup Quench, Dilute, Extract reaction->workup purify 4. Purification Dry, Concentrate, Column Chromatography workup->purify characterize 5. Characterization (NMR, LCMS, HRMS) purify->characterize product Final Product characterize->product

Caption: General workflow for Suzuki-Miyaura synthesis.

  • Reaction Setup (The "Why"): To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Chloro-1H-indazole-4-boronic acid, the heteroaryl bromide, and the base. The vessel is sealed with a septum. Causality: Performing the reaction in a dry vessel is crucial as moisture can hydrolyze the catalyst and starting materials.

  • Inert Atmosphere (The "Why"): Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This process, known as degassing, removes oxygen, which can oxidize and deactivate the sensitive Pd(0) catalyst, leading to failed or low-yielding reactions.[13]

  • Solvent and Catalyst Addition (The "Why"): Add the degassed solvent system via syringe. If using a solid catalyst, it can be added at the beginning with the other solids. Purge the reaction mixture with the inert gas for an additional 5-10 minutes. Causality: Using pre-degassed solvents further ensures an oxygen-free environment for the catalyst to function optimally.

  • Reaction Conditions (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation (e.g., 120°C for 30-60 minutes) can significantly reduce reaction times.[14][15] Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Workup (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent. Causality: The aqueous wash removes the inorganic base and salts, while the product is extracted into the organic layer based on its solubility.

  • Purification (The "Why"): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding a pure compound.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and HRMS.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Inappropriate base or solvent.4. Low reaction temperature.1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of vessel and solvents.3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.4. Increase temperature or switch to microwave heating.
Protodeboronation Presence of water/acid and prolonged heating can cleave the C-B bond.Ensure anhydrous conditions where possible, use a stronger base, and minimize reaction time.
Homocoupling of Boronic Acid Oxygen contamination can promote the formation of R-R from R-B(OH)₂.Improve degassing technique; add a small amount of a reducing agent or phosphine ligand.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent gradient for column chromatography; consider reverse-phase chromatography if the compound is polar.

Conclusion

7-Chloro-1H-indazole-4-boronic acid stands as a powerful and enabling reagent in the field of medicinal chemistry. Its strategic combination of a privileged kinase-binding scaffold and a versatile boronic acid handle allows for the rapid and efficient synthesis of diverse libraries of potential kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for its incorporation. By understanding the principles behind the protocol and anticipating potential challenges, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics for a range of human diseases.

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Application

Application Notes and Protocols for 7-Chloro-1H-indazole-4-boronic acid in Medicinal Chemistry

Introduction: A Privileged Scaffold Meets a Versatile Handle In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high efficacy and specificity is relentless. Central to this endeav...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Versatile Handle

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with high efficacy and specificity is relentless. Central to this endeavor is the use of versatile chemical building blocks that allow for the systematic exploration of chemical space. 7-Chloro-1H-indazole-4-boronic acid is one such high-value intermediate, merging two critical features: the indazole scaffold and the boronic acid functional group.[1]

The indazole core is a prominent heterocyclic motif recognized as a "privileged structure" in drug discovery.[2] It often serves as a bioisostere for indole or phenol, offering potential improvements in metabolic stability and lipophilicity.[1] This scaffold is a cornerstone of numerous biologically active compounds, particularly in oncology, with applications as inhibitors of crucial cellular signaling proteins known as kinases.[2][3][4][5]

The boronic acid group provides a powerful synthetic handle, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, enabling the linkage of the indazole core to a vast array of other molecular fragments.[6][7][8] Beyond its synthetic utility, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a strategy famously employed in drugs like the proteasome inhibitor Bortezomib.[9][10][11]

This guide provides an in-depth look at the applications of 7-Chloro-1H-indazole-4-boronic acid, focusing on its use in the synthesis of kinase inhibitors via the Suzuki-Miyaura reaction, and offers detailed protocols and scientific insights for its effective utilization in drug discovery programs.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 7-Chloro-1H-indazole-4-boronic acid in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the direct arylation or heteroarylation at the 4-position of the indazole ring, a key vector for modifying the structure-activity relationship (SAR) of a drug candidate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Activation & Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide, in a step called transmetalation.

  • Reductive Elimination: The two organic partners on the palladium complex rearrange and are eliminated as the final coupled product, regenerating the Pd(0) catalyst to re-enter the cycle.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd R¹-X c1 Transmetal Transmetalation Intermediate OxAdd->Transmetal [R²-B(OR)₃]⁻ Transmetal->Pd0 R¹-R² (Product) Product Coupled Product (R¹-R²) Transmetal->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid 7-Chloro-1H-indazole- 4-boronic acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->BoronicAcid Activation Kinase_Inhibitor_Synthesis Start 7-Chloro-1H-indazole- 4-boronic acid Building Block A Coupling Suzuki-Miyaura Coupling Start->Coupling Partner Aryl Halide Building Block B Partner->Coupling Intermediate Coupled Indazole Core Key Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., Amide Coupling, S N Ar) Intermediate->Modification Final Final Kinase Inhibitor Drug Candidate Modification->Final

Sources

Method

Application Notes &amp; Protocols: Synthesis of Bioactive Molecules Using 7-Chloro-1H-indazole-4-boronic acid

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant bioactive molecules, particularly in oncology.[1][2] This document provides a detailed guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant bioactive molecules, particularly in oncology.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-Chloro-1H-indazole-4-boronic acid as a pivotal building block for synthesizing these complex molecules. The primary focus is on the application of the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[3][4] This guide explains the causality behind experimental choices, provides a self-validating, step-by-step protocol for a model reaction, and presents data in a clear, accessible format.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle, is a cornerstone of modern drug discovery. Its structure is particularly adept at mimicking the purine core of adenosine triphosphate (ATP), allowing indazole-containing molecules to act as competitive inhibitors for a vast array of protein kinases.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[1][6] Commercially successful drugs such as Axitinib and Pazopanib feature the indazole core, highlighting its significance.[2]

7-Chloro-1H-indazole-4-boronic acid (CAS: 1451393-20-6) is a highly valuable, functionalized building block. The boronic acid at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling, while the chlorine atom at the 7-position offers a point for further diversification or can be a key pharmacophoric element influencing binding affinity and selectivity. This guide will focus on its application in the Suzuki-Miyaura reaction, the most widely used method for coupling boronic acids.[4][7]

Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (like our indazole boronic acid) and an organohalide or triflate.[4] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][8]

Causality Behind the Cycle:

  • Catalyst Activation: The cycle begins with a Pd(0) species. Often, a more stable Pd(II) precatalyst is used (e.g., Pd(dppf)Cl₂), which is reduced in situ to the active Pd(0) state.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts itself into the carbon-halide bond of the coupling partner (Ar-X). This is often the rate-determining step.[3] The palladium is oxidized from Pd(0) to Pd(II).

  • Transmetalation: This is the key step where the organic group from the boron is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[4] This "ate" complex is reactive enough to transfer its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_output Product pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_tm Ar-Pd(II)L₂-Ar' (Transmetalated) pd2_oa->pd2_tm Transmetalation (+ Ar'-B(OH)₂ + Base) pd2_tm->pd0 Reductive Elimination (- Ar-Ar') ArAr Coupled Product (Ar-Ar') ArX Organohalide (Ar-X) ArBOH2 Indazole Boronic Acid (Ar'-B(OH)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application: A Synthetic Workflow for Kinase Inhibitors

A common strategy in kinase inhibitor design is to couple a hinge-binding scaffold (like our indazole) with a substituted aryl or heteroaryl group that extends into the solvent-exposed region of the ATP binding pocket. 7-Chloro-1H-indazole-4-boronic acid is ideal for this, allowing for the rapid generation of diverse bi-aryl compounds for structure-activity relationship (SAR) studies.[9]

Workflow start Starting Materials reagents 7-Chloro-1H-indazole- 4-boronic acid + Aryl/Heteroaryl Halide start->reagents suzuki Suzuki-Miyaura Coupling reagents->suzuki product Crude Bioactive Scaffold (Bi-aryl Indazole) suzuki->product conditions Conditions: • Pd Catalyst (e.g., Pd(dppf)Cl₂) • Base (e.g., K₂CO₃) • Solvent (e.g., Dioxane/H₂O) conditions->suzuki purification Purification (Column Chromatography) product->purification final_product Pure Bioactive Molecule purification->final_product analysis Characterization & Screening final_product->analysis

Caption: Workflow for synthesizing bioactive molecules via Suzuki coupling.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for a model Suzuki-Miyaura reaction. This protocol is designed to be self-validating by explaining the rationale behind critical steps.

Model Reaction: Coupling of 7-Chloro-1H-indazole-4-boronic acid with 4-bromo-2-fluoroaniline. This coupling creates a core structure common in inhibitors of kinases like VEGFR-2.[10]

Materials & Reagents
Compound NameCAS NumberMolecular Weight ( g/mol )Role
7-Chloro-1H-indazole-4-boronic acid1451393-20-6196.40Nucleophile
4-Bromo-2-fluoroaniline367-24-8190.02Electrophile
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane (Anhydrous)123-91-188.11Solvent
Deionized Water (Degassed)7732-18-518.02Co-solvent
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heat block or oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology
  • Vessel Preparation:

    • Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).

    • Rationale: Removing atmospheric oxygen and moisture is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can promote unwanted side reactions like protodeboronation of the boronic acid.[11]

  • Addition of Solids:

    • Under a positive flow of argon, add 4-bromo-2-fluoroaniline (190 mg, 1.0 mmol, 1.0 equiv), 7-Chloro-1H-indazole-4-boronic acid (236 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv) to the flask.

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl halide. A strong inorganic base is required to form the reactive boronate species for the transmetalation step.[4]

  • Catalyst Addition:

    • Briefly remove the stopper and add Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%).

    • Rationale: Pd(dppf)Cl₂ is a robust and versatile air-stable Pd(II) precatalyst that is reliably reduced in situ. The dppf ligand is bulky and electron-rich, which facilitates both the oxidative addition and reductive elimination steps.[12]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Seal the flask and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Rationale: A mixture of an organic solvent and water is standard for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[13] Further degassing ensures the removal of any dissolved oxygen introduced with the solvents.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously for 6-12 hours.

    • Rationale: Heating accelerates the reaction, particularly the often slow oxidative addition step. Reaction progress should be monitored.

  • Monitoring:

    • After 6 hours, take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate. Check for the consumption of the limiting reagent (4-bromo-2-fluoroaniline).

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Work-up:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous work-up removes the inorganic base and salts, providing the crude product for purification.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

    • Rationale: Chromatography is necessary to separate the desired product from unreacted starting materials, the catalyst, and any side products (such as homocoupled boronic acid).

Expected Results & Data Presentation

For the model reaction, the expected product is 4-(7-Chloro-1H-indazol-4-yl)-2-fluoroaniline .

ParameterExpected Outcome
Product Name 4-(7-Chloro-1H-indazol-4-yl)-2-fluoroaniline
Molecular Formula C₁₃H₉ClFN₃
Molecular Weight 261.69 g/mol
Appearance Off-white to pale yellow solid
Yield 75-90%
Characterization ¹H NMR: Expect characteristic aromatic proton signals for both ring systems. MS (ESI+): Expect [M+H]⁺ at m/z = 262.0

Conclusion

7-Chloro-1H-indazole-4-boronic acid is a powerful and versatile building block for the synthesis of bioactive molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex bi-aryl scaffolds that are central to many modern kinase inhibitors and other therapeutics. The protocol and principles outlined in this guide provide a solid foundation for researchers to leverage this reagent in their drug discovery and development programs, enabling the rapid exploration of chemical space and the synthesis of novel, potentially life-saving compounds.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

Sources

Application

Application Notes and Protocols: 7-Chloro-1H-indazole-4-boronic Acid as a Versatile Intermediate for Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for other functional groups like phenols, grant it a versatile role in interacting with a wide array of biological targets.[3] This has led to the incorporation of the indazole core in numerous clinically approved drugs and investigational compounds targeting a spectrum of diseases, from cancer to inflammatory disorders.[4][5] The therapeutic potential of indazole-containing molecules spans anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective activities, underscoring its significance for medicinal chemists.[2][6]

This application note focuses on a key building block, 7-Chloro-1H-indazole-4-boronic acid , and its strategic application in synthesizing complex drug candidates. The presence of both a reactive boronic acid group and a strategically positioned chloro-substituted indazole core makes this intermediate particularly valuable for constructing molecular libraries through robust and efficient cross-coupling methodologies.

Physicochemical Properties of 7-Chloro-1H-indazole-4-boronic Acid

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthetic outcomes.

PropertyValueSource
IUPAC Name (7-chloro-1H-indazol-4-yl)boronic acid[3]
CAS Number 1451393-20-6[3]
Molecular Formula C₇H₆BClN₂O₂[3]
Molecular Weight 196.40 g/mol Calculated
Appearance Off-white to light yellow solidTypical
Purity ≥97%[3]
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.General Knowledge

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of 7-Chloro-1H-indazole-4-boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C-C bonds in medicinal chemistry due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast array of coupling partners.[7] The boronic acid moiety on the indazole core readily participates in the catalytic cycle to form a new bond with an aryl or heteroaryl halide, enabling the rapid elaboration of the indazole scaffold.

Below is a generalized workflow for the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine: - 7-Chloro-1H-indazole-4-boronic acid - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand - Base - Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere 1. Degas Heating Heat to Reaction Temperature (e.g., 80-120 °C) Inert_Atmosphere->Heating 2. Heat Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring 3. Stir Quenching Cool and Quench Reaction Monitoring->Quenching 4. Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction 5. Isolate Purification Purify by Column Chromatography Extraction->Purification 6. Purify Final_Product Final_Product Purification->Final_Product Yields Pure Compound

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling of 7-Chloro-1H-indazole-4-boronic acid.

Detailed Protocol: Synthesis of a 4-Aryl-7-Chloro-1H-indazole Derivative

This protocol provides a robust method for the Suzuki-Miyaura coupling of 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide.

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)[8]

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 7-Chloro-1H-indazole-4-boronic acid, the aryl bromide, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step as the palladium(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The use of a mixed aqueous-organic solvent system is common and often accelerates the transmetalation step.[9]

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). Microwave irradiation can significantly reduce reaction times.[8]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1H-indazole product.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[9] For more challenging couplings, other palladium sources (e.g., Pd(OAc)₂) with specialized phosphine ligands (e.g., SPhos, XPhos) may be required to improve yields and reaction rates.[10]

  • Base: The base is crucial for the activation of the boronic acid and facilitates the transmetalation step in the catalytic cycle. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome.[8]

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. Dioxane/water is a common and effective choice.[7]

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a prominent feature in many small molecule kinase inhibitors.[11] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[12] The planarity and hydrogen bonding capabilities of the indazole ring allow it to effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases.

7-Chloro-1H-indazole-4-boronic acid is an ideal starting point for synthesizing kinase inhibitors. For example, it can be used to construct analogs of known inhibitors targeting kinases in critical signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[12]

The diagram below illustrates the central role of the PI3K/Akt pathway in cell survival and proliferation, a common target for inhibitors derived from indazole scaffolds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad (Apoptosis) Akt->Bad Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Indazole_Inhibitor Indazole-based Akt Inhibitor Indazole_Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a key target for indazole-based kinase inhibitors.

By using 7-Chloro-1H-indazole-4-boronic acid in a Suzuki-Miyaura coupling, medicinal chemists can rapidly synthesize a diverse range of 4-substituted indazoles. These can then be further functionalized to produce potent and selective kinase inhibitors, such as those targeting Akt.[12] The chlorine at the 7-position offers an additional handle for further modification or can be a key interaction point within the kinase active site.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 7-Chloro-1H-indazole-4-boronic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture and air.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16]

Conclusion

7-Chloro-1H-indazole-4-boronic acid is a high-value, versatile intermediate for drug discovery. Its utility in robust C-C bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling, provides a direct and efficient route to novel indazole-based compounds. The demonstrated importance of the indazole scaffold in clinically relevant molecules, especially kinase inhibitors, ensures that this building block will continue to be a valuable tool for medicinal chemists aiming to develop the next generation of targeted therapeutics.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. Available from: [Link]

  • Qin, J., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Vertex AI Search.
  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 7-Chloro-1H-indazole-4-boronic Acid

Introduction: The Strategic Importance of the Indazole Moiety The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as a bio-isostere for structures like indole and benzimidazole make it a valuable component in the design of novel therapeutics.[1] Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the functionalization of the indazole core.[2][3]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-Chloro-1H-indazole-4-boronic acid, a key building block for the synthesis of complex molecular architectures in drug discovery programs.[4] We will delve into the mechanistic nuances, optimization strategies, and practical considerations to empower researchers in achieving successful and reproducible outcomes.

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][5][6] However, the presence of the nitrogen-rich, acidic N-H containing indazole ring in 7-Chloro-1H-indazole-4-boronic acid introduces specific challenges that necessitate careful optimization of reaction conditions.[7][8]

The Catalytic Cycle: A Step-by-Step Breakdown

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.[6][10]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11][12] This is a critical step, and the choice of base is paramount, especially with the acidic N-H of the indazole, which can compete for the base.[7][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Boronate R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Boronate Transmetalation (R²-B(OR)₂ + Base) PdII_Boronate->Pd0 Reductive Elimination Product R¹-R² PdII_Boronate->Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Component Selection

Achieving high yields and purity in the cross-coupling of 7-Chloro-1H-indazole-4-boronic acid hinges on the judicious selection of the catalyst, ligand, base, and solvent system.

Component Recommendations & Rationale Potential Issues
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃: Common and effective Pd(II) and Pd(0) precursors, respectively.[11] Pre-formed catalysts (e.g., XPhos Pd G3): Offer convenience and improved stability.[10][13]Catalyst deactivation can occur in the presence of oxygen. Ensure proper degassing.[7][13]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos): These are often essential for coupling with less reactive aryl chlorides and can accelerate reductive elimination.[8][10] Bidentate ligands (e.g., dppf): Can provide stability to the catalyst complex.[14]Ligand oxidation can be a problem. Handle air-sensitive ligands under an inert atmosphere.
Base Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃): Commonly used and effective. The choice of base strength is critical.[7] K₃PO₄: Often a good choice for challenging couplings.[15] Milder bases (e.g., NaHCO₃): May be necessary if base-sensitive functional groups are present.[10]Strong bases can lead to side reactions with the acidic N-H of the indazole.[7] Protodeboronation (loss of the boronic acid group) can be exacerbated by strong bases and water.[12][16]
Solvent System Aprotic polar solvents (e.g., 1,4-Dioxane, THF, Toluene): Often used with the addition of water to aid in dissolving the inorganic base.[1][15] DMF: Can be used for substrates with poor solubility.[10]Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 7-Chloro-1H-indazole-4-boronic acid with an aryl bromide. Optimization may be required for different coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, 7-Chloro-1H-indazole-4-boronic acid, and Base in a Reaction Vessel start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture Under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification end End purification->end caption Figure 2: General Experimental Workflow.

Caption: Figure 2: General Experimental Workflow.

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 7-Chloro-1H-indazole-4-boronic acid, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • In a separate vial, dissolve palladium(II) acetate and XPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of a fresh catalyst. Consider a more active pre-catalyst.[7][13]
Poor quality boronic acidUse fresh or recrystallized boronic acid. Boronic acids can degrade over time.[7]
Inappropriate baseThe base may be too weak. Try a stronger base like K₃PO₄ or Cs₂CO₃.[7]
Protodeboronation Presence of excess water or strong baseUse anhydrous conditions with a base like K₃PO₄.[16] Consider converting the boronic acid to a more stable pinacol ester.[17][18]
Homocoupling of Boronic Acid Presence of oxygenRigorously degas all solvents and the reaction mixture.[13]
N-Arylation of Indazole Side reaction with the aryl halideProtection of the indazole N-H with a suitable protecting group (e.g., Boc) may be necessary for challenging substrates.[7][19]

Conclusion

The palladium-catalyzed cross-coupling of 7-Chloro-1H-indazole-4-boronic acid is a powerful transformation for the synthesis of novel, biologically relevant molecules. A thorough understanding of the reaction mechanism and the critical role of each component is essential for success. By carefully selecting the catalyst, ligand, base, and solvent, and by following robust experimental protocols, researchers can effectively utilize this versatile building block in their synthetic endeavors. This guide provides a solid foundation for the application of this important reaction in the pursuit of new therapeutic agents.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. ResearchGate. [Link]

  • Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

Sources

Application

reaction conditions for C-C bond formation with 7-Chloro-1H-indazole-4-boronic acid

Application Note & Protocol Guide Topic: Reaction Conditions for C-C Bond Formation with 7-Chloro-1H-indazole-4-boronic acid Abstract This guide provides a comprehensive technical overview and detailed protocols for the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for C-C Bond Formation with 7-Chloro-1H-indazole-4-boronic acid

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 7-Chloro-1H-indazole-4-boronic acid in carbon-carbon bond formation, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives are critical intermediates in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs).[1][2] This document elucidates the mechanistic underpinnings of the Suzuki-Miyaura reaction, offers optimized, step-by-step protocols for researchers, and provides a systematic troubleshooting guide to overcome common experimental challenges. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently and successfully incorporate the 7-chloro-1H-indazol-4-yl moiety into complex molecular architectures.

Introduction: The Strategic Importance of the Indazole Moiety

The formation of new carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler, readily available building blocks.[3] Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[4][5][6]

7-Chloro-1H-indazole-4-boronic acid is a versatile building block of significant interest.[1] The indazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including potent anticancer and anti-inflammatory properties.[1][7] The strategic placement of a chloro-substituent and a boronic acid functional group allows for selective and sequential functionalization, making it an invaluable precursor in drug discovery programs. This guide provides the foundational knowledge and practical protocols required to leverage this reagent in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Reaction: Mechanistic Framework

A successful Suzuki-Miyaura coupling hinges on the careful orchestration of several key components, each playing a critical role in a palladium-based catalytic cycle. The reaction is understood to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

The Catalytic Cycle
  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic electrophile (typically an aryl halide or triflate, Ar-X), inserting into the carbon-halogen bond. This oxidizes the catalyst to a high-valent Pd(II) species. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[8][10] Coupling with less reactive aryl chlorides often necessitates more specialized, electron-rich catalyst systems.[8]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex (a boronate).[5][11] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main cluster_boron pd0 Pd(0)L₂ pdiih Ar-Pd(II)L₂-X pd0->pdiih Oxidative Addition (Ar-X) pdiir Ar-Pd(II)L₂-Ar' pdiih->pdiir Transmetalation (Ar'-B(OR)₃⁻) pdiir->pd0 Reductive Elimination (Ar-Ar') boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻) boronate->pdiih Enters Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.
Critical Reaction Parameters

Successful coupling of 7-Chloro-1H-indazole-4-boronic acid requires careful selection of the following components:

  • Palladium Catalyst & Ligand: The choice of catalyst is paramount. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are effective for many substrates, challenging couplings (e.g., with sterically hindered partners or aryl chlorides) often benefit from bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group.[6][12] These ligands accelerate both oxidative addition and reductive elimination.[6]

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid.[5] Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) are widely used, with the stronger base Cesium Carbonate often improving yields in difficult cases.[13] Phosphates (K₃PO₄) are also highly effective, particularly for sterically demanding substrates.[12]

  • Solvent System: The reaction is typically performed in aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often with the addition of water.[4] The aqueous phase is believed to aid in dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature: Most Suzuki couplings require heating, with temperatures typically ranging from 80-110 °C. Microwave irradiation can sometimes be used to accelerate the reaction.[7][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide. Optimization may be required based on the specific coupling partner.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, & Base in Schlenk Tube start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (e.g., 90 °C, 12-18 h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end Characterize Product purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents
  • 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.1 - 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Hexanes, Water (deionized), Brine

  • Schlenk tube or reaction vial with stir bar

  • Standard laboratory glassware, syringes, and needles

  • Inert gas supply (Argon or Nitrogen)

  • TLC plates, LC-MS, NMR for analysis

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 7-Chloro-1H-indazole-4-boronic acid, the aryl halide, and the base.

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[12]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst. If using a separate ligand, add it at this stage.

  • Solvent Addition: Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the Schlenk tube.[9]

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-100 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[12]

Optimization Strategies & Data Summary

The optimal conditions can vary significantly depending on the electronic and steric properties of the coupling partner. The table below provides a starting point for optimization. Note the presence of the unprotected N-H on the indazole, which can potentially coordinate to the palladium center and inhibit catalysis; in such cases, stronger bases or specialized ligands may be required.[15]

Parameter Condition A (Standard) Condition B (For Aryl Chlorides) Condition C (Sterically Hindered) Rationale & Notes
Catalyst Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Buchwald precatalysts are highly active and ideal for challenging substrates like aryl chlorides and sterically demanding partners.[6][12]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.5 equiv)Stronger bases like K₃PO₄ and Cs₂CO₃ facilitate the transmetalation of less reactive or hindered partners.[12][13]
Solvent Dioxane/H₂O (4:1)t-BuOH/H₂O (5:1)Toluene or DioxaneThe choice of solvent can influence catalyst solubility and reaction rate. Anhydrous conditions can sometimes prevent protodeboronation.
Temperature 90 °C110 °C110 °CHigher temperatures are often necessary to overcome the activation barrier for less reactive electrophiles.[12]
Reaction Time 12-24 h12-24 h18-36 hReaction times will vary; monitor closely to determine the point of completion and avoid decomposition.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Presence of oxygen.3. Insufficiently strong base.4. N-H inhibition.1. Use a fresh bottle of catalyst or switch to a more robust precatalyst (e.g., Buchwald G3/G4).[12]2. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[12]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12]4. Consider N-protection of the indazole if inhibition is suspected, although modern catalysts often tolerate unprotected N-H groups.[15]
Protodeboronation (Starting boronic acid is consumed, but replaced by -H)1. Presence of excess water or protic sources.2. Base-catalyzed decomposition.1. Use anhydrous solvents and a base like KF.[5]2. Convert the boronic acid to a more stable pinacol ester derivative, which is less prone to this side reaction.[4]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative coupling.2. Certain catalyst/ligand combinations.1. Rigorously exclude oxygen from the reaction vessel and solvents.[12]2. Screen different phosphine ligands; bulky, electron-donating ligands often suppress homocoupling.[12]
Reaction Stalls 1. Catalyst deactivation (e.g., formation of Pd black).2. Substrate insolubility.1. Try a different ligand that better stabilizes the Pd(0) species. Add a fresh portion of catalyst.2. Screen alternative solvents (e.g., DMF, Toluene) to improve solubility.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives. Available from: [Link]

  • Lakshman, M. K. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica. Available from: [Link]

  • Aggarwal, V. K., et al. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry. Available from: [Link]

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Available from: [Link]

  • National Institutes of Health (NIH). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available from: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • National Institutes of Health (NIH). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]

  • Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • ResearchGate. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Available from: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • MDPI. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available from: [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. Available from: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 7-Chloro-1H-indazole-4-boronic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

PART 1: CORE DIRECTIVE This guide provides an in-depth examination of 7-Chloro-1H-indazole-4-boronic acid as a pivotal reagent in modern synthetic chemistry. We will move beyond simple procedural lists to explore the str...

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: CORE DIRECTIVE

This guide provides an in-depth examination of 7-Chloro-1H-indazole-4-boronic acid as a pivotal reagent in modern synthetic chemistry. We will move beyond simple procedural lists to explore the strategic and mechanistic considerations essential for its successful application. The core of this document is built around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Our focus will be on providing not just protocols, but a framework for rational decision-making in the lab—from catalyst selection to reaction optimization and troubleshooting. The structure is designed to build foundational knowledge before presenting detailed, actionable protocols for the synthesis of complex, substituted indazoles, which are privileged scaffolds in medicinal chemistry.[1][2]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Causality: The indazole nucleus, particularly when substituted, is a critical component in a multitude of pharmacologically active agents.[1][2][3][4] The strategic placement of a chlorine atom, as in the title compound, can significantly enhance biological activity or modulate pharmacokinetic properties, a well-established principle in drug design.[5] This guide leverages established principles of organometallic chemistry to explain the why behind procedural steps. For instance, the choice of base in a Suzuki-Miyaura coupling is not arbitrary; it is a critical parameter that dictates the formation of the active boronate species, which is essential for the transmetalation step.[6] We will dissect these choices to empower researchers to adapt and troubleshoot their synthetic routes effectively.

Trustworthiness & Validation: Each protocol is presented as a self-contained, validated system. The parameters provided are based on established literature and optimized for reproducibility.[7][8] Furthermore, we include a comprehensive troubleshooting section to address common experimental hurdles, ensuring that researchers can navigate challenges and validate their results with confidence.

Authoritative Grounding: All mechanistic discussions and procedural recommendations are grounded in peer-reviewed scientific literature. In-text citations are provided for key assertions, and a complete, verifiable reference list is included at the end of this document.

Section 1: The Suzuki-Miyaura Coupling - A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for synthesizing biaryl and heteroaryl compounds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9][10] The reaction of 7-Chloro-1H-indazole-4-boronic acid with an aryl or heteroaryl halide (Ar-X) proceeds via a well-understood catalytic cycle.

The cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is often rate-limiting and requires base activation of the boronic acid to form a more nucleophilic "ate" complex.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L₂-X", fillcolor="#E8F0FE", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)L₂-R", fillcolor="#E6F4EA", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout arx_in [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; boronic_in [label="R-B(OH)₂ + Base", shape=plaintext, fontcolor="#34A853"]; product_out [label="Ar-R\n(Product)", shape=plaintext, fontcolor="#4285F4"];

// Edges pd0 -> oxidative_addition [label=""]; arx_in -> oxidative_addition [arrowhead=none]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; boronic_in -> transmetalation [arrowhead=none, label=" [R-B(OH)₃]⁻"]; transmetalation -> pd_intermediate; pd_intermediate -> reductive_elimination; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; reductive_elimination -> product_out [arrowhead=none]; } .enddot Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Section 2: Protocol for Suzuki-Miyaura Coupling

This section provides a general, robust protocol for the coupling of 7-Chloro-1H-indazole-4-boronic acid with a representative aryl bromide.

Experimental Workflow Visualization

Experimental_Workflow

Protocol: Synthesis of 7-Chloro-4-(4-methoxyphenyl)-1H-indazole

Reaction Scheme: 7-Chloro-1H-indazole-4-boronic acid + 4-Bromoanisole → 7-Chloro-4-(4-methoxyphenyl)-1H-indazole

Materials:

ReagentCAS No.Mol. Wt. ( g/mol )Amount (mg)MmolEquivalents
7-Chloro-1H-indazole-4-boronic acid1451393-20-6196.401000.511.0
4-Bromoanisole104-92-7187.041050.561.1
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.5629.50.0250.05
Cesium Carbonate (Cs₂CO₃)534-17-8325.823321.022.0
1,4-Dioxane123-91-188.114 mL--
Water7732-18-518.021 mL--

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 7-Chloro-1H-indazole-4-boronic acid (100 mg, 0.51 mmol), 4-bromoanisole (105 mg, 0.56 mmol), cesium carbonate (332 mg, 1.02 mmol), and Pd(PPh₃)₄ (29.5 mg, 0.025 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Degassing (Causality Note): The solvent mixture should be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for ensuring high yields and can be achieved by bubbling argon through the mixture for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction can be performed using a standard heating mantle or under microwave irradiation for potentially shorter reaction times.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Section 3: Optimizing Reaction Conditions

The success of a Suzuki-Miyaura coupling often depends on the careful selection of catalyst, base, and solvent. The NH-group of the indazole can sometimes interfere with the catalytic cycle, making optimization necessary.[9]

Table of Optimization Parameters:

EntryCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical OutcomeReference(s)
1Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O100Standard/Good: Generally reliable for a wide range of aryl halides. Cesium carbonate is effective for unprotected NH-indazoles.[7][8]
2PdCl₂(dppf) (3)K₂CO₃ (3)DMF110Good Alternative: Dppf is a robust ligand, good for more challenging couplings. K₂CO₃ is a common, cost-effective base.[11]
3Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)Toluene/H₂O100Excellent for Heterocycles: Buchwald-Hartwig ligands like SPhos are highly active and often give superior yields, especially with heteroaromatic partners. K₃PO₄ is a strong, non-nucleophilic base.[9]
4PdCl₂(PPh₃)₂ (5)Na₂CO₃ (2)THF/H₂O80Moderate: Can be effective, but often requires longer reaction times or may give lower yields compared to more modern catalyst systems.[11][12]

Expert Insights:

  • Catalyst Choice: For sterically hindered or electron-rich coupling partners, more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) on the palladium catalyst often lead to higher yields by facilitating the reductive elimination step.[7][9]

  • Base Selection: The base plays a crucial role. Stronger bases like K₃PO₄ or Cs₂CO₃ are generally preferred as they facilitate the formation of the boronate "ate" complex required for transmetalation.[9] For substrates sensitive to strong bases, milder conditions with K₂CO₃ or even KF can be attempted.[6]

  • Solvent Effects: Aprotic polar solvents like dioxane, DMF, or THF are commonly used, often with water as a co-solvent to help dissolve the inorganic base and facilitate the reaction.[11]

Section 4: Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of the solvent and use a fresh, high-quality catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature or switch to microwave heating.
Protodeboronation of Starting Material The boronic acid is cleaved and replaced by a hydrogen atom. This can be caused by excess water, acidic impurities, or prolonged heating.1. Use anhydrous solvents and ensure the reaction is run under an inert atmosphere.2. Minimize reaction time once the starting halide is consumed.3. Consider converting the boronic acid to a more stable pinacol boronate ester.[10]
Formation of Homocoupled Byproducts The aryl halide or the boronic acid couples with itself.1. This often points to catalyst deactivation or slow transmetalation. Try a different ligand (e.g., a Buchwald ligand).2. Ensure the stoichiometry is correct (slight excess of the boronic acid is sometimes used, but a large excess can promote homocoupling).
Difficulty in Purification Product co-elutes with triphenylphosphine oxide (from Pd(PPh₃)₄).1. If using Pd(PPh₃)₄, the byproduct Ph₃P=O can be challenging to remove. Consider using a different catalyst like PdCl₂(dppf) or a ligandless system if applicable.2. A modified workup involving a wash with dilute HCl can sometimes help remove phosphine-related impurities.

References

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

  • Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]

  • (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. National Institutes of Health (NIH). [Link]

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. American Chemical Society. [Link]

Sources

Application

Forging New Pathways in Drug Discovery: A Guide to the Functionalization of the Indazole Core Using 7-Chloro-1H-indazole-4-boronic Acid

Introduction: The Significance of the Indazole Scaffold and the Role of a Versatile Building Block The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and the Role of a Versatile Building Block

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a bioisostere of indole, this scaffold is present in a multitude of clinically approved drugs and late-stage clinical candidates, demonstrating a wide array of biological activities including potent anti-cancer, anti-inflammatory, and analgesic properties.[1] The functionalization of the indazole core is a critical endeavor in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide focuses on the strategic functionalization of the indazole core utilizing a key building block: 7-Chloro-1H-indazole-4-boronic acid (CAS 1451393-20-6). This reagent is uniquely poised for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the boronic acid moiety at the C4-position enables the formation of new carbon-carbon bonds, while the chloro-substituent at the C7-position offers a potential site for further diversification or can be used to modulate the electronic properties of the indazole ring. This document provides a comprehensive overview, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Causality in Experimental Design: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, prized for its mild reaction conditions and broad functional group tolerance.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the organoboron species (in this case, the indazole core from 7-Chloro-1H-indazole-4-boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are critical parameters that directly influence the efficiency of each step in this cycle and, consequently, the overall yield and purity of the product. For heterocyclic boronic acids, which can sometimes be prone to decomposition, selecting conditions that promote rapid catalytic turnover is crucial.[3][4]

Visualizing the Process

Below are graphical representations of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Indazole-B(OH)2 / Base) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Indazole transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Indazole reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 7-Chloro-1H-indazole-4-boronic acid - Aryl Halide - Base (e.g., Na2CO3) - Solvent (e.g., Dioxane/Water) degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst heat Heat Reaction (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 7-Chloro-1H-indazole-4-boronic acid

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 7-Chloro-1H-indazole-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 7-Chloro-1H-indazole-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this heteroaromatic substrate. Due to its specific electronic and structural properties, this indazole boronic acid requires carefully tailored conditions to achieve high yields and minimize side reactions. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I'm recovering mostly my aryl halide starting material. What is the most likely cause?

A1: Low conversion with recovered starting material typically points to a problem in the first step of the catalytic cycle: oxidative addition . Your palladium catalyst may not be active enough to insert into the C-X bond of your coupling partner. This is common with less reactive aryl chlorides or sterically hindered partners. The solution is often to switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type biarylphosphine ligands) or an N-heterocyclic carbene (NHC) ligand, which can significantly accelerate this step.[1][2][3]

Q2: I'm observing a significant amount of a side product that corresponds to the simple de-boronated indazole (7-Chloro-1H-indazole). What is this, and how can I prevent it?

A2: You are observing protodeboronation , the most common and detrimental side reaction for heteroaryl boronic acids.[4][5][6] This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom. It is often accelerated by the basic conditions of the reaction. To mitigate this:

  • Use anhydrous conditions: Dry your solvent and use an anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[7]

  • Choose the right base: A weaker base like K₂CO₃ can sometimes be less harsh, but a strong, non-nucleophilic, anhydrous base like K₃PO₄ is often preferred.[7][8]

  • Convert to a boronate ester: Boronic acids can be converted to more stable esters, such as the pinacol or MIDA esters. These esters are more resistant to protodeboronation and release the boronic acid slowly in situ under the reaction conditions.[9][10][11]

Q3: What is a good starting point for reaction conditions (catalyst, ligand, base, solvent) for this specific indazole boronic acid?

A3: For a challenging heteroaromatic substrate like 7-Chloro-1H-indazole-4-boronic acid, especially when coupling with an aryl chloride or bromide, a robust catalytic system is necessary. A reliable starting point would be a second-generation (G2) or third-generation (G3) Buchwald precatalyst, which ensures efficient generation of the active Pd(0) species.

ComponentRecommended Starting ConditionRationale
Catalyst XPhos Pd G3 (or similar G3 precatalyst)Highly active, thermally stable, and efficient for coupling heteroaryl compounds and aryl chlorides.[2][12]
Base K₃PO₄ (Potassium Phosphate)Strong, anhydrous base that minimizes protodeboronation compared to aqueous carbonate or hydroxide bases.[7][8]
Solvent 1,4-Dioxane or 2-MeTHF (with 5-10% water if needed for solubility, but start anhydrously)Aprotic polar solvents that are standard for Suzuki couplings. Anhydrous conditions are preferred.[7][13]
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction, especially the oxidative addition and reductive elimination steps.

Q4: My boronic acid has been on the shelf for a while. Could it have degraded?

A4: Yes, absolutely. Heteroaryl boronic acids, particularly those with electron-withdrawing groups or proton-donating/accepting sites like the indazole NH, can be unstable upon storage. They can undergo slow protodeboronation or form anhydride trimers (boroxines) by dehydration, both of which reduce their reactivity. It is always best to use fresh or recently purchased boronic acid. If in doubt, you can verify its purity by NMR or convert it to a more stable pinacol ester for storage and use.[9][10]

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

If your reaction stalls with significant amounts of both the aryl halide and the boronic acid remaining, the issue lies within the catalytic cycle.

  • Inactive Catalyst System: The active Pd(0) species is either not forming efficiently or is being inhibited. The NH group of the indazole can coordinate to the palladium center, potentially inhibiting the catalyst.[8]

    • Solution 1: Use a Precatalyst: Switch from simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined precatalyst (e.g., XPhos Pd G2/G3/G4). These are designed for the controlled, rapid generation of the active L-Pd(0) species.[14]

    • Solution 2: Screen Ligands: If using a simple palladium source, the choice of ligand is critical. For heteroaromatic couplings, bulky, electron-rich biarylphosphine ligands (XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[1][2]

    • Solution 3: Consider N-Protection: While often undesirable due to extra steps, protecting the indazole NH group (e.g., with a SEM or THP group) can prevent catalyst inhibition and improve solubility, sometimes dramatically increasing yield.[11]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation, but the wrong choice can hinder the reaction.[15]

    • Solution 1: Match Base and Solvent: For anhydrous conditions with K₃PO₄, solvents like dioxane, toluene, or 2-MeTHF are ideal.[7] If you must use a protic co-solvent like water to dissolve the base or boronic acid, a phase-transfer catalyst (e.g., TBAB) might be beneficial, but be aware this increases the risk of protodeboronation.

    • Solution 2: Solvent Polarity: The polarity of the solvent can impact the efficiency of each step in the catalytic cycle.[13] If solubility is an issue, switching from dioxane to a more polar aprotic solvent like DMF or NMP could help, but these solvents must be rigorously dried.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, it is essential to understand the key steps where a reaction can fail.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Often Rate-Limiting) trans_complex L-Pd(II)(Ar)(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product start Ar-X (Aryl Halide) start->oa_complex boronic Ar'-B(OH)₂ + Base base_boronate [Ar'-B(OH)₃]⁻ boronic->base_boronate base_boronate->trans_complex B(OH)₃X⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

Problem 2: Excessive Protodeboronation

This is the primary failure mode for many heteroaryl boronic acids. The C-B bond is cleaved, leading to a loss of your key nucleophile.

  • Presence of Protic Sources: Water is the most common culprit. It can come from solvents, reagents, or the base itself (e.g., hydrated K₂CO₃).

    • Solution 1: Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry solid reagents in a vacuum oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Solution 2: Use Boronate Esters: Converting the boronic acid to a pinacol or MIDA ester provides a robust shield against premature protodeboronation.[9][10][11] These are more stable to handle and store. The active boronic acid is generated slowly during the reaction. See Protocol 2 for a sample procedure.

  • Base-Mediated Decomposition: Strong aqueous bases can accelerate the hydrolysis and subsequent protodeboronation of the boronic acid.[16][17]

    • Solution 1: Anhydrous Inorganic Bases: K₃PO₄ is often the base of choice. Cs₂CO₃ and KF are also effective alternatives.[7]

    • Solution 2: Careful Stoichiometry: Use the minimum number of equivalents of base required for the reaction (typically 2-3 equivalents). Excess base does not always improve the reaction and can increase side product formation.

Troubleshooting Decision Tree

Use this flowchart to diagnose common issues systematically.

Troubleshooting_Flowchart start Reaction Issue: Low Yield q1 Analyze Crude Reaction: What is the main component? start->q1 path1 Mostly Unreacted Starting Materials q1->path1 High SM path2 Protodeboronated Indazole (7-Chloro-1H-indazole) q1->path2 Deboronated SM path3 Homocoupled Products & Other Side Products q1->path3 Other sol1 Issue: Inactive Catalytic Cycle 1. Switch to Buchwald Pre-catalyst (G3/G4). 2. Use bulky, e⁻-rich ligand (XPhos, SPhos). 3. Increase temperature. path1->sol1 sol2 Issue: Protodeboronation 1. Use rigorous anhydrous conditions. 2. Switch to anhydrous base (K₃PO₄). 3. Convert boronic acid to pinacol ester. path2->sol2 sol3 Issue: Side Reactions 1. Lower catalyst loading. 2. Use a more selective ligand. 3. Degas solvent thoroughly. path3->sol3

Caption: Troubleshooting flowchart for Suzuki coupling.

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with 7-Chloro-1H-indazole-4-boronic acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 7-Chloro-1H-indazole-4-boronic acid (1.2–1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (or 2-MeTHF) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for 5-10 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS after 2 hours and then periodically until the aryl halide is consumed (typically 4–24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of 7-Chloro-1H-indazole-4-boronic acid pinacol ester

This procedure converts the less stable boronic acid into a more robust boronate ester, which can significantly reduce protodeboronation.[11]

  • Setup: In a round-bottom flask, dissolve 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in toluene or cyclohexane (enough to create a slurry).

  • Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser.

  • Reflux: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is often pure enough to be used directly in the Suzuki coupling reaction (use 1.2-1.5 equiv. in Protocol 1).

  • Purification (if necessary): If the crude product is not clean, it can be purified by recrystallization or by a rapid plug of silica gel chromatography.

By applying these principles and protocols, researchers can systematically overcome the challenges associated with 7-Chloro-1H-indazole-4-boronic acid and achieve higher, more consistent yields in their Suzuki-Miyaura cross-coupling reactions.

References

  • Hayes, H. L. D., Wei, R., Assante, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Kar, A., Mote, K. R., & Guntreddi, T. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Kim, J., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Vechorkin, O., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis. [Link]

  • Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? [Link]

  • Al-Warhi, T., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Zhu, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Braga, A. A. C., & Ujaque, G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • ResearchGate. (2012). Table 2: The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2018). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Strømsodd, E. A., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 7-Chloro-1H-indazole-4-boronic Acid Reactions

Welcome to the technical support center for 7-Chloro-1H-indazole-4-boronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1H-indazole-4-boronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 7-Chloro-1H-indazole-4-boronic acid is resulting in a very low yield. What are the most common initial culprits?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids like 7-Chloro-1H-indazole-4-boronic acid are frequently traced back to a few key areas. The primary suspects are the instability of the boronic acid leading to degradation, suboptimal catalyst and ligand selection, or issues with the reaction conditions such as the choice of base and solvent, and the presence of oxygen.[1][2][3] The indazole moiety itself can also complicate the reaction due to its potential to coordinate with the palladium catalyst.[4][5]

Q2: I'm observing a significant amount of a byproduct that appears to be the deboronated starting material (7-Chloro-1H-indazole). What is happening and how can I prevent it?

A2: This byproduct is the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6] This is particularly prevalent with heteroaryl boronic acids, which can be prone to decomposition under basic conditions.[4][7] To minimize protodeboronation, consider using milder bases, anhydrous reaction conditions, or protecting the boronic acid as a more stable derivative, such as a pinacol ester.[1][2][8]

Q3: How critical is the choice of palladium catalyst and ligand for this specific reaction?

A3: The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling with 7-Chloro-1H-indazole-4-boronic acid. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.[9][10][11] For challenging substrates like this, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often necessary to achieve high yields.[5][8][12]

Q4: What is the best way to store and handle 7-Chloro-1H-indazole-4-boronic acid to ensure its stability?

A4: 7-Chloro-1H-indazole-4-boronic acid should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. Boronic acids can be susceptible to degradation over time, especially when exposed to atmospheric conditions.[2] For long-term storage, consider converting it to a more stable form, such as a pinacol ester.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation

Low or no yield is a frustrating but common issue. A systematic approach to troubleshooting is essential for identifying the root cause.

G start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK protect_boronic_acid Consider Boronic Acid Protection check_reagents->protect_boronic_acid Boronic Acid Degradation? check_catalyst Assess Catalyst System check_conditions->check_catalyst Conditions Standard optimize_base Test Different Bases check_conditions->optimize_base Suspect Protodeboronation optimize_solvent Vary Solvent System check_conditions->optimize_solvent Solubility Issues? optimize_ligand Screen Alternative Ligands check_catalyst->optimize_ligand Catalyst Inactive?

Caption: A systematic workflow for troubleshooting low-yield reactions.

  • Protodeboronation of 7-Chloro-1H-indazole-4-boronic acid: This is a major pathway for yield loss. The C-B bond is cleaved, replacing the boronic acid with a hydrogen atom.[6]

    • Explanation: The indazole ring, particularly with its acidic N-H proton, can facilitate decomposition pathways. The reaction pH and the nature of the base are critical factors.[6]

    • Solutions:

      • Use Milder Bases: Strong bases can accelerate protodeboronation.[8] Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or KF.

      • Anhydrous Conditions: Water can be a proton source for protodeboronation. Employing anhydrous solvents and reagents can significantly suppress this side reaction.

      • Boronic Acid Protection: Convert the boronic acid to a more stable derivative like a pinacol ester. These are generally more robust and can be used directly in the coupling reaction.[13]

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation will halt the catalytic cycle.

    • Explanation: The active Pd(0) species is sensitive to oxygen.[2] Additionally, the nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[4][5]

    • Solutions:

      • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

      • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands stabilize the Pd(0) center, promote the desired catalytic steps, and can prevent inhibitory substrate coordination.[9][10]

  • Suboptimal Reaction Parameters: The choice of solvent, temperature, and base can dramatically impact the reaction outcome.

    • Explanation: The solubility of all components, the activity of the base, and the stability of the reactants and catalyst are all influenced by these parameters.

    • Solutions:

      • Solvent Screening: Common solvents include dioxane, THF, and toluene, often with water as a co-solvent.[3] If solubility is an issue, consider more polar aprotic solvents like DMF or DMAc, but be mindful that these can sometimes lead to other side reactions.

      • Base Selection: The base not only facilitates the transmetalation step but also influences boronic acid stability. A screening of different bases is often worthwhile.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃, K₃PO₄A range of basicities should be tested. Cs₂CO₃ is often effective but more expensive.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are generally superior for heteroaryl couplings.[8][12]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic/aqueous mixtures are standard. Anhydrous conditions may be necessary.
Temperature 80-110 °CHigher temperatures may be needed but can also increase degradation.
Problem 2: Presence of Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of byproducts.

  • Homocoupling of the Boronic Acid: This results in a dimer of 7-Chloro-1H-indazole.

    • Explanation: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[1]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure your inert gas technique is flawless.

  • Dehalogenation of the Coupling Partner: The aryl halide partner is reduced, replacing the halogen with a hydrogen atom.

    • Explanation: This can occur if a hydride source is present in the reaction mixture. Solvents like isopropanol or certain amines used as bases can act as hydride donors.[1]

    • Solution: If dehalogenation is a significant issue, switch to a solvent that is less likely to act as a hydride donor, such as dioxane or toluene.

A robust analytical method is key to identifying and quantifying impurities.

  • Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying reaction components.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Analysis: Use a reversed-phase HPLC method coupled with a mass spectrometer to identify the masses of the starting materials, desired product, and any byproducts. Common analytical techniques like GC-MS can also be employed for volatile impurities.[14][15]

Problem 3: Inconsistent Results

Lack of reproducibility can be a major hurdle in scaling up a reaction or relying on a synthetic procedure.

  • Reagent Quality: The purity of all reagents, including the boronic acid, aryl halide, catalyst, ligand, base, and solvent, is critical.

  • Inert Atmosphere: The efficiency of degassing and the integrity of the inert atmosphere can vary between experiments.

  • Water Content: The amount of water, whether intentionally added as a co-solvent or present as a contaminant, can significantly affect the reaction.

  • Stirring: For heterogeneous mixtures, the stirring rate must be consistent to ensure proper mixing.[2]

  • Reagent Qualification: Use reagents from a reliable source with known purity. If in doubt, purify solvents and reagents before use. Use fresh 7-Chloro-1H-indazole-4-boronic acid or a recently prepared pinacol ester.

  • Standardized Degassing Procedure: Employ a consistent method for degassing, such as three freeze-pump-thaw cycles or sparging with an inert gas for a set period.

  • Precise Water Control: When using an aqueous co-solvent, use a precise and consistent ratio. If anhydrous conditions are required, ensure solvents are properly dried.

  • Consistent Reaction Setup: Use the same type of reaction vessel and a calibrated stirring plate to maintain a consistent stirring rate.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetal Base Base Base->Transmetal

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-1H-indazole-4-boronic Acid and its Reaction Products

Welcome to the Technical Support Center for the purification of 7-Chloro-1H-indazole-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Chloro-1H-indazole-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this and related compounds, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Challenge of Purifying 7-Chloro-1H-indazole-4-boronic Acid

7-Chloro-1H-indazole-4-boronic acid is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a reactive boronic acid moiety and a heterocyclic indazole core, presents unique purification challenges. Common issues include the presence of persistent impurities from synthesis, degradation of the target molecule, and difficulties in achieving high purity via standard methods. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the common issues encountered during the purification of 7-Chloro-1H-indazole-4-boronic acid.

Issue 1: My crude product is a sticky solid or oil and is difficult to handle.

  • Question: After the initial workup of my reaction to synthesize 7-Chloro-1H-indazole-4-boronic acid, I'm left with a tacky residue that is challenging to purify further. What is causing this, and how can I obtain a free-flowing solid?

  • Answer: This is a frequent observation with boronic acids and is often due to the formation of trimeric anhydrides, known as boroxines, through intermolecular dehydration. The presence of residual solvents or other impurities can also contribute to this issue.

    Solutions:

    • Trituration: This is often the first and simplest method to try. Suspend the crude material in a non-polar solvent in which the desired product has minimal solubility, such as hexane, diethyl ether, or a mixture of the two. Stir vigorously to wash away non-polar impurities and encourage the precipitation of your product as a solid.

    • Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid.

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.

      • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-acidic organic impurities.[1]

      • Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, which should precipitate the purified boronic acid.

      • Collect the solid by filtration, wash with cold water, and dry thoroughly.

    • Conversion to a Stable Derivative: If the boronic acid remains difficult to handle, consider converting it to a more stable and crystalline derivative, such as a pinacol or MIDA ester. These can be purified by chromatography or recrystallization and then hydrolyzed back to the boronic acid if necessary.[1]

Issue 2: My purified 7-Chloro-1H-indazole-4-boronic acid is still contaminated with a significant impurity that has a similar polarity.

  • Question: I've attempted purification by flash chromatography, but I'm still seeing a major byproduct in my NMR and LC-MS analysis. What could this be, and how can I remove it?

  • Answer: The most common tenacious impurities in boronic acid syntheses are the products of protodeboronation and homocoupling .

    • Protodeboronation: This is the loss of the boronic acid group and its replacement with a hydrogen atom, in this case yielding 7-chloro-1H-indazole. This side reaction is often promoted by acidic or basic conditions, especially at elevated temperatures.[2] For heteroaromatic boronic acids, the rate of protodeboronation is highly pH-dependent.[3]

    • Homocoupling: This results in a bi-indazole dimer. It can be catalyzed by residual palladium from a preceding Miyaura borylation step or by other transition metals like copper.[4][5]

    Solutions:

    • Recrystallization: This is a powerful technique for removing impurities with different solubilities. For indazole derivatives, mixed solvent systems are often effective.[6][7]

      • Solvent Screening: A systematic approach is best. Start with a solvent in which your product is soluble when hot but sparingly soluble when cold. Common choices for indazoles include ethanol, methanol, acetone, and acetonitrile, often in combination with water as an anti-solvent.[6][7][8] A methanol/water mixture has been shown to be effective for the recrystallization of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine.[9]

Solvent System General Applicability for Indazoles
Ethanol/WaterHigh
Methanol/WaterHigh
Acetone/WaterHigh
Acetonitrile/WaterModerate to High
Toluene/HeptaneFor less polar derivatives

Issue 3: I'm trying to purify the pinacol ester of 7-Chloro-1H-indazole-4-boronic acid, but I'm seeing the free boronic acid in my final product.

  • Question: I've synthesized the pinacol boronate ester to improve stability and ease of purification, but my post-chromatography analysis shows significant hydrolysis back to the boronic acid. How can I prevent this?

  • Answer: Pinacol esters are susceptible to hydrolysis, especially in the presence of water and acid or base.[10] Silica gel itself is acidic and can promote this hydrolysis during chromatography.[11]

    Solutions:

    • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. If the compound is particularly sensitive, perform the purification under an inert atmosphere (e.g., nitrogen or argon).[11]

    • Deactivate the Silica Gel:

      • Base Treatment: Slurry the silica gel in your eluent and add a small amount of a non-nucleophilic base like triethylamine (1-2% v/v) to neutralize the acidic silanol groups.[11]

      • Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption and potential hydrolysis of pinacol esters.[11]

    • Alternative Stationary Phases: Consider using neutral alumina for chromatography, which is less acidic than silica gel.[12]

    • Rapid Purification: A quick plug of silica or celite can remove baseline impurities with minimal contact time, reducing the opportunity for hydrolysis.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to assess the purity of my 7-Chloro-1H-indazole-4-boronic acid?

    • A1: A combination of techniques is recommended for a comprehensive assessment:

      • ¹H and ¹³C NMR: To confirm the structure and identify organic impurities.

      • LC-MS: Ideal for detecting trace impurities and confirming the molecular weight. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[13][14]

      • ¹¹B NMR: Can be used to observe the boron environment and detect boroxine formation.

  • Q2: How should I store purified 7-Chloro-1H-indazole-4-boronic acid?

    • A2: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. Refrigeration is recommended to minimize degradation over time. Avoid exposure to moisture and light.

  • Q3: Can I use 7-Chloro-1H-indazole-4-boronic acid directly after precipitation from an acid-base workup?

    • A3: While this procedure significantly improves purity, it's crucial to ensure the material is thoroughly dried to remove residual water and acid. For highly sensitive downstream applications, a final recrystallization or trituration step is recommended to achieve the highest possible purity.

Experimental Protocols

Protocol 1: Recrystallization of 7-Chloro-1H-indazole-4-boronic Acid

  • Place the crude 7-Chloro-1H-indazole-4-boronic acid in a flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol or ethanol).

  • Slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly turbid.

  • Add a few drops of the first solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.

Protocol 2: Purification of the Pinacol Ester via Boric Acid-Treated Silica Gel

  • Prepare the stationary phase: Create a slurry of silica gel in a 5% w/v solution of boric acid in methanol. Stir for 1 hour.

  • Filter the silica gel and wash with ethanol.

  • Dry the treated silica gel thoroughly under vacuum until it is a free-flowing powder.[11]

  • Pack a chromatography column with the boric acid-treated silica gel.

  • Dissolve the crude pinacol ester in a minimal amount of the eluent and load it onto the column.

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) and collect the fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

Workflow for Boronic Acid Purification

G crude Crude Product (Sticky Solid/Oil) trituration Trituration (Hexane/Ether) crude->trituration acid_base Acid-Base Extraction crude->acid_base recrystallization Recrystallization (e.g., MeOH/Water) trituration->recrystallization acid_base->recrystallization pure_product Pure 7-Chloro-1H-indazole- 4-boronic Acid recrystallization->pure_product

Caption: A general workflow for the purification of crude 7-Chloro-1H-indazole-4-boronic acid.

Troubleshooting Pinacol Ester Purification

G crude_ester Crude Pinacol Ester standard_chrom Standard Silica Chromatography crude_ester->standard_chrom hydrolysis_check Check for Hydrolysis (TLC, LC-MS) pure_ester Pure Pinacol Ester hydrolysis_check->pure_ester No Hydrolysis hydrolysis_issue Hydrolysis Observed hydrolysis_check->hydrolysis_issue Hydrolysis standard_chrom->hydrolysis_check treated_chrom Treated Silica/Alumina Chromatography treated_chrom->pure_ester hydrolysis_issue->treated_chrom

Caption: Decision-making workflow for purifying the pinacol ester of 7-Chloro-1H-indazole-4-boronic acid.

References

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Troubleshooting low yields in boron heterocyclic chemistry. Benchchem.
  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
  • Salts of indazole derivative and crystals thereof.
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • Method for separating and purifying substituted indazole isomers.
  • Protodeboron
  • Strategies for the analysis of highly reactive pinacolboron
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
  • Buy 1,4-Dimethyl-1H-indazole-5-boronic acid | 1262512-81-1; 1310405-36-7. Smolecule.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • How to purify boronic acids/boronate esters?.
  • Purific
  • HELP: Purifying boronic acids sucks. Reddit.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.
  • SUPPLEMENTARY INFORMATION for the article:. The Royal Society of Chemistry.
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups.
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Process for purification of boronic acid and its derivatives.
  • An Improved Preparation of 4-Chloro-1H-indazole (V).
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Miyaura Boryl
  • Indazole-4-boronic acid pinacol ester.
  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.

Sources

Optimization

preventing protodeboronation of 7-Chloro-1H-indazole-4-boronic acid

Welcome to the technical support guide for 7-Chloro-1H-indazole-4-boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chloro-1H-indazole-4-boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge encountered with this reagent: protodeboronation. Our goal is to equip you with the mechanistic understanding and practical strategies required to ensure successful and reproducible outcomes in your cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1][2] This reaction consumes your starting material, converting the valuable 7-Chloro-1H-indazole-4-boronic acid into the byproduct 7-chloro-1H-indazole. This leads to reduced yields of your desired coupled product and introduces a potentially difficult-to-remove impurity.

Q2: Why is 7-Chloro-1H-indazole-4-boronic acid particularly susceptible to protodeboronation?

The susceptibility of this molecule stems from its electronic structure. It is a heteroaromatic boronic acid, and the indazole ring system combined with the electron-withdrawing chloro substituent makes the carbon atom attached to the boron electrophilic and thus more prone to protonolysis.[3][4] Many heteroaromatic boronic acids are known to be sensitive, and their stability is highly dependent on the reaction conditions.[3][5]

Q3: What are the main factors that trigger protodeboronation?

Protodeboronation is highly dependent on the reaction environment. The key triggers are:

  • pH: The reaction is often accelerated under both acidic and, more commonly, basic conditions.[1][2][6] In the basic media typical for Suzuki-Miyaura couplings, the boronic acid is converted to the more reactive boronate species ([ArB(OH)₃]⁻), which can be more susceptible to decomposition.[6][7][8]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[9][10]

  • Reaction Time: Longer reaction times provide more opportunity for the side reaction to occur.

  • Presence of Water: Water acts as the proton source for the cleavage of the C-B bond.[5]

Q4: Is there a general strategy to prevent this side reaction?

Yes. The core strategy is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.[11] This can be achieved by carefully optimizing reaction conditions (base, solvent, catalyst, temperature) or by using a more stable derivative of the boronic acid, such as a boronic ester.[11][12]

Troubleshooting Guide: Low Yield & Byproduct Formation

Scenario: You are performing a Suzuki-Miyaura coupling reaction with 7-Chloro-1H-indazole-4-boronic acid and observe a low yield of the desired product, accompanied by a significant amount of the protodeboronated byproduct, 7-chloro-1H-indazole.

Below is a systematic approach to troubleshoot and optimize your reaction.

Logical Troubleshooting Workflow

G cluster_0 Level 1: Condition Optimization cluster_1 Level 2: Reagent Modification start Problem: Low Yield / High Protodeboronation base Step 1: Evaluate Base - Switch from strong (NaOH, KOH) to weaker bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Rationale: Minimize pH and formation of hyper-reactive boronate. start->base temp_time Step 2: Adjust Temperature & Time - Lower temperature (e.g., 80°C). - Monitor reaction to minimize time. - Rationale: Slow down decomposition kinetics. base->temp_time If problem persists catalyst Step 3: Enhance Catalyst Activity - Use a highly active catalyst/ligand system (e.g., Buchwald ligands). - Rationale: Accelerate productive coupling to outcompete side reaction. temp_time->catalyst If problem persists protect Step 4: Use a Boronic Ester - Convert boronic acid to its pinacol or MIDA ester. - Rationale: Increase stability and utilize 'slow-release' of the active species. catalyst->protect For highly challenging cases

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Detailed Optimization Strategies

Choice of Base and pH Control

The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment that can dramatically accelerate protodeboronation.

  • Recommendation: Use milder, non-hydroxide bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent choices.[11] These bases are strong enough to facilitate the catalytic cycle but maintain a lower pH compared to hydroxides, thus suppressing the decomposition pathway.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

Base pKa of Conjugate Acid Typical Conditions Suitability for Sensitive Substrates
NaOH / KOH ~15.7 Aqueous mixtures, often THF/water Low: Tends to accelerate protodeboronation significantly.[11]
K₂CO₃ ~10.3 Aqueous mixtures (Dioxane/water, Toluene/water) High: A good first choice for optimization.
K₃PO₄ ~12.3 Often used in organic solvents (Dioxane, Toluene, THF) Very High: Excellent for sensitive substrates.[11][13]

| Cs₂CO₃ | ~10.3 | Organic solvents, often with water | Very High: High solubility in organic solvents and proven efficacy.[11][13] |

Catalyst System and Reaction Kinetics

The goal is a rapid catalytic turnover for the cross-coupling reaction. A fast, productive reaction will consume the boronic acid before it has a chance to decompose.

  • Recommendation: Employ a highly active palladium catalyst and ligand system. Modern phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can significantly accelerate the rate-limiting steps of the catalytic cycle, leading to shorter reaction times and lower required temperatures.[11][13]

Conversion to a More Stable Boronic Ester

For particularly challenging substrates, the most robust strategy is to protect the boronic acid functional group. Converting it to a boronic ester, such as a pinacol or MIDA ester, dramatically increases its stability.[1][12] These derivatives often function as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free acid very low and minimizing side reactions.[1][7]

  • Important Note: It is a common assumption that esterification always confers greater stability, but this is not universally true. The stability of the ester and its rate of hydrolysis are crucial factors.[7][14] However, for many sensitive heteroaromatic systems, derivatives like pinacol or MIDA boronates are highly effective.

Table 2: Overview of Common Boronic Acid Protecting Groups

Derivative Structure Example Key Advantages Key Disadvantages
Pinacol Ester Ar-B(pin) Commercially available or easily synthesized; stable to chromatography; widely used.[12] Can be sluggish to hydrolyze/transmetalate in some cases.[15]
MIDA Boronate Ar-B(MIDA) Exceptionally stable; enables sequential cross-couplings; "slow-release" is well-controlled by aqueous base.[1][16] Preparation can be more involved than for pinacol esters.[12]

| Trifluoroborate Salt | [Ar-BF₃]K | Crystalline, air-stable solids; good "slow-release" characteristics.[1][15] | Can have poor solubility in some organic solvents.[16] |

Key Mechanistic Pathways of Protodeboronation

Understanding the mechanism helps rationalize the troubleshooting strategies.

G cluster_main Protodeboronation of 7-Chloro-1H-indazole-4-boronic Acid (Ar-B(OH)₂) cluster_base Base-Catalyzed (High pH) cluster_acid Acid-Catalyzed (Low pH) ar_b_oh2 Ar-B(OH)₂ ar_b_oh3 [Ar-B(OH)₃]⁻ (Boronate Anion) ar_b_oh2->ar_b_oh3 + OH⁻ ar_h_acid Ar-H ar_b_oh2->ar_h_acid Protonolysis ar_b_oh3->ar_b_oh2 - OH⁻ ar_h_base Ar-H (Protodeboronated Product) ar_b_oh3->ar_h_base Protonolysis (Rate Limiting) h2o_base H₂O h_plus H⁺ h2o_acid H₂O

Caption: Simplified mechanisms for acid- and base-catalyzed protodeboronation.

For heteroaromatic systems like indazoles, a zwitterionic intermediate can also form under neutral pH conditions, leading to rapid C-B bond fragmentation.[1] This highlights why precise pH control is paramount; both strongly acidic and strongly basic conditions, and sometimes even neutral pH, can be detrimental.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 7-Chloro-1H-indazole-4-boronic acid while minimizing protodeboronation.

  • Reagent Preparation:

    • Aryl Halide (1.0 eq.)

    • 7-Chloro-1H-indazole-4-boronic acid (1.2 - 1.5 eq.)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed for 30 minutes with Argon.

  • Reaction Setup:

    • To a flame-dried reaction vessel under an Argon atmosphere, add the aryl halide, 7-Chloro-1H-indazole-4-boronic acid, K₃PO₄, and the palladium precatalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the vessel and place it in a preheated heating block or oil bath at 80-90 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS or TLC. Aim for the shortest time to completion.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the Pinacol Ester Derivative

If protodeboronation remains a significant issue, using the pinacol ester is the recommended next step.

  • Synthesis of 7-Chloro-1H-indazole-4-boronic acid pinacol ester:

    • In a round-bottom flask, dissolve 7-Chloro-1H-indazole-4-boronic acid (1.0 eq.) and pinacol (1.1 eq.) in toluene or THF.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After completion (monitor by TLC/LC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after drying thoroughly under high vacuum.

  • Suzuki-Miyaura Coupling with the Pinacol Ester:

    • Follow the setup in Protocol 1 , substituting the boronic acid with the newly prepared 7-Chloro-1H-indazole-4-boronic acid pinacol ester (1.2 - 1.5 eq.).

    • The use of K₃PO₄ and an aqueous dioxane solvent system is still recommended to facilitate the in-situ hydrolysis and transmetalation steps.

References

  • Wikipedia. Protodeboronation. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Leach, A. G., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Leach, A. G., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Li, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Reddit. (2021). Protodeboronation product. r/Chempros. [Link]

  • Das, S., et al. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]

  • Journal of Materials Chemistry A. (2021). Self-healing polymers based on boronic/boronate ester bonds. RSC Publishing. [Link]

  • PubMed. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. [Link]

  • MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

  • PubMed Central. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ResearchGate. (2020). Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]

  • PubMed Central. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • PubMed Central. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • YM-Lab. 7-CHLORO-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER, 95.0%+. [Link]

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Reactions of 7-Chloro-1H-indazole-4-boronic acid

Welcome to the technical support guide for 7-Chloro-1H-indazole-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Chloro-1H-indazole-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. Indazole derivatives are of immense interest in pharmaceutical development, but their successful application in synthesis requires a nuanced understanding of potential side reactions.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges, optimize your reaction yields, and ensure the integrity of your results.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format. The key to successful troubleshooting is to understand the underlying chemical mechanisms driving the formation of undesired byproducts.

Issue 1: Low Yield with Significant 7-chloro-1H-indazole Byproduct

Question: My reaction shows low conversion of the starting aryl halide, and the main byproduct I'm isolating has the mass of my starting boronic acid minus the boronic acid group (i.e., 7-chloro-1H-indazole). What is happening and how can I fix it?

Answer: This is a classic case of protodeboronation , one of the most common decomposition pathways for boronic acids, particularly for heteroaromatic and electron-deficient systems.[2][3] The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without producing the desired product.

Causality: The reaction is highly dependent on factors like pH, water content, and temperature. Base-catalyzed protodeboronation proceeds through the formation of a boronate anion, which then reacts with a proton source (often water) in the rate-limiting step.[2] Elevated temperatures significantly accelerate this undesired process.

Troubleshooting Workflow: Protodeboronation

G cluster_0 cluster_1 Primary Causes cluster_2 Solutions start High Protodeboronation Observed (Low Yield, Ar-H Byproduct) cause1 Excess Water / Protic Solvent start->cause1 cause2 Strong Base / High pH start->cause2 cause3 High Temperature / Long Reaction Time start->cause3 cause4 Slow Catalytic Turnover start->cause4 sol1 Use Boronic Ester (Pinacol, MIDA) Slow release of boronic acid cause1->sol1 sol3 Minimize Water / Use Anhydrous Solvents cause1->sol3 sol2 Use Weaker Base (K₃PO₄, CsF, K₂CO₃) cause2->sol2 sol4 Reduce Temperature & Time cause3->sol4 sol5 Use High-Activity Catalyst/Ligand (e.g., Buchwald/Fu pre-catalysts) cause4->sol5

Caption: Logic diagram for troubleshooting protodeboronation.

Recommended Actions & Protocols:

  • Switch to a Boronic Ester: This is the most robust strategy. Using the pinacol or N-methyliminodiacetic acid (MIDA) ester of 7-Chloro-1H-indazole-4-boronic acid provides greater stability.[4] Under basic aqueous conditions, these esters hydrolyze slowly, releasing a low concentration of the active boronic acid into the reaction medium. This ensures the rate of cross-coupling is much faster than the rate of protodeboronation.[4][5]

  • Optimize the Base and Solvent System:

    • Avoid strong bases like NaOH or KOH if possible. Switch to milder bases such as K₃PO₄ or Cs₂CO₃.[6]

    • Minimize the amount of water. While some water is often necessary for the Suzuki-Miyaura reaction, using a solvent system like dioxane/H₂O (e.g., 10:1) or THF/H₂O can suppress hydrolysis. Ensure solvents are properly degassed.

  • Employ a Highly Active Catalyst System: Modern palladium pre-catalysts (e.g., G3-SPhos, G4-XPhos) and bulky, electron-rich phosphine ligands accelerate the catalytic cycle.[7] A faster rate of productive cross-coupling gives the boronic acid less time to decompose.[2]

Issue 2: Formation of a Symmetrical Dimer Byproduct

Question: My LC-MS shows a major impurity with a mass double that of my indazole core (C₁₄H₈Cl₂N₄). What is this and why is it forming?

Answer: You are observing homocoupling of the boronic acid. This side reaction leads to the formation of a symmetrical biaryl (or bi-heteroaryl) from two molecules of the boronic acid starting material, reducing the yield of your desired product and complicating purification.[8]

Causality: Homocoupling can occur via two primary mechanisms:

  • Oxygen-Mediated: The presence of dissolved oxygen in the reaction mixture can facilitate an oxidative homocoupling pathway.[9][10]

  • Palladium-Mediated: A disproportionation reaction can occur where two equivalents of the boronic acid react with a Pd(II) salt to produce the homocoupled dimer and Pd(0). This is more prevalent if the generation of the active Pd(0) catalyst is inefficient or if the catalytic cycle is slow.[10]

Recommended Actions & Protocols:

  • Rigorous Degassing is Critical: Oxygen is a common culprit. Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.[10] The reaction vessel should also be thoroughly evacuated and backfilled with inert gas multiple times.

  • Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can sometimes promote homocoupling during the initial phase of the reaction. Using a direct Pd(0) source like Pd₂(dba)₃ or, preferably, a modern pre-catalyst that rapidly forms the active Pd(0) species, can minimize this pathway.

  • Control Stoichiometry: Use a stoichiometry of the boronic acid as close to 1:1 with the aryl halide as possible (e.g., 1.1-1.2 equivalents). A large excess of the boronic acid can favor homocoupling.

  • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[10]

Issue 3: Low or No Conversion, Catalyst Appears to Deactivate

Question: The reaction is sluggish or stalls completely. I sometimes see black particles forming in the flask. What's going wrong?

Answer: This issue often points to catalyst inhibition or decomposition, and with an indazole substrate, the unprotected N-H group is a primary suspect. The formation of black particles is likely palladium black, an inactive, aggregated form of Pd(0), indicating catalyst death.[11]

Causality: The N-H proton of the indazole ring is acidic and can be deprotonated by the base. The resulting indazolide anion can coordinate strongly to the palladium center, inhibiting substrate binding or other key steps in the catalytic cycle.[7] This is a known issue for nitrogen-rich heterocycles in cross-coupling.[7]

Recommended Actions & Protocols:

  • Protect the Indazole Nitrogen (Most Reliable Solution): The most effective way to prevent N-H interference is to protect it. Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), or tetrahydropyran (THP).[12][13] The protecting group can be removed in a subsequent step. While this adds steps to the synthesis, it often leads to cleaner reactions and higher, more reproducible yields.

  • Strategic Choice of Ligand and Base: If N-protection is undesirable, the choice of ligand and base becomes critical.

    • Ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form stable, highly active catalysts that can sometimes overcome substrate inhibition.[7]

    • Base: A moderately strong, non-nucleophilic base like K₃PO₄ is often the best choice for unprotected N-H heterocycles.[7]

Visualizing the Competing Reaction Pathways

The success of a Suzuki-Miyaura coupling hinges on ensuring the desired catalytic cycle (Pathway A) outcompetes the destructive side reactions (Pathways B and C).

G cluster_A Pathway A: Desired Suzuki-Miyaura Cycle cluster_B Pathway B: Protodeboronation cluster_C Pathway C: Homocoupling OA Ar'-Pd(II)-X (Oxidative Addition) TM Transmetalation OA->TM + Ar-B(OH)₂ RE Ar-Pd(II)-Ar' TM->RE Product Ar-Ar' (Desired Product) RE->Product Reductive Elimination Product->OA Pd(0) regenerated PDB Ar-B(OH)₂ PDB_product Ar-H (Byproduct) PDB->PDB_product + H₂O, Base - B(OH)₃ HC 2 x Ar-B(OH)₂ HC_product Ar-Ar (Byproduct) HC->HC_product Pd(II) or O₂ Start Ar-B(OH)₂ (Starting Material) Start->OA Enters Cycle Start->PDB Start->HC

Caption: Competing pathways in the Suzuki-Miyaura coupling of an aryl boronic acid (Ar-B(OH)₂).

Frequently Asked Questions (FAQs)

Q1: For this specific substrate, should I purchase the boronic acid or its pinacol ester? A: For challenging substrates like 7-Chloro-1H-indazole-4-boronic acid, starting with the pinacol boronic ester is highly recommended. Boronic acids, especially heterocyclic ones, can be prone to decomposition on storage, forming inactive boroxine trimers.[14] The pinacol ester is significantly more stable on the shelf and in the reaction, protecting against premature protodeboronation.[15] While the transmetalation step from a pinacol ester can be slower, modern catalyst systems readily overcome this.[14]

Q2: What is the best general-purpose catalyst system for coupling this fragment? A: There is no single "best" system, as the optimal choice depends on the coupling partner. However, a highly reliable starting point for challenging heterocyclic substrates is a second-generation (G2) or third-generation (G3) Buchwald pre-catalyst paired with a bulky biarylphosphine ligand like SPhos or XPhos. For example, SPhos-Pd-G3 is an excellent choice. These systems are known for their high activity, stability, and broad substrate scope, which are crucial for ensuring the coupling reaction is fast and efficient.[7]

Q3: What are the key "best practices" for setting up the reaction to ensure reproducibility? A:

  • Reagent Quality: Use high-purity, dry reagents. Boronic acids/esters should be fresh or stored properly under inert gas.[16]

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or N₂) throughout the entire setup and reaction time to prevent both oxygen-mediated homocoupling and catalyst oxidation.[10]

  • Order of Addition: A common and effective procedure is to add the aryl halide, boronic acid/ester, and base to the reaction vessel first. Evacuate and backfill with inert gas. Then, add the degassed solvent, followed by the catalyst/pre-catalyst last, either as a solid or a solution in degassed solvent.

  • Effective Stirring: Ensure the reaction is stirred efficiently, as many Suzuki reactions are heterogeneous.

Q4: Can I perform this coupling without protecting the indazole N-H? A: Yes, it is often possible, but it requires careful optimization. Success without N-protection hinges on finding a delicate balance of conditions where the desired C-C bond formation is much faster than catalyst inhibition or side reactions involving the N-H group.[17][18] Key parameters to adjust are the base (K₃PO₄ is often preferred), the ligand (bulky, electron-rich ligands), and the solvent. If you continue to face issues with low yield or reproducibility, N-protection is the most dependable solution.[12]

References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Leogering, D., et al. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Liu, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • El-Ghozzi, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • El-Ghozzi, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]

  • Sânchez-Sànchez, C., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Pharma Trend. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • El-Ghozzi, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Liu, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Lee, H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). Available at: [Link]

  • Liy, A., et al. (2016). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 7-Chloro-1H-indazole-4-boronic Acid

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Suzuki-Miyaura cross-coupling of 7-Chloro-1H-indazo...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Suzuki-Miyaura cross-coupling of 7-Chloro-1H-indazole-4-boronic acid. This key building block is crucial in medicinal chemistry, but its successful coupling requires careful optimization of reaction parameters, particularly the choice of base and solvent.[1] This document addresses common challenges and provides troubleshooting strategies to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the coupling of 7-Chloro-1H-indazole-4-boronic acid?

A1: The base plays multiple, sometimes conflicting, roles in the Suzuki-Miyaura reaction.[2] Its primary function is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the crucial transmetalation step with the palladium catalyst.[2][3][4][5] However, 7-Chloro-1H-indazole-4-boronic acid contains an acidic N-H proton. A base that is too strong can deprotonate the indazole ring, potentially leading to catalyst inhibition or undesired side reactions.[6] Furthermore, excess strong base can promote premature decomposition of the boronic acid (protodeboronation) or the palladium catalyst.[7] Therefore, selecting a base with the right strength is a delicate balance to ensure efficient boronate formation without causing detrimental side effects.

Q2: What are the most common initial choices for base and solvent for this type of coupling?

A2: For a heteroaryl chloride like 7-chloro-1H-indazole, a common starting point is a moderately strong inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8][9] These bases are generally effective at promoting the reaction without being overly aggressive. The solvent system is typically a mixture of an organic solvent and water. A popular choice is a combination of an ether-based solvent like 1,4-dioxane or THF with water (e.g., in a 4:1 to 10:1 ratio).[6][8] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Q3: My reaction is not proceeding. What are the first things to check?

A3: If you observe little to no product formation, begin by systematically verifying the integrity of your reagents and reaction setup.[10]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Palladium(0) species are sensitive to oxygen. If using a Pd(II) precatalyst, it must be effectively reduced in-situ.[10] Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure the generation of an active catalytic species.[10]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to the oxidative homocoupling of the boronic acid.[7][10] Confirm that your solvent was properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.

  • Reagent Quality: Verify the purity of your 7-Chloro-1H-indazole-4-boronic acid. Boronic acids can slowly decompose on storage, leading to protodeboronation.[11] Also, ensure your base is anhydrous if the protocol calls for it, as excess water can sometimes be detrimental.

Q4: I'm seeing significant amounts of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is happening and how can I fix it?

A4: This side reaction is called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[7] It is a common issue with heteroaryl boronic acids, especially under harsh reaction conditions (high temperature, excessively strong base, or prolonged reaction times).[6]

  • To mitigate protodeboronation:

    • Use a milder base: Switch from a strong base like NaOH or KOtBu to a weaker one like K₂CO₃ or even cesium fluoride (CsF).

    • Lower the temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This may require a more active catalyst system.

    • Use a boronic ester: Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[11] MIDA boronates, in particular, are air-stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Low to No Yield with Standard Conditions

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (7-chloro-1H-indazole and the coupling partner).

  • Question: Is your catalyst system appropriate for a challenging heteroaryl chloride?

    • Analysis: Aryl chlorides are less reactive than bromides or iodides in the rate-limiting oxidative addition step.[12][13] Standard catalysts like Pd(PPh₃)₄ may not be active enough. The indazole moiety itself can also coordinate to the palladium center and inhibit catalysis.[6]

    • Solution: Employ a more robust catalyst system. This typically involves using a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand.[9][14]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for coupling heteroaryl chlorides.[6][9][10] They accelerate both oxidative addition and the subsequent reductive elimination step.

      • Precatalysts: Using an air-stable precatalyst like XPhos Pd G3 or SPhos Pd G2 simplifies handling and ensures a reliable initiation of the catalytic cycle.[6][10]

  • Question: Is your solvent choice optimal for solubility and reactivity?

    • Analysis: Poor solubility of any of the reactants (the indazole boronic acid, the coupling partner, the base, or the catalyst) can severely limit the reaction rate. While ethereal solvents are common, sometimes a more polar aprotic solvent is required.

    • Solution:

      • Solubility Check: Before the reaction, check the solubility of your starting materials in the chosen solvent at the target reaction temperature.

      • Alternative Solvents: If solubility is an issue, consider solvents like DMF, DMAc, or toluene.[8] Be aware that polar aprotic solvents like DMF and DMSO can sometimes influence reaction selectivity and catalyst stability differently than nonpolar solvents.[15][16] Toluene is a good high-boiling, nonpolar option for reactions requiring elevated temperatures.[17]

Problem 2: Formation of Homocoupling Byproducts

Symptoms: You observe significant formation of a biaryl product derived from two molecules of your coupling partner (Ar-Ar) and/or a dimer of the boronic acid.

  • Question: Are you effectively excluding oxygen from your reaction?

    • Analysis: The primary cause of boronic acid homocoupling is often the presence of oxygen, which participates in a competing catalytic cycle.[10]

    • Solution: Rigorously degas your solvent and ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use fresh, high-purity solvents.

  • Question: Is your palladium-to-ligand ratio correct?

    • Analysis: An incorrect palladium-to-ligand ratio can lead to the formation of palladium black (aggregated, inactive palladium), which can promote side reactions.[7] For monodentate ligands like the Buchwald phosphines, a ligand-to-palladium ratio of 2:1 is typically optimal.

    • Solution: Ensure you are using the correct stoichiometry of ligand to the palladium source. If using a precatalyst, additional ligand is not usually necessary unless specified by the protocol.

Problem 3: Reaction Stalls or is Sluggish

Symptoms: The reaction starts but does not go to completion, even after an extended time.

  • Question: Is the base strong enough or soluble enough?

    • Analysis: The transmetalation step is often rate-limiting and highly dependent on the base.[12] If a weak base like NaHCO₃ is used, it may not be sufficient to generate the boronate anion effectively. Furthermore, if the base is not soluble in the reaction medium, its effectiveness is limited to its surface area.

    • Solution:

      • Switch to a Stronger Base: Move from a carbonate (e.g., K₂CO₃) to a phosphate (K₃PO₄).[9] K₃PO₄ is a stronger base and is often more effective for challenging couplings.

      • Improve Base Solubility: Ensure sufficient water is present in the solvent mixture to dissolve the base. Grinding the base to a fine powder before use can also increase its effective surface area and improve reproducibility.[18]

      • Homogeneous Organic Bases: In some cases, an organic base like DBU or an alkoxide like KOtBu might be effective, but these should be used with caution due to their high strength, which can promote protodeboronation.[8]

Data Summaries and Visualizations

Table 1: Common Bases for Suzuki-Miyaura Coupling
BasepKa of Conjugate AcidTypical Use Case & Comments
Weak Bases
Cesium Fluoride (CsF)3.17 (HF)Mild; useful when substrates are base-sensitive. Can activate boronic acids via fluoride coordination.[8]
Sodium Bicarbonate (NaHCO₃)6.35 (H₂CO₃)Very mild; often too weak for challenging couplings like those with aryl chlorides.
Moderate Bases
Potassium Carbonate (K₂CO₃)10.33 (HCO₃⁻)A standard, versatile choice. Good starting point for optimization.[8][19]
Cesium Carbonate (Cs₂CO₃)10.33 (HCO₃⁻)More soluble in organic solvents than K₂CO₃, which can sometimes improve reaction rates.[8]
Strong Bases
Potassium Phosphate (K₃PO₄)12.32 (HPO₄²⁻)Excellent for difficult couplings, including those with aryl chlorides and sterically hindered substrates.[9][10]
Potassium tert-butoxide (KOtBu)~19 (t-BuOH)Very strong; effective but increases the risk of protodeboronation and other side reactions.[8]
Sodium Hydroxide (NaOH)~14 (H₂O)Strong aqueous base; effective but can promote hydrolysis of sensitive functional groups.
Table 2: Common Solvents for Suzuki-Miyaura Coupling
SolventPolarity (Dielectric Constant)Boiling Point (°C)Comments
1,4-Dioxane2.2101Excellent, versatile solvent. Often used with water.[6][8]
Tetrahydrofuran (THF)7.666Good for lower temperature reactions. Often used with water.[8]
Toluene2.4111Good nonpolar, high-boiling solvent. Useful for driving reactions at higher temperatures.[17][20]
Dimethylformamide (DMF)36.7153Polar aprotic solvent. Can improve solubility but may coordinate to the catalyst.[8][15][21]
Acetonitrile (MeCN)37.582Polar aprotic solvent. Can influence reaction selectivity.[15][16]
Visualizations
Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Aryl-Cl + Pd⁰) Pd0->OxAdd Aryl-Cl PdII Aryl-Pd(II)-Cl(L)₂ OxAdd->PdII Trans Transmetalation (Base + Boronic Acid) PdII->Trans [Ar'-B(OH)₃]⁻ DiarylPd Aryl-Pd(II)-Ar'(L)₂ Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Aryl-Ar' (Product) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->Trans caption Fig 1: The Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle. The base activates the boronic acid for transmetalation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low or No Yield Check_Reagents Check Reagent Quality - Boronic Acid (Protodeboronation?) - Catalyst/Ligand Active? - Solvent Degassed? Start->Check_Reagents Check_Catalyst Is Catalyst System Potent Enough for Aryl Chloride? Check_Reagents->Check_Catalyst Upgrade_Catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) and/or use a Precatalyst (G3/G4) Check_Catalyst->Upgrade_Catalyst No Check_Base Is the Base Strong/Soluble Enough? Check_Catalyst->Check_Base Yes Success Problem Solved Upgrade_Catalyst->Success Upgrade_Base Action: Switch to Stronger Base (K₂CO₃ → K₃PO₄) Ensure adequate water for solubility Check_Base->Upgrade_Base No Check_Temp Is Temperature High Enough? Check_Base->Check_Temp Yes Upgrade_Base->Success Increase_Temp Action: Increase Temperature. Consider higher boiling solvent (e.g., Toluene, DMF) Check_Temp->Increase_Temp No Check_Temp->Success Yes Increase_Temp->Success caption Fig 2: Troubleshooting Flowchart for Low Yield

Caption: Fig 2: Troubleshooting Flowchart for Low Yield. A systematic approach to diagnosing failed reactions.

Detailed Experimental Protocol: Optimized Coupling

This protocol provides a robust starting point for the coupling of 7-Chloro-1H-indazole-4-boronic acid with a generic aryl bromide. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, Degassed)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Chloro-1H-indazole-4-boronic acid, the aryl bromide, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025).
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). PMC - NIH.
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogen
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
  • Failed suzuki coupling, any suggenstions? (2024). Reddit.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • Suzuki Coupling. Organic Chemistry Portal.
  • Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2025).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Gillis, E. P., & Burke, M. D. (2009).
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025).
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • 7-Chloro-1H-indazole-4-boronic Acid | CAS 1451393-20-6. Benchchem.
  • Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem.
  • Recent developments in the medicinal chemistry of single boron

Sources

Troubleshooting

Chloro-Indazole Purification Core: A Technical Support Center

Welcome to the technical support center for the purification of chloro-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chloro-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Drawing upon established chromatographic principles and field-proven insights, this document provides in-depth troubleshooting guides and answers to frequently asked questions, ensuring you can achieve your desired purity targets with confidence and efficiency.

Part 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific, complex issues encountered during the purification of chloro-indazole derivatives in a practical question-and-answer format.

Q1: My primary challenge is separating 5-chloro-indazole and 7-chloro-indazole isomers. Standard reversed-phase HPLC is giving me poor resolution. What strategies are most effective?

A1: This is a classic challenge rooted in the subtle physicochemical differences between regioisomers. The 5- and 7-chloro isomers often exhibit very similar hydrophobicity, leading to co-elution in standard reversed-phase (RP) chromatography. The key is to exploit alternative chemical handles or employ more selective chromatographic techniques.

Root Cause Analysis: The position of the electron-withdrawing chlorine atom directly influences the electron density distribution across the indazole ring and the molecule's overall dipole moment. While this has a minor impact on logP, it can significantly alter interactions with stationary phases capable of more than just hydrophobic interactions.

Recommended Solutions:

  • Orthogonal Chromatography - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative as it separates compounds based on polarity and hydrogen bonding capabilities. The exposed nitrogen atoms in the indazole ring are prime interaction sites.

    • Mechanism: In HILIC, a polar stationary phase (like silica, diol, or amide) is used with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The aqueous layer forms on the surface of the stationary phase, and analytes partition between this and the bulk organic mobile phase. The more polar 7-chloro-indazole will generally be retained longer than the 5-chloro isomer.

    • Starting Conditions:

      • Column: Amide or Diol-based column (e.g., Waters XBridge BEH Amide, Phenomenex Luna HILIC).

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 95% B, hold for 2 minutes, then run a gradient down to 40% B over 15 minutes.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent (like methanol). It provides unique selectivity and is particularly effective for separating isomers.

    • Mechanism: SFC combines the low viscosity of a gas with the solvating power of a liquid. Separations are governed by polarity, and small differences between isomers are often amplified.

    • Starting Conditions:

      • Column: A chiral stationary phase (CSP) used in achiral mode (e.g., Daicel Chiralpak AD-H) or a polar column like a 2-ethylpyridine phase can offer unique selectivity.

      • Mobile Phase: CO2 with a 5-40% Methanol gradient.

Experimental Workflow for Method Selection

G cluster_input Initial State cluster_strategy Strategy Selection cluster_methods Recommended Methods cluster_output Outcome start Co-eluting 5- & 7- Chloro-Indazole Isomers (RP-HPLC) decision Exploit Polarity Differences? start->decision hilichplc HILIC Method Development (Amide or Diol Column) decision->hilichplc Yes sfc SFC Method Development (Polar or CSP Column) decision->sfc Yes end Baseline Resolution of Isomers hilichplc->end sfc->end

Caption: Decision workflow for separating chloro-indazole isomers.

Q2: I'm observing a persistent impurity with a similar polarity to my target 6-chloro-indazole after flash chromatography on silica gel. How can I identify and remove it?

A2: This common scenario suggests the impurity is structurally related to your product, likely a regioisomer or a process-related impurity. A multi-step approach of identification followed by a targeted purification strategy is required.

Step 1: Impurity Identification (LC-MS Analysis)

The first step is to get a mass for the impurity. An LC-MS analysis is crucial.

  • Expected Impurity: Compare the molecular weight of the impurity with your product. If the mass is identical, it is almost certainly a regioisomer (e.g., 4-chloro-indazole). If it corresponds to the starting material or another reagent, it is a process-related impurity.

  • Example: If synthesizing 6-chloro-indazole (MW: 152.58 g/mol ) from a nitrated precursor, you might see an impurity with a mass of 197.58 g/mol , corresponding to unreduced nitro-chloro-indazole.

Step 2: Targeted Removal Strategies

Impurity TypeIdentification (LC-MS)Recommended Removal StrategyCausality & Explanation
Regioisomer Identical Mass (e.g., 4-Cl vs. 6-Cl)Preparative HPLC or SFC: Use a more selective system as described in Q1. A phenyl-hexyl or biphenyl stationary phase in RP-HPLC can offer alternative pi-pi interaction selectivity.Isomers have nearly identical polarities, requiring high-resolution techniques that can exploit subtle electronic or shape differences.
Unreacted Starting Material Mass matches starting materialAcid/Base Wash (Liquid-Liquid Extraction): Exploit pKa differences. Indazoles are weakly basic (pKa ~1-2). If the starting material is non-basic, you can dissolve the mixture in an organic solvent (e.g., Ethyl Acetate) and wash with dilute acid (e.g., 1M HCl). Your product will move to the aqueous phase. Then, basify the aqueous phase and extract your product back out.This is a classic chemical technique that separates compounds based on their acid/base properties rather than just polarity, making it highly effective for removing neutral impurities from basic products.
Dehalogenated Product Mass = Product Mass - 34.46 (Cl)Recrystallization: This is often very effective if the impurity is present at <10%. Find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.The crystal lattice of your target compound is highly ordered. The dehalogenated impurity, lacking the chlorine atom, will have a different shape and will not fit well into this lattice, preferring to stay in solution.
Q3: My chloro-indazole derivative appears to be degrading on my silica gel column, leading to low recovery and streaky elution. What is happening and how can I prevent it?

A3: This is a strong indication of an interaction between your compound and the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze degradation or cause strong, irreversible binding of basic compounds like indazoles.

Mechanism of Degradation: The lone pair of electrons on the N1 or N2 nitrogen of the indazole ring can interact strongly with the acidic silanol groups. This can lead to peak tailing, and in some cases, can catalyze ring-opening or other degradation pathways, especially if the compound is sensitive or the chromatography run is long.

Solutions:

  • Use Deactivated Silica: Employ end-capped or deactivated silica gel for your flash chromatography. Alternatively, you can use silica that has been treated with a base.

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution.

    • Protocol: Add a small amount of a volatile base to your mobile phase.

      • For Hexane/Ethyl Acetate systems: Add 0.1% to 1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

      • For Dichloromethane/Methanol systems: Add 0.1% Ammonium Hydroxide to the methanol portion.

    • Why it works: The amine modifier is more basic than your indazole and will preferentially bind to the acidic silanol sites, effectively "shielding" your compound from these problematic interactions. This results in sharper peaks and significantly improved recovery.

  • Switch to an Alternative Stationary Phase: If the issue persists, switch to a more inert stationary phase like alumina (basic or neutral grade) or Florisil.

Workflow for Preventing On-Column Degradation

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Desired Outcome start Low Recovery & Peak Tailing on Silica diagnosis Acidic Silanol (Si-OH) Interaction with Basic Indazole Nitrogen start->diagnosis solution1 Add Basic Modifier (e.g., 0.5% TEA) to Mobile Phase diagnosis->solution1 Primary Choice solution2 Use Deactivated (End-Capped) Silica diagnosis->solution2 Alternative solution3 Switch to Alumina (Neutral or Basic) diagnosis->solution3 If Severe end High Recovery & Symmetrical Peaks solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for on-column degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the synthesis of chloro-indazoles?

A1: Impurities are highly dependent on the synthetic route. However, some common classes include:

  • Regioisomers: As discussed, chlorination or cyclization steps can often lead to mixtures of isomers (e.g., 5-chloro vs. 7-chloro).

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities.

  • Over-chlorination Products: Dichloro- or trichloro-indazole species can form if the chlorination conditions are too harsh.

  • N-Alkylated/N-Acylated Impurities: If alkylating or acylating agents are used, reaction at the incorrect nitrogen (N1 vs. N2) can produce a difficult-to-separate isomeric impurity.

  • Byproducts from Reductive Cyclization: When preparing indazoles from ortho-nitrobenzyl compounds, incomplete reduction can leave nitro or nitroso impurities.

Q2: How does the position of the chlorine atom affect the polarity and solubility of the indazole derivative?

A2: The chlorine atom is electron-withdrawing and its position impacts the molecule's dipole moment and hydrogen bonding potential.

  • Polarity: Generally, chloro-indazoles are moderately polar. The exact polarity, which dictates chromatographic retention, is influenced by the overall dipole moment. For example, a 7-chloro-indazole may have a different dipole moment than a 5-chloro-indazole, affecting its interaction with polar stationary phases.

  • Solubility: Chloro-indazoles typically have good solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Their aqueous solubility is generally low but can be increased at low pH by protonating the indazole ring.

Q3: What are the best practices for handling and storing purified chloro-indazole derivatives to ensure long-term stability?

A3: While generally stable, proper storage is key to preventing degradation.

  • Storage Conditions: Store the solid compound in a tightly sealed amber vial at or below room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Inert Atmosphere: For particularly sensitive derivatives, storing under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.

  • Solution Stability: Avoid storing chloro-indazoles in solution for extended periods. If necessary, use a non-protic solvent like anhydrous DMSO or DMF and store frozen. Repeated freeze-thaw cycles should be avoided.

References

  • Chromatographic Principles and Practice. Waters Corporation. This resource provides a comprehensive overview of HPLC, including HILIC and reversed-phase modes. [Link]

  • Flash Chromatography Principles. Buchi. A guide covering the fundamentals of flash chromatography, including the role of the stationary and mobile phases. [Link]

  • Supercritical Fluid Chromatography (SFC). Agilent Technologies. An introduction to the principles and applications of SFC for purification and analysis. [Link]

  • Indazole Chemistry. ScienceDirect. A collection of articles and book chapters detailing the synthesis, reactions, and properties of indazole derivatives. [Link]

Optimization

Technical Support Center: Minimizing Homocoupling of 7-Chloro-1H-indazole-4-boronic acid

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Chloro-1H-indazole-4-boronic acid. This resource is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Chloro-1H-indazole-4-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to minimize the formation of the undesired homocoupling dimer (bis-indazole) and maximize the yield of the desired cross-coupled product.

This guide moves beyond generic advice, offering a deep dive into the mechanistic underpinnings of boronic acid homocoupling and providing field-tested, evidence-based strategies to overcome this common challenge.

Understanding the Challenge: The Mechanism of Homocoupling

The formation of a boronic acid homodimer, in this case, the 7,7'-dichloro-1H,1'H-4,4'-biindazole, is a prevalent side reaction in Suzuki-Miyaura couplings. This process is primarily driven by the palladium catalyst and is highly sensitive to reaction conditions. The generally accepted mechanism involves the oxidative addition of two molecules of the boronic acid to the palladium(0) center, followed by reductive elimination to form the dimer.

Several factors can promote this undesired pathway:

  • Oxygen: The presence of molecular oxygen can facilitate the oxidative transmetalation of the boronic acid, leading to the formation of a palladium(II) species that readily undergoes reductive elimination to the homocoupled product.

  • Excessive Base: While a base is necessary to activate the boronic acid for transmetalation, an overly strong or concentrated base can accelerate the decomposition of the boronic acid and promote homocoupling.

  • High Temperature: Elevated temperatures can increase the rate of all reactions, including the undesired homocoupling pathway.

  • Palladium Catalyst Choice: The nature of the palladium catalyst and its ligands can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

This section provides a structured, question-and-answer-based troubleshooting guide to help you systematically diagnose and resolve issues with homocoupling in your reactions involving 7-Chloro-1H-indazole-4-boronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts ( >10%) of the 7,7'-dichloro-1H,1'H-4,4'-biindazole dimer in my reaction. What is the first parameter I should investigate?

A1: The most common culprit for excessive homocoupling is the presence of oxygen. Ensure your reaction setup is thoroughly deoxygenated. This involves:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for at least 30 minutes prior to adding the reagents.

  • Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three freeze-pump-thaw cycles on the reaction mixture can be more effective than sparging.

  • Inert Atmosphere: Maintaining a positive pressure of an inert gas throughout the reaction is crucial.

Q2: I have rigorously deoxygenated my reaction, but homocoupling is still an issue. What should I try next?

A2: Your choice of base and its stoichiometry are the next critical parameters to evaluate.

  • Base Strength: Consider switching to a weaker base. For instance, if you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), try a milder carbonate base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

  • Stoichiometry: Use the minimum amount of base required for the reaction to proceed. Typically, 2-3 equivalents of base relative to the limiting reagent are sufficient.

Q3: Can the palladium catalyst itself be contributing to the homocoupling?

A3: Absolutely. The choice of palladium precursor and ligands is critical.

  • Palladium(0) vs. Palladium(II): While both Pd(0) and Pd(II) precursors are commonly used, Pd(0) catalysts such as Pd(PPh3)4 can sometimes be more prone to promoting homocoupling under certain conditions. Consider using a Pd(II) precursor like Pd(OAc)2 or PdCl2(dppf) in combination with a suitable phosphine ligand.

  • Ligand Choice: Bulky electron-rich phosphine ligands can often suppress homocoupling by favoring the reductive elimination of the cross-coupled product over the homocoupled dimer. Examples include SPhos, XPhos, and RuPhos.

Q4: I've optimized my deoxygenation, base, and catalyst, but I'm still not satisfied with the level of homocoupling. Are there any other reaction parameters I can adjust?

A4: Yes, several other factors can be fine-tuned:

  • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. Try running the reaction at a lower temperature for a longer period.

  • Stoichiometry of the Coupling Partners: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help to drive the cross-coupling reaction to completion and minimize the opportunity for homocoupling.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting homocoupling issues with 7-Chloro-1H-indazole-4-boronic acid.

TroubleshootingWorkflow start Start: High Homocoupling Observed deoxygenation Step 1: Verify Deoxygenation (Sparging / Freeze-Pump-Thaw) start->deoxygenation check_base Step 2: Evaluate Base (Type and Stoichiometry) deoxygenation->check_base Homocoupling still high success Success: Homocoupling Minimized deoxygenation->success Homocoupling resolved check_catalyst Step 3: Assess Catalyst System (Pd Source and Ligand) check_base->check_catalyst Homocoupling still high check_base->success Homocoupling resolved optimize_conditions Step 4: Fine-Tune Conditions (Temperature, Stoichiometry, Solvent) check_catalyst->optimize_conditions Homocoupling still high check_catalyst->success Homocoupling resolved optimize_conditions->success Homocoupling resolved fail Consult Further Literature / Technical Support optimize_conditions->fail Homocoupling persists

Caption: A decision tree for systematically troubleshooting and minimizing the homocoupling of 7-Chloro-1H-indazole-4-boronic acid.

Recommended Experimental Protocol for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 7-Chloro-1H-indazole-4-boronic acid with a generic aryl halide.

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 7-Chloro-1H-indazole-4-boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Deoxygenation: Seal the Schlenk flask with a rubber septum and purge with nitrogen or argon for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk flask via syringe.

  • Further Deoxygenation: Bubble nitrogen or argon through the reaction mixture for an additional 15 minutes.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Protocol Choices:

ParameterRecommended ConditionRationale
Boronic Acid Stoichiometry 1.2 equivalentsA slight excess helps to drive the reaction to completion and can outcompete the homocoupling side reaction.
Palladium Source Pd(OAc)2A common and reliable Pd(II) precursor that forms the active Pd(0) catalyst in situ.
Ligand SPhosA bulky, electron-rich Buchwald phosphine ligand known to promote efficient cross-coupling and suppress homocoupling.
Base K2CO3A moderately strong base that is effective in promoting the reaction without causing significant boronic acid decomposition.
Solvent 1,4-DioxaneAn aprotic polar solvent that is well-suited for Suzuki-Miyaura couplings.
Deoxygenation Vigorous spargingCrucial for minimizing the oxygen-mediated homocoupling pathway.

References

  • The Role of Oxygen in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, [Link]

  • Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of Arylpalladium(II) Hydroxide Complexes. Journal of the American Chemical Society, [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, [Link]

Troubleshooting

stability issues of 7-Chloro-1H-indazole-4-boronic acid under reaction conditions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 7-Chloro-1H-indazole-4-boronic acid (CAS: 1451393-20-6). This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 7-Chloro-1H-indazole-4-boronic acid (CAS: 1451393-20-6). This resource is designed for researchers, chemists, and drug development professionals to address the unique stability challenges associated with this versatile building block. As a heteroaromatic boronic acid, this compound is invaluable in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] However, its structure also predisposes it to specific decomposition pathways under common reaction conditions. This guide provides in-depth troubleshooting advice and preventative protocols to ensure successful and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses the fundamental chemical principles governing the stability of 7-Chloro-1H-indazole-4-boronic acid.

Q1: What are the primary decomposition pathways for this boronic acid?

A1: Like many arylboronic acids, especially heteroaromatic ones, 7-Chloro-1H-indazole-4-boronic acid is susceptible to three main decomposition routes[3][4]:

  • Protodeboronation: This is the most common and problematic side reaction, where the C-B(OH)₂ bond is cleaved and replaced with a C-H bond, yielding 7-Chloro-1H-indazole. This process is often catalyzed by acids, bases, or even residual metal catalysts and can be accelerated by protic solvents, especially water, at elevated temperatures.[4][5][6][7]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of the corresponding phenol (7-Chloro-1H-indazol-4-ol). This is a greater concern in biological applications or if the reaction is not performed under an inert atmosphere.[3]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine. While this is often a reversible process upon addition of water, it can complicate reaction stoichiometry and dissolution if not accounted for.[3][8]

Below is a diagram illustrating the key decomposition pathways.

G cluster_main 7-Chloro-1H-indazole-4-boronic acid cluster_decomp Decomposition Pathways BA 7-Chloro-1H-indazole-4-boronic acid R-B(OH)₂ PD Protodeboronation Product (7-Chloro-1H-indazole) R-H BA->PD Protodeboronation (+H₂O, Base/Acid/Heat) BX Boroxine (Trimer) (R-BO)₃ BA->BX Dehydration (Anhydrous/Solid State)

Caption: Major decomposition pathways for 7-Chloro-1H-indazole-4-boronic acid.

Q2: Why are heteroaromatic boronic acids like this one particularly prone to protodeboronation?

A2: The instability stems from the electronic nature of the heteroaromatic ring system. The Lewis basic nitrogen atoms in the indazole ring can interact with and activate the palladium catalyst in Suzuki-Miyaura reactions, sometimes leading to catalyst deactivation.[9] More importantly, the carbon-boron bond in heteroaryl boronic acids can be more polarized and susceptible to cleavage compared to simple arylboronic acids. This is especially true under the basic aqueous conditions typically used in Suzuki-Miyaura coupling, which generate a more reactive boronate anion (R-B(OH)₃⁻) that is primed for protodeboronation.[6][7]

Q3: Can I use this boronic acid directly, or should I convert it to an ester?

A3: While direct use is possible with carefully optimized conditions, converting the boronic acid to a more stable derivative is a highly recommended strategy to improve reproducibility and yield.[3]

  • Boronate Esters (e.g., Pinacol Esters): Reacting the boronic acid with a diol like pinacol forms a boronate ester. These esters are significantly more stable towards protodeboronation and oxidation, are generally easier to handle and purify, and are often compatible with chromatography.[3][10] They can participate directly in cross-coupling reactions or hydrolyze in situ under the reaction conditions to slowly release the active boronic acid.[10][11]

  • Trifluoroborates (R-BF₃K): Potassium trifluoroborate salts are another class of highly stable, crystalline solids that are resistant to protodeboronation and serve as excellent slow-release sources of the boronic acid in cross-coupling reactions.[12]

  • N-Coordinated Boronates (e.g., MIDA or DABO esters): Complexing the boron with ligands like N-methyldiethanolamine (MIDA) or diethanolamine (for DABO boronates) provides exceptional stability, allowing for tolerance of a wider range of reaction conditions.[4][13]

Section 2: Troubleshooting Guide for Reaction Failures

This section provides a structured approach to diagnosing and solving common issues encountered during reactions.

Q4: My Suzuki-Miyaura coupling reaction has a very low yield, and I've isolated the starting materials. What went wrong?

A4: Low conversion suggests an issue with catalyst activity or the fundamental reaction parameters. Follow this diagnostic workflow:

G start Low Yield / No Reaction q1 Is your Palladium catalyst active? (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->q1 sol1_no Use a fresh batch of catalyst. Ensure pre-catalyst is properly activated. q1->sol1_no No / Unsure q2 Are Base & Solvent appropriate? q1->q2 Yes sol1_yes Check Base & Solvent System sol2_no Use anhydrous solvents. Ensure base is strong enough (e.g., Cs₂CO₃, K₃PO₄) and dry. q2->sol2_no No q3 Is the Boronic Acid degraded? q2->q3 Yes sol2_yes Verify Starting Material Integrity sol3_yes Purify starting material or convert to a stable boronate ester. q3->sol3_yes Yes sol3_no Consider catalyst poisoning or steric hindrance issues. q3->sol3_no No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Causality Check:

    • Catalyst: The most common failure point. Ensure you are using a fresh, active catalyst. Many Pd(0) sources are air-sensitive. If using a Pd(II) pre-catalyst, ensure your conditions (ligands, temperature) are suitable for its reduction to the active Pd(0) species.

    • Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often required to form the reactive boronate species for transmetalation.[12] The reaction must be rigorously degassed and run under an inert atmosphere (Argon or Nitrogen) to prevent both catalyst oxidation and boronic acid degradation. Anhydrous solvents are often preferred to minimize protodeboronation, although a small amount of water can sometimes be beneficial.[9][14]

Q5: My main side product is 7-Chloro-1H-indazole. How can I prevent this protodeboronation?

A5: The formation of 7-Chloro-1H-indazole is a definitive sign of protodeboronation. This is the most common failure mode for this substrate.

ParameterProblematic ConditionRecommended OptimizationRationale
Boron Source Direct use of boronic acidConvert to pinacol ester or MIDA ester Increases stability towards premature decomposition. Allows for slow release of the active species.[3][10]
Base Strong aqueous bases (e.g., aq. Na₂CO₃, NaOH)Weaker inorganic bases (e.g., K₂CO₃) or anhydrous bases (e.g., K₃PO₄, CsF)Strong aqueous bases significantly accelerate the rate of protodeboronation, especially at high temperatures.[4][7]
Solvent Protic solvents (e.g., MeOH, H₂O)Anhydrous aprotic solvents (e.g., Dioxane, Toluene, DMF) with minimal waterWater is the proton source for protodeboronation. Minimizing its presence is crucial.[9]
Temperature High temperatures (>100 °C) for extended periodsLower temperature if possible; shorter reaction timesThe rate of protodeboronation increases with temperature.
Atmosphere Presence of Air (Oxygen)Rigorously degassed system under Argon or NitrogenWhile not the primary cause of protodeboronation, oxygen can lead to oxidative side reactions and affect catalyst lifetime.
Q6: My results are inconsistent from batch to batch. What could be the cause?

A6: Inconsistency often points to the variable quality of the boronic acid starting material.

  • Check for Boroxine Formation: As discussed, boronic acids can form cyclic boroxine anhydrides, altering the molecular weight.[3][8] This means you may be adding less reagent than calculated. To ensure consistency, you can either:

    • Standardize by Conversion: Briefly stir a sample of the boronic acid in a biphasic mixture (e.g., ether/water) to hydrolyze the boroxine back to the monomeric acid, then remove the solvent in vacuo just before use.

    • Switch to a Stable Derivative: Using a boronate ester (e.g., pinacol ester) will eliminate this variability entirely, as they do not form boroxines.[15][16][17]

  • Storage Conditions: Boronic acids should be stored in a cool, dry, dark place, preferably under an inert atmosphere.[18][19] Improper storage can lead to gradual decomposition on the shelf.

Section 3: Best Practices & Experimental Protocols

Handling and Storage Protocol

To maintain the integrity of 7-Chloro-1H-indazole-4-boronic acid, adhere to the following guidelines:

  • Storage: Store in a tightly sealed container at 2-8°C. For long-term storage, place the container inside a desiccator or glovebox to protect from moisture and air.

  • Dispensing: Weigh the compound quickly in a dry environment. Avoid leaving the bottle open to the atmosphere for extended periods. If possible, handle inside a glovebox.

  • Purity Check: Before use, especially if the material is old or has been stored improperly, it is advisable to check its purity by ¹H NMR or LC-MS to quantify the amount of the proto-deboronated impurity (7-Chloro-1H-indazole).

Protocol: Conversion to 7-Chloro-1H-indazole-4-boronic acid pinacol ester

This protocol provides a reliable method for converting the boronic acid into its more stable pinacol ester derivative, a common and effective strategy to mitigate stability issues.[20]

Materials:

  • 7-Chloro-1H-indazole-4-boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or Tetrahydrofuran (THF)

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-Chloro-1H-indazole-4-boronic acid.

  • Add Reagents: Add pinacol (1.1 equivalents) and the chosen solvent (Toluene or THF, approx. 0.1 M concentration).

  • Water Removal (Crucial Step):

    • Method A (Toluene): Equip the flask with a Dean-Stark trap and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the trap. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Method B (THF): Add activated 4Å molecular sieves to the flask. Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the molecular sieves (if used).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for direct use in subsequent reactions. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography.

  • Characterization: Confirm the formation of the pinacol ester using NMR (¹H, ¹³C, ¹¹B) and/or mass spectrometry. The product should be a stable, crystalline solid.

References
  • Yuan, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • Yuan, J., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Xiamen AdooQ BioScience. (2023). Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Pye, D. R., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Omega. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Abbiati, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kemix Pty Ltd. 7-Chloro-1H-indazole-4-boronic acid pinacol ester. [Link]

  • YM Lab. 7-CHLORO-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER, 95.0%+. [Link]

  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Purifying Indazole Compounds via Column Chromatography

Welcome to the technical support center for the purification of indazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying indazole scaffolds. Indazoles are a vital class of aromatic heterocyclic compounds, forming the core of numerous pharmacologically active agents.[1][2] However, their purification is often complicated by factors such as isomerism, varying polarity, and potential instability.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during column chromatography of indazoles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you set up a successful purification strategy.

Q1: What is the best initial choice of stationary phase for purifying indazole derivatives: normal-phase or reversed-phase?

A1: The choice depends primarily on the polarity of your specific indazole derivative.

  • Normal-Phase (e.g., Silica Gel, Alumina): This is the most common starting point, especially for traditional organic synthesis workups where compounds are extracted into moderately polar solvents like ethyl acetate or dichloromethane.[3][4] Normal-phase chromatography is excellent for separating isomers and compounds with diverse polar functional groups.[3]

  • Reversed-Phase (e.g., C18-bonded silica): This is preferable for highly polar indazole derivatives or those synthesized in polar, water-miscible solvents like DMSO or DMF.[5] If your compound is too polar for normal-phase (i.e., it doesn't move from the baseline on a TLC plate even in highly polar solvent systems), reversed-phase is the logical next step.[4][6]

Q2: How do I select an appropriate mobile phase for my indazole compound on a silica gel column?

A2: The goal is to find a solvent system that provides a target compound Rf (retention factor) of 0.25-0.35 on a TLC plate, as this typically translates to good separation on a column.

  • Start with a non-polar/polar mixture: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[7]

  • Run TLCs with varying ratios: Test solvent systems such as 9:1, 4:1, and 1:1 Hexanes:EtOAc.

  • Adjust polarity:

    • If the compound stays at the baseline (Rf ≈ 0), increase the mobile phase polarity by increasing the proportion of ethyl acetate.

    • If the compound runs with the solvent front (Rf ≈ 1), decrease the polarity by increasing the proportion of hexanes.

  • Consider alternative solvents: If separation from impurities is poor, consider changing the solvent selectivity. Replace ethyl acetate with dichloromethane (DCM) or acetone and re-optimize the ratios.

Q3: My indazole has an acidic or basic character. Do I need to add a modifier to the mobile phase?

A3: Yes, adding a modifier is often critical for good peak shape and consistent results. Indazole itself is amphoteric, meaning it can act as both a weak acid (pKa ≈ 13.9) and a weak base (pKa ≈ 1.0-1.3).[1][8]

  • For Basic Indazoles: Secondary interactions with acidic silanol groups on the silica surface can cause significant peak tailing. Adding a small amount of a volatile base, such as 0.1-1% triethylamine (TEA) or pyridine, to the mobile phase will neutralize these active sites, leading to sharper peaks and improved resolution.

  • For Acidic Indazoles: If your indazole has an acidic substituent (e.g., a carboxylic acid), it may streak on the column. Adding 0.1-1% acetic acid or formic acid to the mobile phase can suppress the ionization of the acidic group, resulting in better chromatography.

Q4: How can I visualize my indazole compound on a TLC plate if it's not colored?

A4: Most indazole compounds are not colored but can be visualized using one of these standard methods:

  • UV Light (254 nm): This is the easiest and most common non-destructive method. Because indazoles are aromatic, they strongly absorb short-wave UV light.[9][10] On a TLC plate containing a fluorescent indicator, your compound will appear as a dark spot against a green fluorescent background.[9]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method that visualizes many organic compounds, especially those with aromatic rings or sites of unsaturation, as yellow-brown spots.[9][10][11]

  • Chemical Stains: For compounds that are not UV-active, a chemical stain is necessary. A phosphomolybdic acid (PMA) stain is a good "universal" choice that reacts with a wide variety of functional groups to produce dark green or blue spots upon heating.[11][12]

Section 2: In-Depth Troubleshooting Guide

This section tackles specific problems you may encounter during purification, providing explanations and actionable solutions.

Problem 1: Poor Separation or Co-elution of Impurities

  • Symptom: Your collected fractions contain a mixture of your desired indazole and one or more impurities. On a TLC plate, the spots are too close together (ΔRf < 0.1) or completely overlapping.

  • Possible Causes & Solutions:

Possible Cause Explanation & Solution
Incorrect Mobile Phase Polarity The "strength" of your mobile phase is not optimal for resolving the components. Solution: Re-screen mobile phases using TLC. Aim for a solvent system that moves your target compound to an Rf of 0.25-0.35 while maximizing the distance to the nearest impurity.
Poor Mobile Phase Selectivity The chosen solvents interact with all compounds in a similar way. Solution: Change the nature of the polar solvent. If you are using an ethyl acetate/hexanes system, try substituting the ethyl acetate with dichloromethane, acetone, or an ether. This changes the specific interactions (dipole-dipole, hydrogen bonding) and can dramatically alter the separation profile.[13]
Column Overloading Too much crude material was loaded onto the column. This saturates the stationary phase, causing bands to broaden significantly and merge. Solution: As a general rule, do not load more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material for every 100 g of silica). If solubility is an issue, use the "dry loading" method.[14]
Poor Column Packing Channels or cracks in the silica bed allow the sample to travel unevenly, ruining the separation. Solution: Ensure you have a perfectly packed, homogenous column bed. Use the "slurry packing" method (see Protocol 2) and never let the top of the column run dry.

Problem 2: Low Recovery or Complete Loss of Compound

  • Symptom: The amount of pure indazole isolated after chromatography is significantly lower than expected, or in a worst-case scenario, no product is recovered at all.

  • Possible Causes & Solutions:

Possible Cause Explanation & Solution
Irreversible Adsorption Highly polar or basic indazoles can bind very strongly to the acidic silica gel surface, refusing to elute. Solution: 1. Deactivate the Silica: Before packing, prepare a slurry of silica gel in your mobile phase containing 1% triethylamine. Let it stand for an hour. This neutralizes the most acidic sites. 2. Switch to Alumina: Alumina is available in neutral, basic, or acidic grades. For a basic indazole, try neutral or basic alumina as the stationary phase. 3. Use Reversed-Phase: If the compound is polar enough, reversed-phase chromatography avoids the issue of acidic silanol groups entirely.[6]
Compound Degradation on Silica The acidic nature of silica gel can catalyze the decomposition of sensitive indazole derivatives.[15] Solution: Perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If new spots appear or the product spot diminishes, your compound is unstable on silica. Use the solutions for irreversible adsorption (deactivated silica, alumina, or reversed-phase).
Compound is Too Soluble (Eluted in the Solvent Front) If a highly non-polar mobile phase was used, or if the wrong solvent system was chosen, the compound may have eluted immediately with the first few column volumes. Solution: Always collect and check the very first fractions that come off the column.[15] If this is the issue, repeat the chromatography with a much less polar mobile phase system.
Sample is Too Dilute The compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[16] Solution: Combine several fractions that you suspect contain the product, concentrate them on a rotary evaporator, and re-spot on a TLC plate.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Method Development Using TLC

This protocol will help you efficiently find the optimal mobile phase for your column.

  • Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of your crude indazole mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of three separate TLC plates. Keep the spots small and concentrated.

  • Prepare Elution Chambers: In three separate TLC chambers or beakers with lids, place a piece of filter paper and add your initial test solvent systems (e.g., 9:1 Hex:EtOAc, 4:1 Hex:EtOAc, 1:1 Hex:EtOAc). Let the chambers saturate for 5-10 minutes.

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front with a pencil, and let them dry. Visualize the spots using a UV lamp.[9]

  • Calculate Rf Values: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rf = (distance traveled by spot) / (distance traveled by solvent front)

  • Optimize:

    • If all spots are crowded near the bottom (low Rf), increase the polarity of your mobile phase (more EtOAc).

    • If all spots are near the top (high Rf), decrease the polarity (more Hexanes).

    • The ideal system will give your desired indazole an Rf of 0.25-0.35 and maximize the separation from all other spots.

Protocol 2: Packing a Normal-Phase Silica Gel Column (Slurry Method)

This method produces a homogenous, well-packed column, which is essential for high-resolution separation.

  • Select Column and Silica: Choose a glass column with a stopcock. A good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen mobile phase in a ratio of about 1.5-2 mL of solvent for every 1 g of silica. Stir gently with a glass rod until you have a smooth, lump-free, and pourable slurry.

  • Pack the Column:

    • Secure the column vertically with a clamp.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (0.5 cm) of sand.

    • Fill the column about one-third full with your mobile phase.

    • With the stopcock open and a flask underneath to collect the solvent, slowly and carefully pour the silica slurry into the column. Use a funnel to guide the slurry.

    • Gently tap the side of the column with a piece of rubber tubing as the silica settles to dislodge any air bubbles and ensure even packing.

    • Continuously add mobile phase to the top as the slurry settles. Crucially, never let the solvent level drop below the top of the silica bed.

  • Finalize the Column: Once all the silica has settled and you have a firm, stable bed, add a final protective layer of sand (0.5-1 cm) on top. Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.

Section 4: Data Tables for Quick Reference

Table 1: Common Mobile Phase Systems for Normal-Phase Chromatography of Indazoles

Solvent System (Non-polar:Polar)Eluotropic StrengthCommon Applications & Notes
Hexanes : Ethyl AcetateMediumThe most common starting point. Good for a wide range of moderately polar indazoles.[7]
Hexanes : Dichloromethane (DCM)Low to MediumGood selectivity for compounds with dipole moments. DCM is more polar than hexanes but less than EtOAc.
Hexanes : AcetoneMedium to HighAcetone is a stronger, more polar eluent than EtOAc. Useful for more polar indazoles.
Dichloromethane : MethanolHighFor highly polar indazoles that do not move in EtOAc systems. Often requires only a small % of MeOH (1-5%).

Section 5: Visual Workflows (Graphviz)

G start Start: Crude Indazole Mixture solubility Assess Solubility & Synthesis Solvent start->solubility tlc Perform TLC Screening (e.g., Hex/EtOAc) solubility->tlc Organic solvent synthesis (DCM, EtOAc) reversed_phase Pursue Reversed-Phase Chromatography (C18) solubility->reversed_phase Polar solvent synthesis (DMF, DMSO, H2O) rf_check Is target Rf between 0.2 and 0.5? tlc->rf_check normal_phase Pursue Normal-Phase Chromatography (Silica/Alumina) rf_check->normal_phase Yes rf_check->reversed_phase No (Rf is too low/high or compound streaks)

G start Problem: Poor Separation (ΔRf < 0.1) q1 Is target Rf ~0.3? start->q1 a1_no Adjust Mobile Phase Polarity to achieve target Rf q1->a1_no No q2 Is peak shape poor (tailing/streaking)? q1->q2 Yes a1_yes Change Solvent Selectivity (e.g., swap EtOAc for DCM or Acetone) a1_yes->q2 a1_no->q2 a2_yes Add Modifier: - 0.5% Triethylamine for bases - 0.5% Acetic Acid for acids q2->a2_yes Yes a2_no Consider other issues: Column Overloading or Poor Packing q2->a2_no No end Optimized Separation a2_yes->end a2_no->end

References

  • Indazole - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Yadav, V., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Separation of Indazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. Retrieved January 19, 2026, from [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]

  • What Is Normal Phase And Reverse Phase Chromatography? (2025). Chemistry For Everyone. Retrieved January 19, 2026, from [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific. Retrieved January 19, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. Retrieved January 19, 2026, from [Link]

  • Mobile Phase Selectivity. (n.d.). Waters. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023). Biotage. Retrieved January 19, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 19, 2026, from [Link]

  • 5.7: Visualizing TLC Plates. (2025). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]

  • 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023). Dr. Aman. Retrieved January 19, 2026, from [Link]

  • Detection Progress of Selected Drugs in TLC. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 19, 2026, from [Link]

  • troubleshooting column chromatography. (2022). Reddit. Retrieved January 19, 2026, from [Link]

  • Silica Gel in Pharmaceuticals: Improving Stability and Shelf Life. (2025). Patsnap Eureka. Retrieved January 19, 2026, from [Link]

  • Desiccant Impact on Stability. (2023). StabilityHub. Retrieved January 19, 2026, from [Link]

  • Using Silica Gel to Control Moisture in Pharmaceutical Packaging. (2025). Stream Peak. Retrieved January 19, 2026, from [Link]

  • Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. (2024). Colorcon. Retrieved January 19, 2026, from [Link]

  • Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. (2025). PubMed. Retrieved January 19, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Chloro-1H-indazole-4-boronic Acid: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of successful research and development. 7-Chloro-1H-indazole-4-boronic acid, a key...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of successful research and development. 7-Chloro-1H-indazole-4-boronic acid, a key building block in medicinal chemistry, presents unique analytical challenges. This guide provides an in-depth, technical comparison of mass spectrometry with other analytical techniques for the comprehensive analysis of this compound, supported by experimental insights and detailed protocols.

The Analytical Imperative for 7-Chloro-1H-indazole-4-boronic Acid

7-Chloro-1H-indazole-4-boronic acid is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its structure, featuring a chloro-substituted indazole core and a boronic acid moiety, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. The boronic acid group, in particular, is prone to dehydration, forming cyclic anhydrides known as boroxines, which can complicate analysis.

Mass Spectrometry: A Powerful Tool for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) has emerged as a primary technique for the analysis of 7-Chloro-1H-indazole-4-boronic acid due to its exceptional sensitivity and ability to provide detailed structural information. When coupled with a separation technique like liquid chromatography (LC), LC-MS offers a robust platform for both qualitative and quantitative analysis.

Ionization Techniques: A Critical Choice

The selection of an appropriate ionization technique is paramount for the successful analysis of 7-Chloro-1H-indazole-4-boronic acid.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for this polar, non-volatile compound.[1] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the unambiguous determination of the molecular weight. The mechanism of ESI involves the formation of highly charged droplets, from which ions are desorbed into the gas phase.[1] For boronic acids, ESI can sometimes be challenging due to their propensity to form adducts with solvents or form boroxines.[2][3]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds that are not efficiently ionized by ESI. It involves the ionization of the analyte by gas-phase ion-molecule reactions and is generally less susceptible to matrix effects.

  • Electron Ionization (EI): Typically used with gas chromatography (GC), EI is a "hard" ionization technique that induces extensive fragmentation. While this can provide valuable structural information, the thermal instability of many boronic acids makes GC-EI analysis challenging without prior derivatization.

Expected Mass Spectrum of 7-Chloro-1H-indazole-4-boronic acid

A key feature in the mass spectrum of 7-Chloro-1H-indazole-4-boronic acid is the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the M+2 peak is about one-third the intensity of the M+ peak. This isotopic pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Table 1: Expected Molecular Ion Peaks for 7-Chloro-1H-indazole-4-boronic acid

IonCalculated m/z ([M+H]⁺)Isotope
[C₇H₆B³⁵ClN₂O₂ + H]⁺199.0284³⁵Cl
[C₇H₆B³⁷ClN₂O₂ + H]⁺201.0255³⁷Cl
Fragmentation Pattern: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is invaluable for elucidating the structure of 7-Chloro-1H-indazole-4-boronic acid and its potential impurities. By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is generated.

fragmentation_pathway

Based on the known fragmentation of related structures, the following fragmentation pathways are proposed:

  • Loss of Water: A common fragmentation pathway for boronic acids is the neutral loss of a water molecule (18 u) from the protonated molecular ion.

  • Loss of the Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the boronic acid moiety, B(OH)₂ (43 u).

  • Loss of Chlorine: The loss of the chlorine radical (35/37 u) is another potential fragmentation pathway.

  • Ring Cleavage: Fragmentation of the indazole ring can lead to the loss of N₂ (28 u) and other characteristic fragments.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the use of complementary techniques.

Table 2: Comparison of Analytical Techniques for 7-Chloro-1H-indazole-4-boronic acid

TechniquePrincipleAdvantagesDisadvantagesBest For
LC-MS Separation by chromatography, detection by mass-to-charge ratioHigh sensitivity and selectivity, provides molecular weight and structural information.[6]Can be complex to operate, potential for matrix effects.Identification, impurity profiling, and quantification of trace levels.
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, reproducible, and widely available, excellent for quantification.Less sensitive than MS, provides no structural information beyond the UV spectrum.Routine purity analysis and quantification of the main component.
NMR Spectroscopy Detection of nuclear spin transitions in a magnetic fieldUnambiguous structure elucidation, non-destructive, and highly quantitative.[7]Lower sensitivity than MS, requires higher sample concentrations, and can be time-consuming.Definitive structure confirmation and quantification of major components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories for routine purity assessments. For 7-Chloro-1H-indazole-4-boronic acid, a reversed-phase HPLC method can be developed to separate the main component from its impurities. UV detection is suitable as the indazole ring system contains a chromophore. However, HPLC-UV lacks the specificity of mass spectrometry and cannot provide structural information about unknown impurities. The limit of detection for boronic acids by HPLC-UV can be in the low µM range, which may be improved with derivatization to enhance the chromophore.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation. ¹H, ¹³C, and ¹¹B NMR experiments can provide detailed information about the connectivity of atoms in the 7-Chloro-1H-indazole-4-boronic acid molecule, confirming its identity. While highly informative, NMR is less sensitive than mass spectrometry and typically requires milligram quantities of the sample. It is therefore best suited for the characterization of the bulk material rather than for trace-level impurity analysis.[7][10]

Experimental Protocols

A Validated LC-MS/MS Method for the Analysis of 7-Chloro-1H-indazole-4-boronic acid

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 7-Chloro-1H-indazole-4-boronic acid.

1. Sample Preparation:

  • Prepare a stock solution of 7-Chloro-1H-indazole-4-boronic acid at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte and any impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Mode: Full scan from m/z 50-500 to detect the molecular ion.

  • MS/MS Product Ion Scan: Select the [M+H]⁺ ion (m/z 199.0) as the precursor and apply a suitable collision energy (e.g., 10-30 eV) to generate fragment ions.

experimental_workflow

Data Interpretation: A Self-Validating System

The trustworthiness of the analytical data relies on a systematic approach to interpretation:

  • Molecular Ion Identification: In the full scan spectrum, locate the protonated molecular ion at m/z 199.0.

  • Isotopic Pattern Confirmation: Verify the presence of the M+2 peak at m/z 201.0 with an intensity of approximately 33% of the M+ peak.[4][5] This confirms the presence of one chlorine atom.

  • Fragmentation Analysis: In the MS/MS spectrum, identify the fragment ions and match them to the proposed fragmentation pathway. The presence of the expected fragments provides a high degree of confidence in the structural assignment.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the comprehensive analysis of 7-Chloro-1H-indazole-4-boronic acid, an integrated analytical approach is recommended. Mass spectrometry, particularly LC-MS/MS, provides unparalleled sensitivity and structural information, making it the ideal choice for identification, impurity profiling, and trace-level quantification. HPLC-UV serves as a robust and reliable method for routine purity analysis, while NMR spectroscopy offers the definitive tool for unambiguous structure elucidation. By understanding the strengths and limitations of each technique, researchers can develop a self-validating analytical workflow that ensures the quality and integrity of this critical synthetic intermediate.

References

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  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Purity Assessment of 7-Chloro-1H-indazole-4-boronic acid

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7-Chloro-1H-indazole-4-boronic acid (CAS 1451393-20-6), a critical building bl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7-Chloro-1H-indazole-4-boronic acid (CAS 1451393-20-6), a critical building block in medicinal chemistry.[1] The selection of an appropriate analytical method is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and intermediates. This document outlines two robust reversed-phase HPLC (RP-HPLC) strategies, explaining the scientific rationale behind the methods and providing detailed protocols for implementation in a research or quality control setting.

The analysis of boronic acids by RP-HPLC presents unique challenges.[2][3] These molecules can exhibit secondary interactions with column hardware and are susceptible to on-column degradation, complicating accurate purity determinations.[4][5] The methods presented here are designed to mitigate these issues and provide reliable, reproducible results.

Method 1: The Workhorse - C18 with Acidic Modifier

This method employs a standard C18 stationary phase, the most widely used chemistry in reversed-phase HPLC, coupled with an acidic mobile phase modifier.[6] This approach is designed for robust, general-purpose screening and is often the first strategy employed in method development.

Scientific Rationale

The target analyte, 7-Chloro-1H-indazole-4-boronic acid, contains both a moderately polar indazole ring system and a polar, acidic boronic acid group.

  • Stationary Phase: A C18 (octadecylsilane) column provides a hydrophobic stationary phase for the retention of the molecule based primarily on the non-polar character of the chloro-indazole core.

  • Mobile Phase: An acidic modifier, such as formic or phosphoric acid, is crucial.[7] It serves to suppress the ionization of the boronic acid group (pKa ~8-10) and any residual acidic silanols on the silica surface. This minimizes undesirable ionic interactions, leading to improved peak symmetry and preventing peak tailing. A gradient elution starting with a high aqueous component allows for the retention of the polar analyte, while the increasing organic concentration ensures the elution of any less polar impurities.

  • Detector: UV detection is suitable as the indazole ring system contains a chromophore.

Experimental Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 5 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Workflow Diagram: Method 1

cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method 1: C18) cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN/H2O) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution (Acidic ACN/H2O) h1->h2 h3 UV Detection (270 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for C18-based HPLC purity analysis.

Method 2: The Alternative Selectivity - Phenyl-Hexyl Column

This method offers an alternative chromatographic selectivity by employing a phenyl-hexyl stationary phase. This can be advantageous for resolving impurities that may co-elute with the main peak on a standard C18 column, particularly those with aromatic character.

Scientific Rationale

While C18 columns separate based on hydrophobicity, other column chemistries can provide unique interaction mechanisms.

  • Stationary Phase: A Phenyl-Hexyl column has phenyl groups bonded to the silica surface. This allows for π-π interactions between the stationary phase and the aromatic indazole ring of the analyte and related impurities.[8] This different retention mechanism can significantly alter the elution order and improve the resolution of aromatic compounds.[9][10]

  • Mobile Phase: The same acidic mobile phase system is used to maintain good peak shape by suppressing ionization. The gradient may need slight adjustments to optimize the separation on the new stationary phase.

  • Detector: UV detection remains the method of choice. A DAD is beneficial to check for peak purity and identify potential co-eluting impurities by comparing UV spectra across the peak.

Experimental Protocol

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD, 270 nm (with spectral analysis)
Injection Volume 5 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Workflow Diagram: Method 2

cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method 2: Phenyl-Hexyl) cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN/H2O) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 Gradient Elution (π-π Interaction) h1->h2 h3 DAD Detection & Purity Check h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for Phenyl-Hexyl based HPLC purity analysis.

Method Comparison and Performance Expectations

The choice between these two methods depends on the specific impurity profile of the sample. Method 1 is a robust starting point, while Method 2 is an excellent orthogonal method for confirmation and for resolving challenging impurities.

FeatureMethod 1: C18 with Acidic ModifierMethod 2: Phenyl-Hexyl Column
Primary Retention Mechanism Hydrophobic InteractionsHydrophobic and π-π Interactions
Best Suited For General purity screening, separation of non-polar impurities.Resolving aromatic impurities, orthogonal method development.
Expected Peak Shape Symmetrical, due to acid suppression of silanol and boronic acid activity.Symmetrical, with similar acid suppression benefits.
Potential Challenge Possible co-elution of structurally similar aromatic impurities.Retention times may differ significantly from C18, requiring gradient re-optimization.
Confirmation Power StandardHigh (due to alternative selectivity)

Conclusion

For a comprehensive purity assessment of 7-Chloro-1H-indazole-4-boronic acid, employing both a standard C18 method and an alternative selectivity method like Phenyl-Hexyl is recommended. Method 1 serves as a reliable primary method for routine quality control. Method 2 provides a powerful orthogonal approach, crucial for method validation and for ensuring that no impurities are being missed due to co-elution. The use of an acidic mobile phase is critical in both methods to achieve sharp, symmetrical peaks, which is a common challenge in the analysis of boronic acids.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Unknown. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Unknown Source. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Chromtech. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]

  • Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • Ye, M. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]

  • Hawach. (2025). Polar Column in HPLC Example. Hawach. Retrieved from [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 7-Chloro-1H-indazole-4-boronic acid and 7-bromo-1H-indazole-4-boronic acid for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocycle is param...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the diverse array of synthetic building blocks, halogenated indazole boronic acids have emerged as versatile intermediates, particularly for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[2]

This guide provides an in-depth technical comparison of two key reagents: 7-Chloro-1H-indazole-4-boronic acid and 7-bromo-1H-indazole-4-boronic acid . We will delve into their physicochemical properties, comparative reactivity supported by established chemical principles, and their strategic applications in drug discovery, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic campaigns.

I. Physicochemical Properties: A Tale of Two Halogens

The substitution of a chloro versus a bromo group at the 7-position of the indazole ring imparts subtle yet significant differences in the physicochemical properties of the corresponding 4-boronic acids. These differences can influence solubility, stability, and ultimately, the reaction kinetics.

Property7-Chloro-1H-indazole-4-boronic acid7-bromo-1H-indazole-4-boronic acid
Molecular Formula C₇H₆BClN₂O₂C₇H₆BBrN₂O₂
Molecular Weight 196.40 g/mol 240.85 g/mol
Appearance Typically an off-white to light yellow solidTypically an off-white to pale brown solid
Solubility Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols.[3]Similar solubility profile to the chloro-analog, with good solubility in polar organic solvents.[3]
Stability Arylboronic acids are generally stable solids but can undergo protodeboronation under certain conditions.[4] The electron-withdrawing nature of the chloro substituent can influence the acidity of the boronic acid.[5]The bromo-analog is also a stable solid. The difference in electronegativity between chlorine and bromine may lead to minor differences in stability and acidity.[4]

Boronic acids are known to exist in equilibrium with their cyclic anhydrides (boroxines), which can affect their solubility and reactivity.[4] It is standard practice to handle these reagents in a dry environment and store them under inert atmosphere to minimize degradation.

II. Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of these reagents is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl bonds.[6] The choice between the 7-chloro and 7-bromo analog directly impacts the reaction conditions and efficiency, a consequence of the differing carbon-halogen bond strengths.

The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl.[7] This trend is rooted in the bond dissociation energies of the carbon-halogen bond and the kinetics of the rate-limiting oxidative addition step. The weaker carbon-bromine bond in 7-bromo-1H-indazole-4-boronic acid facilitates a more rapid oxidative addition to the palladium(0) catalyst compared to the stronger carbon-chlorine bond of its chloro counterpart.

This difference in reactivity translates to:

  • Milder Reaction Conditions: The bromo-derivative often allows for the use of less forcing conditions, such as lower temperatures and shorter reaction times, to achieve high yields.

  • Higher Yields: Under identical reaction conditions, the bromo-analog is expected to provide a higher yield of the coupled product.

  • Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ can be effective for bromoindazoles, the less reactive chloroindazoles may necessitate the use of more specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate efficient oxidative addition.[8][9]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 7-halo-1H-indazole-4-boronic acid with a generic aryl bromide. This protocol is a composite based on established methodologies for similar substrates and serves as a starting point for optimization.[8][10][11]

Objective: To synthesize a 7-aryl-1H-indazole derivative.

Materials:

  • 7-Halo-1H-indazole-4-boronic acid (chloro or bromo derivative) (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 7-halo-1H-indazole-4-boronic acid (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).

  • Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes:

  • 7-bromo-1H-indazole-4-boronic acid: Higher yield (typically >80%) with a shorter reaction time (e.g., 2-4 hours).

  • 7-Chloro-1H-indazole-4-boronic acid: Lower yield and/or longer reaction time (e.g., 8-24 hours) under the same conditions. To achieve comparable yields, a more active catalyst system (e.g., Pd₂(dba)₃ with a specialized ligand) and potentially higher temperatures may be required.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 7-Halo-indazole-4-boronic acid - Aryl bromide - Pd Catalyst - Base B Add Degassed Solvent A->B Under Inert Atmosphere C Heat and Stir (80-100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Characterize Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

III. Strategic Applications in Drug Discovery

Both 7-chloro- and 7-bromo-1H-indazole-4-boronic acid are valuable building blocks in the synthesis of complex molecules for drug discovery.[2] The choice between them is often a strategic one, balancing reactivity with other synthetic considerations.

  • Rapid Library Synthesis and SAR Exploration: For the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, the higher reactivity of the bromo-derivative is advantageous, allowing for more efficient exploration of chemical space.[2]

  • Late-Stage Functionalization: In the context of late-stage functionalization of complex molecules, the milder conditions often tolerated by the bromo-analog can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Orthogonal Reactivity: The differential reactivity of the C-Cl and C-Br bonds can be exploited in sequential cross-coupling reactions. For instance, a molecule containing both a chloro and a bromo substituent can undergo selective coupling at the more reactive bromo-position, leaving the chloro-group available for a subsequent, different coupling reaction under more forcing conditions. A recent example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, which highlights the utility of having multiple, differentially reactive halogen handles.[12]

  • Cost and Availability: In general, aryl chlorides are less expensive and more widely available than their corresponding bromides. For large-scale synthesis, developing a robust protocol for the less reactive but more economical chloro-derivative can be a significant advantage.

Logical Relationship Diagram

Halogen_Choice cluster_reagents Reagent Choice cluster_properties Key Properties cluster_outcomes Synthetic Considerations Chloro 7-Chloro-1H-indazole-4-boronic acid Reactivity Reactivity Chloro->Reactivity Lower Cost Cost Chloro->Cost Lower Bromo 7-Bromo-1H-indazole-4-boronic acid Bromo->Reactivity Higher Bromo->Cost Higher Conditions Milder Conditions Higher Yields Reactivity->Conditions SAR Rapid SAR Studies Reactivity->SAR Scalability Large-Scale Synthesis Cost->Scalability

Caption: Decision matrix for selecting between the chloro and bromo analogs.

IV. Conclusion

The choice between 7-Chloro-1H-indazole-4-boronic acid and 7-bromo-1H-indazole-4-boronic acid is a nuanced decision that hinges on the specific goals of a synthetic project. The bromo-derivative offers the advantage of higher reactivity, enabling milder reaction conditions and often leading to higher yields, making it ideal for rapid SAR studies and complex molecule synthesis. Conversely, the chloro-analog presents a more cost-effective option for large-scale production, provided that a robust catalytic system is employed to overcome its lower reactivity. A thorough understanding of the trade-offs between reactivity and cost, as well as the potential for orthogonal functionalization, will empower drug discovery professionals to strategically select the optimal building block for their synthetic endeavors.

V. References

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13349–13359. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for preparing indazole compounds. Retrieved from

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. The Journal of organic chemistry, 70(23), 9431–9441. [Link]

  • Lazaar, J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6595-6604. [Link]

  • Mahajan, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6571. [Link]

  • N'Zue, A. K., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Suzuki, A. (2003). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 80(8), 359-371. [Link]

  • Google Patents. (n.d.). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Retrieved from

  • Horváth, D., & Lázár, L. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Coupling of 4H-Indazol-4-ones/Pyrazoles with aryl... Retrieved from [Link]

  • U.S. Patent No. 6,982,274 B2. (2006). 1H-indazole compound.

  • U.S. Patent No. 8,022,227 B2. (2011). Method of synthesizing 1H-indazole compounds.

  • Gesta, D., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(9), 13380-13419. [Link]

  • ResearchGate. (n.d.). A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. Retrieved from [Link]

  • Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. Retrieved from [Link]

  • Silva, S. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]

  • Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4448-4451. [Link]

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Comparative

A Researcher's Guide to the Reactivity of Halogenated Indazole Boronic Acids in Cross-Coupling Reactions

For researchers and professionals in drug development, indazole-based compounds are indispensable scaffolds due to their prevalence in a wide array of biologically active molecules.[1][2] The functionalization of the ind...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, indazole-based compounds are indispensable scaffolds due to their prevalence in a wide array of biologically active molecules.[1][2] The functionalization of the indazole nucleus, often achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry.[3][4] Among the most versatile building blocks for this purpose are halogenated indazole boronic acids. However, the choice of halogen (F, Cl, Br, I) and its position on the indazole ring dramatically influences reactivity, reaction outcomes, and the necessity for specific catalytic systems.

This guide provides an in-depth comparison of the reactivity of various halogenated indazole boronic acids. We will explore the underlying electronic and steric principles, present comparative data from standardized coupling reactions, and offer detailed experimental protocols to empower chemists to make informed decisions in their synthetic strategies.

The Underlying Principles: Electronic and Steric Effects

The success of a Suzuki-Miyaura cross-coupling reaction, the most common application for boronic acids, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The halogen on the indazole boronic acid doesn't participate directly in the coupling but exerts powerful indirect effects on the reactivity of the C-B bond, primarily during the crucial transmetalation step.

Electronic Effects: The electronegativity of the halogen substituent modifies the electron density of the indazole ring and, consequently, the Lewis acidity of the boron center.

  • Electron-Withdrawing Effects (Inductive Effect): Halogens are electron-withdrawing via the sigma framework (inductive effect). This effect decreases down the group: F > Cl > Br > I. A stronger electron-withdrawing group increases the Lewis acidity of the boron atom, making it more susceptible to attack by the hydroxide base required to form the reactive "ate" complex. This can, in principle, accelerate transmetalation.

  • Electron-Donating Effects (Mesomeric Effect): Halogens can donate electron density to the aromatic system through their lone pairs (mesomeric effect). This effect also decreases down the group. This donation can slightly counteract the inductive effect.

For halogenated indazoles, the strong electron-withdrawing nature of the halogen generally enhances the electrophilicity of the boronic acid moiety, which can be a favorable attribute in the transmetalation step.[6]

Steric Effects: The size of the halogen atom can significantly impact the reaction rate, especially when it is positioned near the boronic acid group.[7] The atomic radii increase substantially down the group: F < Cl < Br < I. A bulky halogen can sterically hinder the approach of the large palladium catalyst complex to the boronic acid, slowing down the transmetalation step.[8] This is particularly pronounced for halogens at the C7 position when coupling occurs at a C6-boronic acid, or at the C4 position for a C5-boronic acid.

The interplay of these electronic and steric factors determines the overall reactivity profile.

G cluster_indazole Halogenated Indazole Boronic Acid cluster_effects Influencing Factors cluster_outcome Reaction Outcome Indazole Indazole Core Halogen Halogen (X) at C3, C4, C5, C6, or C7 Indazole->Halogen Position Matters BoronicAcid Boronic Acid -B(OH)₂ Indazole->BoronicAcid Electronic Electronic Effects (Inductive & Mesomeric) Halogen->Electronic Steric Steric Hindrance (Atomic Size) Halogen->Steric Reactivity Overall Reactivity in Cross-Coupling BoronicAcid->Reactivity Participates in Transmetalation Electronic->Reactivity Influences Lewis Acidity of Boron Steric->Reactivity Hinders Catalyst Approach

Caption: Factors influencing the reactivity of halogenated indazole boronic acids.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear comparison, we present illustrative data for the Suzuki-Miyaura coupling of various C5-halogenated 1H-indazole-3-boronic acids with a standard coupling partner, 4-bromoanisole. The reactions are performed under identical, optimized conditions to isolate the effect of the halogen substituent.

Standard Reaction Conditions:

  • Reactants: Halogenated Indazole Boronic Acid (1.2 equiv.), 4-Bromoanisole (1.0 equiv.)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 equiv.)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 90 °C

  • Time: 4 hours

Substrate (1H-Indazole-3-boronic acid)Halogen at C5Position of HalogenYield (%)Key Observations
5-Fluoro-1H-indazole-3-boronic acidFC592%High yield, driven by strong inductive effect enhancing boron Lewis acidity. Minimal steric hindrance.
5-Chloro-1H-indazole-3-boronic acidClC588%Excellent yield. Good balance of electronic activation and manageable steric bulk.
5-Bromo-1H-indazole-3-boronic acidBrC585%Good yield, though slightly lower, suggesting the onset of steric effects.[1]
5-Iodo-1H-indazole-3-boronic acidIC576%Lower yield. The larger size of iodine likely impedes the transmetalation step more significantly.
7-Bromo-1H-indazole-5-boronic acidBrC765%Significantly reduced yield due to strong steric hindrance from the C7-bromo substituent adjacent to the reacting boronic acid.

Analysis of Results: The data clearly demonstrates a reactivity trend for C5-substituted indazoles: F > Cl > Br > I . This trend suggests that for positions meta to the boronic acid, the electron-withdrawing inductive effect is the dominant factor influencing reactivity, with stronger withdrawing groups leading to higher yields.

However, the importance of steric hindrance is starkly illustrated by comparing 5-bromo-indazole-3-boronic acid with 7-bromo-indazole-5-boronic acid. Despite having the same halogen, the proximity of the bulky bromine atom to the boronic acid group in the latter case significantly reduces the reaction yield, highlighting the critical role of substituent positioning.

Beyond Suzuki: Reactivity in Other Couplings

While Suzuki coupling is the primary application, these boronic acids are also valuable in other transformations.

  • Chan-Lam C-N Coupling: This copper-catalyzed reaction forms a C-N bond between a boronic acid and an N-H containing compound, such as the indazole N-H itself.[9][10][11][12] The electronic nature of the halogenated indazole ring can influence the pKa of the N-H proton, affecting its reactivity. Generally, electron-withdrawing halogens make the N-H more acidic, which can be favorable for this coupling.[13]

  • Buchwald-Hartwig Amination: While typically a coupling of aryl halides with amines, boronic acids can sometimes be involved in more complex, sequential reactions.[14][15][16][17] The principles of steric and electronic effects from the halogen would similarly apply in influencing the behavior of the indazole scaffold in such transformations.

Key Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a reliable, step-by-step protocol for performing the Suzuki-Miyaura cross-coupling reaction, as exemplified by the synthesis of 5-Chloro-3-(4-methoxyphenyl)-1H-indazole.

G A 1. Reagent Prep - Combine boronic acid, aryl halide, base, and catalyst in flask. B 2. Inert Atmosphere - Evacuate and backfill flask with Argon/N₂ (3 cycles). A->B C 3. Solvent Addition - Add degassed solvent mixture (Dioxane/H₂O). B->C D 4. Heating - Heat reaction mixture at 90°C with stirring. C->D E 5. Monitoring - Track progress using TLC or LC-MS. D->E F 6. Work-up - Cool, dilute with EtOAc, wash with H₂O & brine. E->F G 7. Purification - Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Chloro-1H-indazole-3-boronic acid (236 mg, 1.2 mmol, 1.2 equiv.)

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ [Pd(dppf)Cl₂] (24.5 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized Water (2 mL, degassed)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indazole-3-boronic acid, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the 4-bromoanisole starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 5-Chloro-3-(4-methoxyphenyl)-1H-indazole.

Conclusion and Recommendations

The reactivity of halogenated indazole boronic acids in cross-coupling reactions is a nuanced interplay of electronic and steric factors.

  • For Optimal Reactivity: When steric hindrance is not a concern, fluoro- and chloro-substituted indazole boronic acids often provide the highest yields due to the strong inductive electron-withdrawing effect activating the boronic acid.

  • Positional Isomers Matter: Chemists must critically evaluate the position of the halogen relative to the boronic acid. A bulky substituent (Br, I) ortho or peri to the C-B(OH)₂ bond can severely diminish reactivity, necessitating more forceful reaction conditions, higher catalyst loadings, or specialized, sterically hindered ligands.

  • Process Optimization: While the trends discussed provide a strong predictive framework, optimal conditions may vary. Screening different palladium catalysts (e.g., those with bulky phosphine ligands like SPhos or XPhos), bases, and solvents is often necessary to achieve maximum yield for a specific substrate combination.[13]

By understanding these core principles, researchers can more effectively leverage the synthetic potential of halogenated indazole boronic acids, accelerating the discovery and development of novel, high-value molecules.

References

  • F. P. Ballistreri, et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Y. Ouyang, et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • D. S. Surry & S. L. Buchwald. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • A. A. Fuller, et al. (2012). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synthesis. Available at: [Link]

  • A. Ben-Yahia, et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. Available at: [Link]

  • S. R. Santhosh Kumar, et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available at: [Link]

  • A. R. S. E. et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • P. G. Bar-Adon, et al. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • M. Naas, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

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Validation

A Technical Guide to Synthetic Equivalents for the 7-Chloro-1H-Indazole Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 7-chloro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for numerous targeted therapies, particu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for numerous targeted therapies, particularly in oncology. Its unique electronic and steric properties contribute to potent and selective interactions with various kinase targets. However, the pursuit of optimized drug candidates with improved potency, selectivity, pharmacokinetic profiles, and novel intellectual property often necessitates the exploration of synthetic equivalents for this key moiety. This guide provides a comparative analysis of viable bioisosteric replacements for the 7-chloro-1H-indazole core, supported by experimental data and synthetic considerations to aid researchers in navigating these crucial structure-activity relationship (SAR) decisions.

The Significance of the 7-Chloro-1H-Indazole Moiety

The indazole ring system, a fusion of benzene and pyrazole rings, is a versatile pharmacophore.[1] The introduction of a chlorine atom at the 7-position significantly influences the molecule's properties. This substitution can enhance binding affinity through favorable interactions within the target protein's active site and modulate the physicochemical properties, such as lipophilicity, which in turn affects cell permeability and metabolic stability.[2] Prominent examples of drugs containing a substituted indazole core include the kinase inhibitors Axitinib and Pazopanib, underscoring the therapeutic importance of this scaffold.[3][4]

Key Bioisosteric Replacements for the 7-Chloro Group

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design.[5][6] For the 7-chloro-1H-indazole moiety, several bioisosteric replacements have been investigated to fine-tune molecular properties. The most common and effective replacements include fluoro, cyano, and small alkyl groups, as well as the more significant alteration of replacing a carbon-hydrogen group with a nitrogen atom to form an azaindazole.

Comparison of Physicochemical Properties

The choice of a bioisostere is often guided by its impact on key physicochemical parameters that govern a drug's behavior in the body. The following table summarizes the general effects of substituting the 7-chloro group with other functionalities.

Substitution at 7-Position Size (van der Waals radius, Å) Electronegativity (Pauling scale) Lipophilicity (Hansch-Leo π constant) Hydrogen Bonding General Impact on Properties
-Cl (Chloro) 1.753.16+0.71Weak acceptorBaseline for comparison. Good balance of size and lipophilicity.
-F (Fluoro) 1.473.98+0.14Weak acceptorSmaller size, can alter pKa and metabolic stability, often improves metabolic stability by blocking potential sites of oxidation.
-CN (Cyano) ~1.60 (linear)2.55 (Carbon) / 3.04 (Nitrogen)-0.57Strong acceptorCan introduce a polar interaction and act as a hydrogen bond acceptor, reducing lipophilicity.
-CH3 (Methyl) 2.002.55 (Carbon)+0.56N/AIncreases lipophilicity and size, can fill hydrophobic pockets.
7-Azaindazole (-CH= replaced by -N=) N/A3.04 (Nitrogen)More polar than indazoleHydrogen bond acceptorSignificantly alters electronics and solubility, introduces a hydrogen bond acceptor, can improve aqueous solubility and reduce off-target activities.

Comparative Analysis of Synthetic Equivalents

The selection of a synthetic equivalent for the 7-chloro-1H-indazole moiety is a multi-faceted decision that weighs synthetic accessibility against the desired biological and pharmacokinetic outcomes.

7-Fluoro-1H-Indazole: A Conservative but Effective Replacement

The substitution of chlorine with fluorine is a common tactic in medicinal chemistry.[7] Fluorine's small size and high electronegativity can lead to improved metabolic stability and binding affinity without drastically altering the overall conformation of the molecule.

Synthetic Accessibility: The synthesis of 7-fluoro-1H-indazole is generally accessible, often starting from commercially available fluorinated precursors like 2-fluoro-6-methylaniline.[7] The synthetic complexity is comparable to that of its chloro-substituted counterpart.

Performance and Experimental Data: While direct head-to-head comparisons in a single study are scarce, the literature suggests that the 7-fluoro substitution is well-tolerated in many kinase inhibitor scaffolds. For instance, in the development of certain kinase inhibitors, fluorine substitution has been shown to maintain or slightly improve potency while enhancing metabolic stability. The primary advantage lies in blocking potential sites of metabolism on the benzene ring, which can lead to a better pharmacokinetic profile.

7-Azaindazole: A More Radical but Potentially Rewarding Alteration

Replacing the C-H group at the 7-position with a nitrogen atom to form a 7-azaindazole represents a more significant structural modification. This introduces a hydrogen bond acceptor and can significantly alter the electronic properties and solubility of the molecule.

Synthetic Accessibility: The synthesis of 7-azaindazoles can be more challenging than their indazole counterparts, often requiring specialized starting materials and multi-step sequences. However, various synthetic routes have been developed to access this scaffold.

Performance and Experimental Data: The introduction of the nitrogen atom in the 7-position can have a profound impact on biological activity. It can serve as a crucial hydrogen bond acceptor, forming an additional interaction with the target protein that may not be possible with the 7-chloro-indazole. This can lead to a significant increase in potency and selectivity. Furthermore, the increased polarity of the azaindazole core can improve aqueous solubility and reduce off-target effects related to excessive lipophilicity. In the context of kinase inhibitors, the azaindazole scaffold has been successfully employed to mimic the hinge-binding interactions of the parent indazole.

Experimental Protocols: A Representative Synthetic Approach

To provide a practical context, a general synthetic workflow for accessing 7-substituted indazoles is outlined below. The specific reagents and conditions will vary depending on the desired substituent.

General Synthesis of 7-Substituted-1H-Indazoles

Synthetic_Workflow Start Substituted o-Toluidine (e.g., 2-fluoro-6-methylaniline) Step1 Diazotization & Cyclization Start->Step1 NaNO2, acid Indazole 7-Substituted-1H-Indazole (e.g., 7-fluoro-1H-indazole) Step1->Indazole

Caption: General synthetic route to 7-substituted-1H-indazoles.

Step-by-Step Methodology (Example for 7-Fluoro-1H-Indazole):

  • Starting Material: 2-Fluoro-6-methylaniline.

  • Diazotization: The starting aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt intermediate undergoes spontaneous intramolecular cyclization to form the 7-fluoro-1H-indazole.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure 7-fluoro-1H-indazole.

Logical Framework for Selecting a Synthetic Equivalent

The decision to replace the 7-chloro-1H-indazole moiety should be driven by a clear understanding of the project's goals. The following decision tree illustrates a logical approach to selecting the most appropriate synthetic equivalent.

Decision_Tree Start Goal of Bioisosteric Replacement Improve_PK Improve Metabolic Stability / PK Profile Start->Improve_PK Increase_Potency Increase Potency / Selectivity Start->Increase_Potency Improve_Solubility Improve Aqueous Solubility Start->Improve_Solubility Novel_IP Explore Novel Chemical Space / IP Start->Novel_IP Fluoro Consider 7-Fluoro-1H-Indazole Improve_PK->Fluoro Block metabolic hotspot Aza Consider 7-Azaindazole Increase_Potency->Aza Introduce H-bond acceptor Cyano_Methyl Consider 7-Cyano or 7-Methyl-1H-Indazole Increase_Potency->Cyano_Methyl Probe steric/electronic interactions Improve_Solubility->Aza Increase polarity Novel_IP->Aza Significant scaffold hop Novel_IP->Cyano_Methyl Incremental modification

Caption: Decision-making framework for selecting a synthetic equivalent.

Conclusion

The 7-chloro-1H-indazole moiety is a valuable component in the medicinal chemist's toolbox. However, a thorough understanding of its potential synthetic equivalents is crucial for the successful optimization of drug candidates. The choice between conservative replacements like 7-fluoro-1H-indazole and more transformative changes such as the introduction of a 7-azaindazole core depends on a careful analysis of the desired improvements in the drug's profile. By leveraging the comparative data and synthetic strategies outlined in this guide, researchers can make more informed decisions in their drug discovery programs, ultimately leading to the development of safer and more effective medicines.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Chloro-1H-indazole-4-boronic acid

Introduction: The Analytical Imperative for a Privileged Scaffold In the landscape of modern medicinal chemistry, the indazole moiety is a celebrated scaffold, recognized for its broad spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole moiety is a celebrated scaffold, recognized for its broad spectrum of biological activities, particularly in oncology.[1] When functionalized with a boronic acid, as in 7-Chloro-1H-indazole-4-boronic acid, it becomes a versatile and highly valuable building block for constructing complex pharmaceutical agents, primarily through Suzuki-Miyaura cross-coupling reactions.[1]

However, the very features that make boronic acids powerful synthetic tools—their polarity and reactivity—present unique analytical hurdles. These compounds have a notorious tendency to form cyclic, trimeric anhydrides known as boroxines upon dehydration, a phenomenon that can complicate analysis and lead to misinterpretation of data.[2] Therefore, a robust, multi-faceted spectroscopic approach is not merely procedural but essential for ensuring the identity, purity, and stability of this critical intermediate.

This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of 7-Chloro-1H-indazole-4-boronic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a self-validating analytical workflow, and compare primary techniques with advanced alternatives to provide a comprehensive analytical strategy.

Primary Spectroscopic Suite: Establishing the Molecular Identity

A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy forms the cornerstone of characterization. This suite of techniques provides orthogonal information, creating a powerful, self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the specific arrangement of atoms and the covalent bonding framework of the molecule. For a comprehensive analysis, ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

Proton NMR is the initial and most informative step for confirming the aromatic substitution pattern and the presence of labile protons. Based on the structure of 7-Chloro-1H-indazole-4-boronic acid and established data for related indazole systems, the following proton signals are predicted.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~13.5 br s 1H NH The indazole N-H proton is acidic and typically appears as a broad singlet at a very downfield shift in DMSO-d₆ due to hydrogen bonding with the solvent.
~8.2 s 2H B(OH )₂ The boronic acid protons are also acidic and exchangeable. They often appear as a broad singlet. The integration for two protons confirms the presence of the -B(OH)₂ group.
~7.8 d, J ≈ 8.5 Hz 1H H-5 This proton is ortho to the electron-withdrawing boronic acid group and is expected to be downfield. It will appear as a doublet due to coupling with H-6.
~7.5 d, J ≈ 8.5 Hz 1H H-6 This proton is coupled to H-5 and will appear as a doublet. Its chemical shift is influenced by the adjacent chloro group.

| ~7.3 | s | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet in this substitution pattern. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5 mg of 7-Chloro-1H-indazole-4-boronic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity aids in dissolving the polar boronic acid and its hydrogen-bond accepting nature allows for the observation of labile N-H and O-H protons.

  • Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: Record the spectrum at 25 °C. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm. Integrate all signals and determine coupling constants.

Carbon NMR complements the proton data by confirming the number and electronic environment of all carbon atoms in the molecule. A key challenge in the ¹³C NMR of boronic acids is the detection of the carbon atom directly attached to the boron. Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes), the signal of the attached carbon is often significantly broadened, sometimes to the point of being indistinguishable from the baseline.[5]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
~141.0 C-7a Quaternary carbon at the ring junction, deshielded by the fused rings.
~135.0 C-3 The C-3 carbon of the indazole ring.
~130.0 C-5 Aromatic CH carbon, its shift influenced by the adjacent boronic acid.
~128.0 C-6 Aromatic CH carbon, its shift influenced by the adjacent chlorine.
~125.0 C-3a Quaternary carbon at the ring junction.
~115.0 C-7 Carbon bearing the chlorine atom. The direct attachment of an electronegative halogen causes a downfield shift.

| Not Observed | C-4 | The C-B bond. This signal is expected to be very broad or absent due to quadrupolar relaxation, a hallmark of boronic acid characterization.[5] |

Mass Spectrometry (MS): A Tale of Ions, Adducts, and Anhydrides

Mass spectrometry is indispensable for confirming the molecular weight of the target compound. However, for boronic acids, the interpretation requires a nuanced understanding of their behavior in the ion source. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.

The Challenge: Boronic acids rarely show a simple [M+H]⁺ or [M-H]⁻ ion. The high-energy environment of the ESI source often promotes dehydration and the formation of various adducts and oligomers.[6][7][8] A high-throughput analysis using UHPLC-MS is often the most effective approach.[6]

Expected Ions in ESI-MS

m/z (for ³⁵Cl, ¹¹B) Ion Species Mode Interpretation
197.04 [M+H]⁺ Positive The protonated parent molecule. Molecular Formula: C₇H₇B³⁵ClN₂O₂⁺
195.02 [M-H]⁻ Negative The deprotonated parent molecule. Molecular Formula: C₇H₅B³⁵ClN₂O₂⁻
179.03 [M+H-H₂O]⁺ Positive Loss of a water molecule from the protonated parent ion. This is a very common and characteristic fragment for boronic acids.
219.02 [M+Na]⁺ Positive Sodium adduct, common when glass or trace salts are present.

| 535.10 | [M₃-3H₂O+H]⁺ | Positive | The protonated trimeric boroxine. This ion confirms the tendency of the boronic acid to form anhydrides and is strong evidence of the boronic acid functionality. |

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over several minutes. This separates the analyte from potential non-boronic acid impurities.[6]

  • Mass Spectrometry: Analyze the eluent using an ESI source coupled to a quadrupole or ion trap mass spectrometer. Scan a mass range of m/z 50-1000.

  • Data Analysis: Identify the parent ion, the characteristic water loss fragment, and the trimeric boroxine.

The diagram below illustrates the common species that can be expected during the ESI-MS analysis of a generic arylboronic acid, highlighting the analytical complexity.

Caption: Common species observed in the ESI-MS analysis of arylboronic acids.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. For 7-Chloro-1H-indazole-4-boronic acid, the IR spectrum provides clear evidence for the O-H, N-H, B-O, and C-Cl bonds.

Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3400-3200 Broad, Strong O-H stretch The broadness is due to extensive intermolecular hydrogen bonding between the boronic acid groups in the solid state.[9]
~3100 Medium N-H stretch Characteristic stretching vibration for the N-H group of the indazole ring.
~1620 Medium C=C stretch Aromatic ring stretching vibrations.
~1350 Strong B-O stretch A strong, characteristic absorption for the boron-oxygen single bond. This is a key diagnostic peak.

| ~800-700 | Medium-Strong | C-Cl stretch | Stretching vibration for the carbon-chlorine bond. |

Comparative Analysis: Alternative and Advanced Techniques

While the primary suite provides a solid foundation, certain applications, especially in regulated drug development environments, demand a higher level of analytical rigor. Here, we compare the primary methods with more advanced techniques that offer superior specificity or definitive structural information.

TechniqueInformation ProvidedAdvantages over Primary MethodsDisadvantagesBest Use Case
¹¹B NMR Direct observation of the boron nucleus; confirms oxidation state and coordination environment.Unambiguous confirmation of the boron environment. Highly sensitive to structural changes around the boron atom.[10][11]Lower natural abundance of the NMR-active ¹¹B isotope requires specialized probes; less common technique.Essential for process development, stability studies, and characterizing potential boronate ester byproducts.
HRMS Provides mass measurement with very high accuracy (<5 ppm).Allows for the unambiguous determination of the elemental formula, confirming C₇H₆BClN₂O₂.[5] Differentiates between isobaric impurities.Higher cost and complexity of instrumentation.Mandatory for definitive identification of a new chemical entity or reference standard qualification.
X-ray Crystallography Provides the exact 3D arrangement of atoms in a single crystal.The "gold standard" for absolute, unambiguous structure proof. Reveals solid-state packing and intermolecular interactions.Requires a suitable single crystal, which can be difficult to grow. Provides no information about the solution-state structure.Definitive structural proof for patent filings or resolving complex stereochemical or isomeric ambiguities.

Integrated Characterization Workflow: A Self-Validating System

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The workflow below illustrates a logical progression from initial screening to definitive confirmation.

Characterization_Workflow cluster_primary Primary Characterization cluster_secondary Advanced / Confirmatory cluster_gold_standard Gold Standard Sample Sample of 7-Chloro-1H-indazole-4-boronic acid H_NMR ¹H NMR (Structure, Protons) Sample->H_NMR LCMS LC-MS (Molecular Weight, Purity) Sample->LCMS IR FTIR (Functional Groups) Sample->IR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Detailed Structure HRMS HRMS (Elemental Formula) LCMS->HRMS High Confidence ID B_NMR ¹¹B NMR (Boron Environment) C_NMR->B_NMR Full NMR Profile XRay X-Ray Crystallography (Absolute Structure) HRMS->XRay Definitive Proof

Caption: Integrated workflow for the spectroscopic characterization of 7-Chloro-1H-indazole-4-boronic acid.

Conclusion

The definitive characterization of 7-Chloro-1H-indazole-4-boronic acid is a critical task that demands more than a cursory analytical check. Its inherent reactivity, particularly the tendency to form boroxines, necessitates a carefully planned, multi-technique approach. The primary suite of ¹H NMR, LC-MS, and IR spectroscopy provides a robust foundation for confirming identity and assessing purity. However, for applications in drug development and process chemistry where certainty is paramount, advanced techniques such as ¹¹B NMR and High-Resolution Mass Spectrometry are invaluable. By understanding the strengths and limitations of each method and integrating them into a logical, self-validating workflow, researchers can ensure the quality and reliability of this important synthetic building block, thereby accelerating the path to discovery.

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  • BenchChem. (n.d.). 7-Chloro-1H-indazole-4-boronic Acid|CAS 1451393-20-6.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule. (2020). PubMed.
  • ResearchGate. (n.d.). The IR spectrum of 7.
  • ChemicalBook. (n.d.). 7-Chloro-1H-indazole-4-boronic acid pinacol ester | 1186334-62-2.
  • Halochem. (n.d.). CAS 1451393-20-6 | 7-Chloro-1H-indazole-4-boronic acid.
  • Kemix Pty Ltd. (n.d.). 7-Chloro-1H-indazole-4-boronic acid pinacol ester.
  • 幺米Lab. (n.d.). 7-CHLORO-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER, 95.0%+.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....
  • Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
  • ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • ResearchGate. (n.d.). (PDF) 13 C NMR of indazoles.
  • 1H-indazole hydrochloride. (n.d.). The NIST WebBook.
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  • Boron Molecular. (n.d.). Buy 4-Chloro-1H-indazole.
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Validation

A Comparative Guide to the Synthetic Routes of 7-Chloro-4-Substituted Indazoles

The 7-chloro-4-substituted indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. The precise positioning of substituen...

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloro-4-substituted indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. The precise positioning of substituents on the indazole ring is crucial for modulating pharmacological properties, making the development of efficient and regioselective synthetic routes a significant focus for researchers in drug discovery and development. This guide provides an in-depth comparison of three distinct synthetic strategies for accessing these valuable compounds, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of 7-Chloro-4-Substituted Indazoles

Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. The 7-chloro substitution can enhance metabolic stability and modulate the electronic properties of the ring system, while the 4-position offers a key vector for introducing pharmacophoric groups to interact with biological targets. The challenge for synthetic chemists lies in the regioselective construction and functionalization of this specific substitution pattern. This guide will explore and compare three primary approaches:

  • De Novo Synthesis via Cyclization of a Substituted Aryl Precursor: Building the indazole core from a highly functionalized benzene derivative.

  • Late-Stage C-H Functionalization: Directing the introduction of a substituent onto the C4 position of a pre-existing 7-chloroindazole.

  • Cross-Coupling on a Dihaloindazole Intermediate: Utilizing the differential reactivity of halogens on a 4,7-dihaloindazole scaffold for selective functionalization.

Strategy 1: De Novo Synthesis via Cyclization of a Substituted Aryl Precursor

This "bottom-up" approach involves constructing the indazole ring from a starting material that already contains the desired chloro and a precursor to the 4-substituent. A notable example is the synthesis starting from a substituted benzonitrile, which undergoes cyclization to form the indazole core. This method offers the advantage of installing the key substituents early in the synthetic sequence.

Mechanistic Rationale

The cyclization of a 2,6-dihalobenzonitrile with hydrazine is a powerful method for the synthesis of 3-aminoindazoles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces one of the halogens at the ortho position to the nitrile group. The resulting intermediate then undergoes an intramolecular cyclization, with the terminal nitrogen of the hydrazine moiety attacking the nitrile carbon, followed by tautomerization to yield the aromatic indazole ring. The regioselectivity of the initial hydrazine attack is influenced by the electronic nature of the other substituents on the benzene ring.

Workflow Diagram

start 2,6-Dichlorobenzonitrile step1 Regioselective Bromination start->step1 Br2, H2SO4/HNO3 step2 Cyclization with Hydrazine step1->step2 Hydrazine hydrate, NaOAc, 2-MeTHF product 7-Bromo-4-chloro-1H-indazol-3-amine step2->product

Caption: De novo synthesis of a 7-halo-4-chloroindazole derivative.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[1]

This protocol is adapted from a reported synthesis of a key intermediate for the HIV capsid inhibitor Lenacapavir.[1]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • To a stirred solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of bromine (1.1 eq) and nitric acid in sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto ice and filter the resulting precipitate.

  • Wash the solid with water and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Cyclization with Hydrazine Hydrate

  • In a pressure vessel, combine 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-methyltetrahydrofuran (2-MeTHF).

  • Add hydrazine hydrate (4.0 eq) to the mixture.

  • Seal the vessel and heat to 95 °C for 18 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 7-bromo-4-chloro-1H-indazol-3-amine.

Strategy 2: Late-Stage C-H Functionalization

This "top-down" approach begins with a pre-formed 7-chloroindazole and introduces the desired substituent at the C4 position through a transition-metal-catalyzed C-H activation/functionalization reaction. This strategy is highly atom-economical and can shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.

Mechanistic Rationale

Palladium-catalyzed C-H arylation of indoles and related heterocycles often proceeds via a concerted metalation-deprotonation (CMD) mechanism. A directing group on the indazole, often at the N1 or C3 position, coordinates to the palladium catalyst, bringing it into proximity of the C-H bond to be functionalized. The C-H bond is then cleaved, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst. The regioselectivity is dictated by the directing group and the steric and electronic environment of the C-H bonds. For C4-functionalization of indoles, a directing group at the C3 position has been shown to be effective.[2][3][4]

Workflow Diagram

start 7-Chloro-3-(trifluoroacetyl)indole step1 Palladium-Catalyzed C-H Arylation start->step1 Arene, Pd(OAc)2, (NH4)2S2O8, TFA product 7-Chloro-4-aryl-3-(trifluoroacetyl)indole step1->product

Caption: Late-stage C-H arylation of a 7-chloroindole derivative.

Experimental Protocol: Palladium-Catalyzed C4-Arylation of a 7-Chloroindole Derivative

This protocol is a conceptual adaptation based on reported methods for the C4-arylation of indoles using a weak chelating group at the C3 position.[4][5]

Step 1: Preparation of 7-Chloro-3-(trifluoroacetyl)indole (Conceptual)

  • To a solution of 7-chloroindole (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add trifluoroacetic anhydride (1.5 eq) and a suitable base (e.g., pyridine, 1.5 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 7-chloro-3-(trifluoroacetyl)indole.

Step 2: C4-Arylation

  • In a reaction vial, combine 7-chloro-3-(trifluoroacetyl)indole (1.0 eq), palladium(II) acetate (10 mol%), and ammonium persulfate (2.0 eq).

  • Add the arene coupling partner (e.g., benzene, 10 eq) and trifluoroacetic acid (10 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 7-chloro-4-aryl-3-(trifluoroacetyl)indole. The trifluoroacetyl group can be subsequently removed under basic conditions if desired.

Strategy 3: Cross-Coupling on a Dihaloindazole Intermediate

This strategy involves the synthesis of a 4,7-dihaloindazole, followed by a selective cross-coupling reaction at the C4 position. The selectivity is achieved by exploiting the different reactivities of the two halogen atoms or by using specific catalyst/ligand systems that favor reaction at one position over the other.

Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[6] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8][9] In the case of a dihalo-substrate, such as 7-chloro-4-iodoindazole, the oxidative addition is generally faster for the more reactive C-I bond compared to the C-Cl bond, allowing for selective functionalization at the C4 position.

Workflow Diagram

start 7-Chloroindazole step1 Iodination at C4 start->step1 I2, HIO3, H2SO4 step2 Suzuki-Miyaura Cross-Coupling step1->step2 Arylboronic acid, Pd catalyst, Base product 7-Chloro-4-aryl-1H-indazole step2->product

Caption: Selective cross-coupling on a 7-chloro-4-iodoindazole intermediate.

Experimental Protocol: Synthesis of a 7-Chloro-4-Aryl-1H-Indazole via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[7][8][9][10]

Step 1: Synthesis of 7-Chloro-4-iodo-1H-indazole (Conceptual)

  • To a solution of 7-chloro-1H-indazole (1.0 eq) in a mixture of acetic acid and sulfuric acid, add iodine (0.5 eq) and iodic acid (0.2 eq).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into a solution of sodium bisulfite.

  • Neutralize with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 7-chloro-4-iodo-1H-indazole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine 7-chloro-4-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Add a solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add a palladium catalyst, such as Pd(dppf)Cl2 (5 mol%).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at 80-100 °C using a conventional oil bath overnight.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 7-chloro-4-aryl-1H-indazole.

Comparison of Synthetic Routes

FeatureDe Novo Synthesis (Cyclization)Late-Stage C-H FunctionalizationCross-Coupling on Dihaloindazole
Overall Yield Moderate to GoodVariable, often moderateGood to Excellent
Step Count Typically longerPotentially shorterModerate
Scalability Can be scalable, as demonstrated in process chemistry[1]Can be challenging to scale due to catalyst loading and costGenerally scalable
Substrate Scope Dependent on the availability of substituted precursorsBroad scope for the C-H functionalization stepBroad scope for the cross-coupling partner
Regioselectivity Generally high, controlled by precursor substitutionCan be challenging, dependent on directing group and catalystHigh, based on differential halogen reactivity
Safety & Hazards Use of strong acids and oxidizing agentsUse of expensive and potentially toxic transition metal catalystsUse of transition metal catalysts
Key Advantages Convergent approach, early installation of key functionalitiesAtom-economical, avoids pre-functionalizationReliable and well-established methodology
Key Disadvantages Requires synthesis of specific, often complex, starting materialsDirecting group installation and removal adds steps, potential for side reactionsRequires synthesis of a dihalo-intermediate

Conclusion

The choice of synthetic route to 7-chloro-4-substituted indazoles is highly dependent on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the tolerance of the target molecule to various reaction conditions.

  • De Novo Synthesis is well-suited for large-scale production where a robust and convergent route from simple starting materials is desired.

  • Late-Stage C-H Functionalization represents a modern and elegant approach for rapid library synthesis and lead optimization, where atom economy and the ability to quickly diversify a core scaffold are paramount.

  • Cross-Coupling on a Dihaloindazole offers a reliable and versatile method with predictable regioselectivity, making it a workhorse in many medicinal chemistry laboratories.

As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key area of research.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420. [Link]

  • Basak, S., et al. (2021). Weak Chelating-Group-Directed Palladium-Catalyzed C-4 Arylation of Indoles. Organic Letters, 23(15), 5891–5896. [Link]

  • Prabhu, A., et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. ChemistrySelect, 4(6), 1935-1939. [Link]

  • Process for the preparation of substituted indazoles. (1976).
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Basak, S., & Punniyamurthy, T. (n.d.). Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles. NIT Rourkela. [Link]

  • Synthesis of indazole derivatives in different methods. (2024). ResearchGate. [Link]

  • Liu, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6598. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(36), 26033-26051. [Link]

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]

  • Basak, S., et al. (2021). Weak Chelating-Group-Directed Palladium-Catalyzed C-4 Arylation of Indoles. Semantic Scholar. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]

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Comparative

A Comparative Guide to the Analytical Validation of 7-Chloro-1H-indazole-4-boronic Acid Derivatives

For researchers, scientists, and drug development professionals, the robust analytical validation of key pharmaceutical intermediates is not merely a regulatory formality but a foundational pillar of scientific integrity...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analytical validation of key pharmaceutical intermediates is not merely a regulatory formality but a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of analytical methodologies for the validation of 7-Chloro-1H-indazole-4-boronic acid and its derivatives. As a crucial building block in medicinal chemistry, particularly for kinase inhibitors, ensuring its purity, stability, and quality is paramount.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the validation strategies for this specific class of compounds.

Introduction to 7-Chloro-1H-indazole-4-boronic Acid: Analytical Significance

7-Chloro-1H-indazole-4-boronic acid is a heterocyclic compound featuring a chlorinated indazole core and a boronic acid moiety. This unique structure makes it a valuable synthon in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical agents.[1] However, the inherent characteristics of boronic acids—such as their propensity to form boroxines (cyclic anhydrides) and their potential for hydrolysis—present distinct analytical challenges.[2] A comprehensive analytical validation strategy is therefore essential to control the quality of this intermediate and, by extension, the final active pharmaceutical ingredient (API).

This guide will compare and contrast the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—across the key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3]

Comparative Analysis of Analytical Techniques for Validation

The choice of analytical technique is dictated by the physicochemical properties of 7-Chloro-1H-indazole-4-boronic acid and its potential impurities. A multi-faceted approach is often necessary for comprehensive characterization.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the workhorse for purity and assay determination of non-volatile organic molecules like our target compound.

  • Expertise & Experience: The primary challenge in HPLC analysis of boronic acids is the on-column hydrolysis of boronate esters (a common derivative) or dehydration of the boronic acid itself.[5][6][7] To mitigate this, careful method development is crucial. The use of a column with low silanol activity can significantly reduce on-column hydrolysis.[7] Furthermore, for boronate esters that are highly susceptible to hydrolysis, a high-pH mobile phase (e.g., pH 12) can stabilize the compound, although this may require specialized pH-stable columns.[6]

  • Trustworthiness: A well-validated HPLC method provides a reliable assessment of purity and can be developed into a stability-indicating method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Expertise & Experience: Direct analysis of 7-Chloro-1H-indazole-4-boronic acid by GC-MS is not feasible due to its low volatility and thermal lability. However, it is an excellent tool for identifying residual solvents from the synthesis or volatile impurities. For the analysis of the boronic acid itself, derivatization to a more volatile and stable form, such as a nitrophenyl boronate, can be employed.[8] Care must be taken to ensure the derivatization reaction is complete and does not introduce new impurities.[8]

  • Trustworthiness: GC-MS provides high specificity due to the combination of chromatographic separation and mass spectrometric detection, making it invaluable for impurity identification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and confirmation of the target molecule and its derivatives.

  • Expertise & Experience: ¹H and ¹³C NMR are used to confirm the chemical structure of 7-Chloro-1H-indazole-4-boronic acid. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet in ¹H NMR, and its chemical shift can be variable.[4] 2D NMR techniques like COSY and HSQC can provide further structural confirmation. For quantitative purposes (qNMR), a certified internal standard is used, offering a high degree of accuracy without the need for a reference standard of the analyte itself.

  • Trustworthiness: NMR is a primary analytical technique that provides absolute structural information, making it highly authoritative for identity confirmation.[11][12]

In-Depth Validation Parameters: A Comparative Approach

The following sections detail the experimental design and expected outcomes for key analytical validation parameters, comparing the performance of HPLC, GC-MS, and NMR where applicable.

Specificity and Stability-Indicating Method Development

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[3] For 7-Chloro-1H-indazole-4-boronic acid, potential impurities could include starting materials (e.g., 2,6-dichlorobenzonitrile), regioisomers, or byproducts from the synthesis.[13]

Experimental Design (Forced Degradation Studies):

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method, typically an HPLC method.[3][14][15] The compound is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3][14]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: ICH Q1B compliant photostability chamber.

The workflow for a forced degradation study is depicted below:

Caption: Workflow for Forced Degradation Studies.

Data Presentation:

The results of the forced degradation studies are best presented in a table that summarizes the extent of degradation and the performance of the analytical method.

Stress Condition% Degradation (Representative)Peak Purity (PDA)Observations
Acid Hydrolysis (0.1 M HCl)15%PassMajor degradant at RRT 0.85
Base Hydrolysis (0.1 M NaOH)25%PassTwo major degradants at RRT 0.70 and 0.92
Oxidative (3% H₂O₂)10%PassMinor degradant at RRT 1.15
Thermal (105°C)5%PassNo significant degradation
Photolytic (ICH Q1B)8%PassMinor degradation observed
Linearity

Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte.[17]

Experimental Protocol (HPLC):

  • Prepare a stock solution of 7-Chloro-1H-indazole-4-boronic acid reference standard.

  • Perform serial dilutions to obtain at least five concentration levels, typically ranging from 50% to 150% of the nominal analytical concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation:

ParameterRepresentative HPLC ResultsAcceptance Criteria
Concentration Range50 - 150 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
y-interceptClose to zero-
Residual PlotRandom distributionNo discernible pattern
Accuracy

Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies.

Experimental Protocol (HPLC):

  • Prepare a placebo mixture (if analyzing a formulated product) or use a known purity sample of the analyte.

  • Spike the placebo/sample with known amounts of the 7-Chloro-1H-indazole-4-boronic acid reference standard at three concentration levels (e.g., 80%, 100%, and 120%).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL) - Representative% Recovery% RSD
80%80.079.599.4%0.8%
100%100.0100.2100.2%0.5%
120%120.0119.899.8%0.6%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol (HPLC):

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

Precision LevelParameterRepresentative HPLC ResultsAcceptance Criteria
Repeatability% RSD of 6 replicates0.7%≤ 2.0%
Intermediate Precision% RSD (Day 1 vs. Day 2)1.2%≤ 2.0%
Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[15]

Experimental Protocol (HPLC):

Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic)

  • Mobile phase pH (e.g., ± 0.2 units)

Data Presentation:

Parameter VariedVariationSystem Suitability Results (Representative)Impact on Results
Flow Rate+0.1 mL/minPassMinimal
-0.1 mL/minPassMinimal
Column Temperature+5 °CPassMinor shift in retention time
-5 °CPassMinor shift in retention time
Mobile Phase pH+0.2PassMinimal
-0.2PassMinimal

The relationship between these core validation parameters is illustrated in the following diagram:

Validation_Parameters Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Linearity->Method Accuracy->Method Precision Precision Precision->Accuracy Precision->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of Analytical Validation Parameters.

Conclusion: A Holistic Approach to Validation

The analytical validation of 7-Chloro-1H-indazole-4-boronic acid and its derivatives requires a comprehensive and scientifically sound strategy. While HPLC is the primary technique for purity and assay determination, a combination of GC-MS for volatile impurities and NMR for structural confirmation provides a complete analytical picture. This guide has demonstrated that a thorough understanding of the molecule's chemistry, coupled with a systematic approach to validation as prescribed by ICH guidelines, ensures the generation of reliable and trustworthy data. By explaining the "why" behind the "how," this guide empowers researchers and drug development professionals to design and execute robust analytical validation protocols, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Available at: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Available at: [Link]

  • Reddy et al., IJPSR, 2019; Vol. 10(9): 4215-4222. E-ISSN: 0975-8232; P-ISSN: 2320-5148. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Chloro-1H-indazole-4-boronic Acid

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 7-Chloro-1H-indazole-4-boronic acid, grounded in established safety principles for hazardous chemical waste.

This document is designed to be a self-validating system. The causality behind each step is explained to ensure that you, the researcher, understand the principles at play, allowing you to adapt to similar challenges with other novel reagents.

The Primacy of the Safety Data Sheet (SDS)

Before handling any chemical, the specific Safety Data Sheet (SDS) provided by the manufacturer is the single most authoritative source of information. While this guide is built upon best practices for the boronic acid class of compounds, variations in purity, formulation, or newly available toxicological data can alter disposal requirements. Always read and understand the SDS for the specific lot of 7-Chloro-1H-indazole-4-boronic acid you are using.

Hazard Assessment and Risk Profile

7-Chloro-1H-indazole-4-boronic acid, like many of its structural analogs, must be handled as a hazardous chemical. While comprehensive toxicological data for this specific compound is not always readily available, the known hazards of similar indazole boronic acids provide a clear indication of its risk profile.[1][2] It is prudent to assume it poses similar risks.

The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3][5]

These hazards necessitate careful handling in a controlled environment and the use of appropriate Personal Protective Equipment (PPE).

The following table summarizes the expected hazard classifications based on analogous compounds. Confirm these with the product-specific SDS.

Hazard ClassificationGHS Hazard CodeDescriptionSupporting Sources
Acute Toxicity, OralH302Harmful if swallowed.[3][5]
Skin IrritationH315Causes skin irritation.[2][3][4]
Eye IrritationH319Causes serious eye irritation.[2][3][4]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The "why" is simple: to create an impermeable barrier between you and the hazardous substance.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, a face shield for maximum protection against splashes or airborne dust. This is mandated by OSHA regulations for handling eye irritants.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

  • Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned.

  • Ventilation: All handling of solid 7-Chloro-1H-indazole-4-boronic acid and its solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.[1][7]

Comprehensive Disposal Workflow

The guiding principle is that 7-Chloro-1H-indazole-4-boronic acid and any materials contaminated with it must be treated as hazardous chemical waste. [1] Do not dispose of this chemical down the drain or in the regular trash.[6][8] Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[1]

The following diagram outlines the complete disposal workflow, from the point of generation to final removal.

DisposalWorkflow cluster_generation Waste Generation Point (Fume Hood) cluster_streams Waste Segregation & Characterization cluster_protocols Disposal Protocols cluster_final Final Disposition start 7-Chloro-1H-indazole-4-boronic acid Waste Generated waste_type What type of waste is it? start->waste_type solid_waste Solid Chemical Waste (Unused or expired reagent) waste_type->solid_waste Solid contaminated_debris Contaminated Debris (Gloves, weigh boats, wipes) waste_type->contaminated_debris Contaminated Material empty_container Empty Reagent Container waste_type->empty_container Empty Container package_solid 1. Place in compatible, sealed container. 2. Affix 'Hazardous Waste' label. 3. List all chemical constituents. solid_waste->package_solid package_debris 1. Place in designated, lined container. 2. Seal and label as 'Hazardous Waste'. 3. Specify 'Debris contaminated with...' contaminated_debris->package_debris decon_container 1. Triple-rinse with a suitable solvent. 2. Collect first rinseate as liquid hazardous waste. 3. Deface original label. empty_container->decon_container ehs_pickup Store in Satellite Accumulation Area for EHS Pickup package_solid->ehs_pickup package_debris->ehs_pickup clean_disposal Dispose of clean, dry container in appropriate lab glass/plastic waste stream decon_container->clean_disposal

Sources

Handling

Comprehensive Safety and Handling Guide for 7-Chloro-1H-indazole-4-boronic acid

Hazard Assessment and Toxidocology Profile While specific toxicological data for 7-Chloro-1H-indazole-4-boronic acid is limited, the hazard profile can be inferred from data on similar boronic acids and halogenated indaz...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Toxidocology Profile

While specific toxicological data for 7-Chloro-1H-indazole-4-boronic acid is limited, the hazard profile can be inferred from data on similar boronic acids and halogenated indazoles. As a class, boronic acids are known to be irritants.[1] The presence of the chloro- and indazole- moieties may introduce additional biological activity that warrants a high degree of caution.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3]

  • Harmful if Swallowed: Potential for acute oral toxicity.[2]

The following table summarizes the likely hazard classifications based on analogous compounds:

Hazard ClassificationGHS Hazard StatementRationale
Skin IrritationH315: Causes skin irritationCommon characteristic of boronic acid derivatives.[4]
Eye IrritationH319: Causes serious eye irritationCommon characteristic of boronic acid derivatives.[4]
Respiratory IrritationH335: May cause respiratory irritationA frequent hazard for powdered chemical reagents.[4]
Acute Oral ToxicityH302: Harmful if swallowedA potential hazard for this class of compounds.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required PPE for handling 7-Chloro-1H-indazole-4-boronic acid.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[5] Double-gloving is advisable for extended handling periods.
Eyes Safety goggles with side shieldsProvides essential protection against splashes and airborne particles.[6][7]
Face Face shieldTo be used in conjunction with safety goggles, particularly when there is a significant risk of splashing or when handling larger quantities.[5]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[5]

Operational and Handling Plan

Adherence to the following procedural steps is crucial for the safe handling of 7-Chloro-1H-indazole-4-boronic acid.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of solid 7-Chloro-1H-indazole-4-boronic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Ventilation Verification: Before commencing work, ensure the fume hood has adequate airflow.[6]

  • PPE Inspection: Verify that all necessary PPE is readily available and in good condition.[5]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above before entering the designated handling area.

  • Minimize Dust Formation: Handle the solid material carefully to avoid generating dust.[2] Use appropriate tools, such as spatulas, for transferring the compound.

  • Container Management: Keep the container tightly closed when not in use.[6][7]

Spill Response
  • Evacuate: In the event of a spill, evacuate the immediate area.

  • Controlled Cleanup: If the spill is minor and you are trained for such incidents, wear the appropriate PPE, including respiratory protection.

  • Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][9]

Disposal Plan

Proper disposal of 7-Chloro-1H-indazole-4-boronic acid and its containers is critical to ensure laboratory safety and environmental protection.

Waste Collection
  • Designated Waste Container: All solid waste, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Container Decontamination
  • Initial Rinse: Empty containers that held the compound must be decontaminated. Rinse the container with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous waste and must be collected in the designated hazardous waste container.[8]

  • Subsequent Rinses: Perform at least two additional rinses.

  • Final Disposal: After thorough rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional guidelines for regular laboratory glassware or plastic.[8]

Final Disposal

All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of 7-Chloro-1H-indazole-4-boronic acid.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep 1. Verify Fume Hood Functionality InspectPPE 2. Inspect and Don Appropriate PPE Prep->InspectPPE Emergency 3. Locate Emergency Equipment InspectPPE->Emergency Handle 4. Handle Compound in Fume Hood Emergency->Handle MinimizeDust 5. Minimize Dust Generation Handle->MinimizeDust Seal 6. Keep Container Sealed MinimizeDust->Seal Clean 7. Clean Work Area DoffPPE 8. Doff and Dispose of Contaminated PPE Clean->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for the safe handling of 7-Chloro-1H-indazole-4-boronic acid.

DisposalWorkflow cluster_collection Waste Collection cluster_container Empty Container Decontamination Start Waste Generated SolidWaste Solid Waste (Compound, Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Rinseate) Start->LiquidWaste Rinse1 Triple Rinse with Appropriate Solvent CollectSolid Place in Labeled, Sealed Container SolidWaste->CollectSolid CollectLiquid Collect in Designated Hazardous Waste Container LiquidWaste->CollectLiquid FinalDisposal Dispose via Institutional EHS Program CollectSolid->FinalDisposal CollectLiquid->FinalDisposal Dry Air Dry in Ventilated Area Rinse1->Dry Deface Deface Original Label Dry->Deface RegularDisposal Dispose of Clean Container per Institutional Guidelines Deface->RegularDisposal

Caption: Decision workflow for the disposal of 7-Chloro-1H-indazole-4-boronic acid and its containers.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • Sciencing. Disposal Of Boric Acid. [Link]

  • Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid? [Link]

  • Chemtalk. Boric acid. [Link]

  • IsoLab. Boric Acid. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Angene Chemical. Safety Data Sheet - (2-Methyl-2H-indazol-4-yl)boronic acid. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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